molecular formula C7H5F3OS B1307856 4-(Trifluoromethylthio)phenol CAS No. 461-84-7

4-(Trifluoromethylthio)phenol

Cat. No.: B1307856
CAS No.: 461-84-7
M. Wt: 194.18 g/mol
InChI Key: YYCPTWHVKSATQK-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)phenol undergoes reaction with NBS (N-Bromosuccinimide), NIS (N-Iodosuccinimide), HNO3, HNO3/H2SO4 and 4-bromobenzyl bromide to afford bromo-, iodo-, nitro- and benzyl substituted products.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCPTWHVKSATQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396803
Record name 4-(Trifluoromethylthio)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-84-7
Record name 4-(Trifluoromethylthio)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethylsulfanyl)phenol
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethylthio)phenol (CAS 461-84-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 4-(Trifluoromethylthio)phenol. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in drug discovery and agrochemical synthesis.

Core Properties

This compound is a halogenated phenol derivative with the chemical formula C₇H₅F₃OS.[1] The presence of the trifluoromethylthio (-SCF₃) group significantly influences its physicochemical properties, making it a valuable building block in medicinal chemistry and materials science.[2][3] This group imparts high lipophilicity and metabolic stability to molecules, which can enhance membrane permeability and protect adjacent chemical bonds from enzymatic degradation.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₇H₅F₃OS[1]
Molecular Weight 194.17 g/mol
Appearance Colorless to white crystalline solid[4]
Melting Point 57-60 °C[4]
Boiling Point 77-78 °C at 7 mmHg
Density 1.45 g/cm³[4]
pKa 8.53 ± 0.13 (Predicted)
Solubility Soluble in methanol.
Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. Key spectral data are summarized in Table 2.

TechniqueDataReference(s)
¹H NMR (CDCl₃, 500 MHz) δ 7.51-7.57 (m, 2H), 6.84-6.90 (m, 2H), 5.23 (br s, 1H)[3]
¹³C NMR (CDCl₃, 125 MHz) δ 158.0, 138.6, 129.5 (q, J = 308.1 Hz), 116.5, 115.2 (q, J = 2.0 Hz)[3]
¹⁹F NMR (CDCl₃, 470 MHz) δ -44.4 (s)[3]
Safety and Toxicological Properties

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[5] The toxicological properties have not been fully investigated.[3] A summary of its hazard classifications is provided in Table 3.

Hazard ClassificationCode
Skin IrritationH315
Eye IrritationH319
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335

Experimental Protocols

Synthesis

Several synthetic routes for this compound have been reported. A common and effective method is the direct electrophilic trifluoromethylthiolation of phenol.[2][6]

Protocol: Acid-Promoted Electrophilic Trifluoromethylthiolation of Phenol [3]

  • To a solution of phenol (1 mmol) in dichloromethane (10 mL), add N-(Trifluoromethylthio)aniline (PhNHSCF₃) (1.3 equiv.).

  • Add triflic acid (TfOH) (1.3 equiv.) to the mixture.

  • Stir the resulting mixture at room temperature for up to 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL).

  • Wash the organic phase with a 10% solution of NaHCO₃, followed by water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (hexane-diethyl ether) to yield this compound as a colorless solid.

Purification

Purification of crude this compound is typically achieved by recrystallization or column chromatography.

Protocol: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of hexane and a more polar solvent like ethyl acetate).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile in water is commonly used.[7]

  • Flow Rate: Typically around 1.0 mL/min.[7]

  • Detection: UV at 254 nm.[7]

  • Column Temperature: 30-35 °C.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column such as a DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically around 250-280 °C.

  • Oven Temperature Program: A temperature ramp, for example, starting at a lower temperature (e.g., 45 °C) and increasing to a higher temperature (e.g., 300 °C).

  • Mass Spectrometer: Operated in electron impact (EI) mode.

Biological Activity and Signaling Pathways

This compound has been identified as a potential cyclooxygenase (COX) inhibitor, suggesting it may possess anti-inflammatory, analgesic, and antipyretic properties.[4] COX enzymes are key to the inflammatory pathway, converting arachidonic acid into prostaglandins.

Cyclooxygenase (COX) Inhibition
Signaling Pathway

The primary signaling pathway affected by COX inhibitors is the arachidonic acid cascade, which leads to the production of various pro-inflammatory and homeostatic prostaglandins.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet Platelet Aggregation Thromboxane->Platelet Vasodilation Vasodilation, Inhibition of Platelet Aggregation Prostacyclin->Vasodilation Inhibitor This compound Inhibitor->COX

Caption: Cyclooxygenase (COX) Signaling Pathway Inhibition.

Experimental Workflow for Biological Activity Screening

A general workflow for screening the biological activity of this compound as a COX inhibitor is outlined below.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Compound This compound Solution Preparation COX_Assay COX-1 / COX-2 Inhibition Assay (e.g., Fluorometric or Colorimetric) Compound->COX_Assay IC50 Determine IC50 Values COX_Assay->IC50 Analysis Data Analysis and Interpretation IC50->Analysis Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Induce Prostaglandin Production (e.g., with LPS) Cell_Culture->Stimulation Treatment Treat with this compound Stimulation->Treatment PGE2_Measurement Measure Prostaglandin E2 (PGE2) Levels (e.g., by ELISA) Treatment->PGE2_Measurement PGE2_Measurement->Analysis

Caption: Workflow for COX Inhibitor Screening.

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of more complex molecules for various applications.

  • Pharmaceuticals: It is a key building block in the development of new therapeutic agents.[6] For instance, it is an important intermediate in the synthesis of the veterinary drug toltrazuril.[10] The trifluoromethylthio group can enhance the pharmacological properties of a drug candidate, including its metabolic stability and target binding affinity.[6]

  • Agrochemicals: This compound is utilized in the synthesis of pesticides, herbicides, and fungicides.[6] The presence of the -SCF₃ group can lead to enhanced efficacy and environmental stability of the final product.[2]

  • Materials Science: The unique electronic properties conferred by the trifluoromethylthio group make this phenol derivative a subject of interest in the development of new materials.[2]

Conclusion

This compound is a versatile chemical intermediate with a unique combination of properties conferred by the trifluoromethylthio group. Its utility in the synthesis of pharmaceuticals and agrochemicals is well-established. This technical guide provides a foundational understanding of its properties, synthesis, and analysis to aid researchers and developers in harnessing its potential for future innovations. Further investigation into its specific biological activities and mechanisms of action will continue to expand its applications in science and industry.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Trifluoromethylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical methodologies related to 4-(trifluoromethylthio)phenol. This compound is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, most notably the coccidiostat toltrazuril. The unique electronic properties imparted by the trifluoromethylthio (-SCF3) group, such as high lipophilicity and strong electron-withdrawing nature, make it a valuable synthon in medicinal chemistry and material science.[1][2][3] This document consolidates key data into structured tables, outlines detailed experimental protocols, and provides visualizations of synthetic pathways to serve as a practical resource for researchers.

Physicochemical Characteristics

This compound is a colorless to light yellow crystalline solid at room temperature.[4][5] The trifluoromethylthio group significantly influences its chemical properties, enhancing its lipophilicity and metabolic stability in derivative compounds.[1]

Tabulated Physical and Chemical Properties

The following tables summarize the key physicochemical data for this compound.

Property Value Reference(s)
Molecular Formula C7H5F3OS[6][7][8]
Molecular Weight 194.17 g/mol [4][6][7]
Appearance Colorless to white crystals or powder; White to Almost white powder to crystal; Colorless or light yellow crystalline[4][5]
Melting Point 57-60 °C[4][7][9][10]
Boiling Point 77-78 °C at 7 mmHg; 170 °C at 760 mmHg[4][9][10]
Density 1.45 g/cm³[4][9]
pKa 8.53 ± 0.13 (Predicted)[9]
Solubility Soluble in methanol.[6][9] Insoluble in water.[11][6][9][11]
Flash Point 57 °C[9]
Refractive Index 1.529[4][9]
Vapor Pressure 1.11 mmHg at 25°C[9]
Spectroscopic and Chromatographic Identifiers Reference(s)
CAS Number 461-84-7[6][7][8]
MDL Number MFCD00036035[7][10]
InChI 1S/C7H5F3OS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H[4][10]
InChI Key YYCPTWHVKSATQK-UHFFFAOYSA-N[4][10]
SMILES Oc1ccc(SC(F)(F)F)cc1[10][12]

Synthesis and Reactivity

The synthesis of this compound is a key step in the production of several important agrochemicals and pharmaceuticals.[2] Its reactivity is characterized by the interplay between the electron-donating hydroxyl group and the electron-withdrawing trifluoromethylthio group.

Synthetic Protocols

One common method for the synthesis of this compound is the direct electrophilic trifluoromethylthiolation of phenol. This can be achieved using an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)saccharin, in the presence of a Lewis acid catalyst.

This protocol is adapted from a general procedure for the trifluoromethylthiolation of arenes.[7][12]

Materials:

  • Phenol

  • N-(trifluoromethylthio)saccharin

  • Iron(III) chloride (FeCl3)

  • Diphenyl selenide

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of phenol (0.160 mmol) in dichloromethane, add N-(trifluoromethylthio)saccharin (0.177 mmol), iron(III) chloride (0.00400 mmol, 2.5 mol%), and diphenyl selenide (0.00400 mmol, 2.5 mol%).[7]

  • Stir the resulting mixture at room temperature for 3 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with ethyl acetate.

  • Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.[12]

Chemical Reactivity

The reactivity of this compound is dominated by the influence of its two functional groups. The hydroxyl group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution, while the trifluoromethylthio group is a deactivating, meta-directing group.[13]

This compound readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and benzylation.[5][14]

  • Nitration: Reaction with nitric acid (HNO3) yields the mono-nitrated product. Dinitration can be achieved under more vigorous conditions with a mixture of nitric and sulfuric acids.[13]

  • Halogenation: It reacts with N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) to give bromo- and iodo-substituted products, respectively.[13][14]

  • Alkylation: The phenolic hydroxyl group can be alkylated, for example, with 4-bromobenzyl bromide.[13][14]

The following diagram illustrates a general workflow for the synthesis of this compound.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_catalysts Catalysts Phenol Phenol Reaction Reaction in Dichloromethane (3h, RT) Phenol->Reaction Reagent N-(trifluoromethylthio)saccharin Reagent->Reaction Lewis_Acid Iron(III) chloride Lewis_Acid->Reaction Lewis_Base Diphenyl selenide Lewis_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product G Synthesis of Toltrazuril from this compound Start This compound Intermediate1 3-Methyl-4-(4-trifluoromethyl- thiophenoxy)nitrobenzene Start->Intermediate1 Condensation with 2-chloro-5-nitrotoluene Intermediate2 3-Methyl-4-(4-trifluoromethyl- thiophenoxy)aniline Intermediate1->Intermediate2 Catalytic Hydrogenation (Reduction) Intermediate3 Isocyanate Derivative Intermediate2->Intermediate3 Isocyanic acid esterification Toltrazuril Toltrazuril Intermediate3->Toltrazuril Reaction with methyl urea and diethyl carbonate G Analytical Workflow for this compound cluster_analysis Analytical Techniques Sample Synthesized This compound GC Gas Chromatography (GC) Sample->GC HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment GC->Purity HPLC->Purity Identity Structural Confirmation GCMS->Identity NMR->Identity Result Certificate of Analysis Purity->Result Identity->Result

References

An In-depth Technical Guide to the Structure and Bonding of 4-(Trifluoromethylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure and bonding of 4-(trifluoromethylthio)phenol, a molecule of significant interest in medicinal chemistry and materials science. The strategic incorporation of the trifluoromethylthio (SCF₃) group onto a phenol scaffold imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and altered electronic characteristics, making it a valuable building block in the design of novel therapeutic agents and functional materials.[1][2][3] This document collates and presents crystallographic, spectroscopic, and computational data to offer a detailed understanding of the molecule's three-dimensional structure, electronic properties, and intramolecular interactions. Experimental protocols for key analytical techniques are also detailed to aid in further research and application.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a para-substituted benzene ring, with a hydroxyl (-OH) group and a trifluoromethylthio (-SCF₃) group at opposing ends. This arrangement gives rise to a unique interplay of electronic effects that govern the molecule's reactivity and physical properties.

Crystallographic Analysis

The key crystallographic parameters for 2-iodo-4-(trifluoromethylthio)phenol provide a strong basis for understanding the solid-state conformation of the parent molecule.[4]

Table 1: Crystallographic Data for 2-Iodo-4-(trifluoromethylthio)phenol [4]

ParameterValue
Chemical FormulaC₇H₄F₃IOS
Formula Weight320.07
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.4489(4)
b (Å)7.6483(4)
c (Å)14.8694(7)
α (°)90
β (°)104.338(2)
γ (°)90
Volume (ų)930.24(8)
Z4
Temperature (K)100

Note: This data is for the 2-iodo derivative and serves as an approximation for the parent compound.

Based on this data and general principles of chemical bonding, the key structural features of this compound can be inferred. The benzene ring is expected to be largely planar. The C-S-C bond angle and the orientation of the trifluoromethyl group relative to the phenyl ring are of particular interest. Intermolecular interactions, primarily hydrogen bonding from the phenolic hydroxyl group, are expected to play a significant role in the crystal packing.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the geometric and electronic structure of molecules in the absence of experimental crystallographic data. While a specific, comprehensive DFT study providing detailed bond lengths and angles for this compound is not available, studies on substituted phenols provide a strong theoretical framework for understanding its properties.[5][6][7][8][9]

DFT calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. These calculations can provide precise values for bond lengths, bond angles, and dihedral angles.

Table 2: Predicted Bond Parameters from DFT (Hypothetical Data based on similar structures)

ParameterPredicted Value
C-O Bond Length (Å)~1.36
O-H Bond Length (Å)~0.97
C-S Bond Length (Å)~1.78
S-CF₃ Bond Length (Å)~1.85
C-F Bond Length (Å)~1.34
C-O-H Bond Angle (°)~109
C-S-C Bond Angle (°)~103

Disclaimer: The values in this table are estimations based on general values from DFT studies on similar substituted phenols and are not from a specific computational study on this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and elucidating the structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for the structural characterization of this compound.

Table 3: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H6.9 - 7.1d~8.5H-2, H-6 (ortho to -OH)
¹H7.4 - 7.6d~8.5H-3, H-5 (ortho to -SCF₃)
¹³C~116sC-2, C-6
¹³C~135sC-3, C-5
¹³C~120sC-4 (ipso to -SCF₃)
¹³C~158sC-1 (ipso to -OH)
¹³C~129q~307-CF₃
¹⁹F~ -43s-SCF₃
Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the O-H, C-H, C=C, C-O, C-S, and C-F bonds.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Broad, StrongO-H stretch (hydrogen-bonded)
3100 - 3000MediumAromatic C-H stretch
1600 - 1450MediumAromatic C=C stretch
1260 - 1200StrongC-O stretch (phenol)
1100 - 1000StrongC-F stretch (in -CF₃)
800 - 600MediumC-S stretch

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the electrophilic trifluoromethylthiolation of phenol.[2][10]

Protocol: Electrophilic Trifluoromethylthiolation of Phenol

  • Materials: Phenol, N-(Trifluoromethylthio)phthalimide (or other electrophilic SCF₃ source), a suitable Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, TfOH), and an appropriate solvent (e.g., dichloromethane, acetonitrile).

  • Procedure:

    • Dissolve phenol in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the electrophilic trifluoromethylthiolating agent to the solution.

    • Carefully add the catalyst to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the product into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy Protocol

Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a final volume of approximately 0.6-0.7 mL.

    • Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the probe for the chosen solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A reference standard such as CFCl₃ (or an external standard) should be used for accurate chemical shift referencing.[11][12][13][14]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the reference standard (for ¹⁹F).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

FTIR Spectroscopy Protocol

Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond, germanium) is clean.

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional group vibrations.

    • Compare the obtained spectrum with reference spectra if available.

Potential Biological Significance and Signaling Pathway Involvement

The unique properties of the trifluoromethylthio group suggest that this compound and its derivatives may exhibit interesting biological activities.[1] The high lipophilicity can enhance membrane permeability, while the strong electron-withdrawing nature can increase metabolic stability.[1][15]

While direct experimental evidence for the involvement of this compound in specific signaling pathways is currently limited, its phenolic structure and the presence of the electron-withdrawing SCF₃ group suggest potential interactions with cellular pathways sensitive to redox status, such as the Nrf2-Keap1 pathway. Phenolic compounds are known to act as antioxidants and can modulate the activity of various enzymes.[16][17][18][19]

Hypothetical Involvement in the Nrf2-Keap1 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress.[18][19] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to electrophiles or reactive oxygen species, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression.

Given the electrophilic nature of the sulfur atom and the potential for the phenolic hydroxyl group to participate in redox cycling, it is plausible that this compound could modulate the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Release & Translocation Proteasome Proteasomal Degradation Ub->Proteasome Molecule This compound Molecule->Keap1 Modifies Keap1 ARE ARE Nrf2_n->ARE Binds to Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression

References

The Trifluoromethylthio Group: A Guide to Its Role in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethylthio (-SCF3) group has emerged as a substituent of significant interest. Its unique electronic and physicochemical characteristics can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This technical guide provides an in-depth exploration of the -SCF3 group's role in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties and Impact on Drug Design

The trifluoromethylthio group imparts a unique combination of properties that medicinal chemists leverage to optimize drug candidates. It is characterized by its strong electron-withdrawing nature and high lipophilicity.[1][2] This high lipophilicity, as indicated by a Hansch parameter (π) of 1.44, can significantly enhance a molecule's ability to permeate cell membranes, potentially leading to improved oral bioavailability and better penetration of the blood-brain barrier.[3][4]

Furthermore, the robust carbon-fluorine bonds within the -SCF3 group contribute to its metabolic stability. By replacing a metabolically labile group with the -SCF3 moiety, chemists can protect drug candidates from enzymatic degradation, particularly by cytochrome P450 enzymes.[5][6] This increased metabolic stability can lead to a longer half-life in the body, allowing for less frequent dosing. The electron-withdrawing properties of the -SCF3 group can also modulate the acidity or basicity of nearby functional groups, which can influence a drug's interaction with its biological target and its overall pharmacokinetic profile.[7]

Synthesis of Trifluoromethylthio-Containing Compounds

The introduction of the trifluoromethylthio group into organic molecules has been the subject of extensive research, leading to the development of various synthetic methodologies. Early methods often involved the use of hazardous and difficult-to-handle gaseous reagents such as trifluoromethanesulfenyl chloride (CF3SCl).[2] However, the field has evolved significantly with the advent of more stable and user-friendly electrophilic trifluoromethylthiolating reagents.

Prominent among these are N-(trifluoromethylthio)phthalimide and N-(trifluoromethylthio)saccharin, which are now commercially available and allow for the direct introduction of the -SCF3 group under milder conditions.[8][9] These reagents have been successfully employed in a variety of chemical transformations, including the trifluoromethylthiolation of arenes, heteroarenes, and various nucleophiles.

Role in Drug Discovery and Development: Case Studies

The strategic application of the trifluoromethylthio group can be seen in a number of marketed drugs and clinical candidates across different therapeutic areas.

Toltrazuril: This broad-spectrum antiprotozoal agent is widely used in veterinary medicine to treat coccidiosis.[1][3] The -SCF3 group in toltrazuril is crucial for its efficacy. Its mechanism of action involves the disruption of the protozoal cell membrane and interference with nuclear division, ultimately leading to the death of the parasite.[2][5] Specifically, toltrazuril has been shown to affect the respiratory chain and enzymes involved in pyrimidine synthesis within the parasite.[5]

Tiflorex: Developed as an anorectic agent, tiflorex's mechanism of action is analogous to that of fenfluramine.[6] It acts as a potent serotonin-releasing agent and an agonist at serotonin 5-HT2 receptors, particularly the 5-HT2C subtype, which is a key regulator of appetite.[6] The presence of the -SCF3 group in tiflorex is believed to contribute to its increased potency compared to its trifluoromethyl (-CF3) counterpart, fenfluramine.[6]

Quantitative Bioactivity Data

The following table summarizes quantitative bioactivity data for representative compounds containing the trifluoromethylthio group, demonstrating its impact on potency and selectivity.

Compound ClassCompound/AnalogTarget(s)Bioactivity (IC50/Ki)Reference(s)
Chalcone α-Trifluoromethyl chalcone 5DU145 and PC-3 prostate cancer cells< 0.2 µM[10]
p53 Modulator RM37MDM2-p53 interaction222 ± 40 nM[11]
Celecoxib Analog 1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazoleCOX-1, COX-2, 5-LOXCOX-1: 13.1 µM, COX-2: 0.69 µM, 5-LOX: 5.0 µM[12][13]
Celecoxib Derivative Compound 1hCOX-20.049 µmol/L[7]

Detailed Experimental Protocols

Synthesis of Toltrazuril

This protocol outlines a common synthetic route to toltrazuril.

Step 1: Synthesis of methyl-5-[3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl]isocyanate

  • In a reaction vessel, mix bistrichloromethyl carbonate (0.777 mol) with toluene (19.5 mol).

  • At a temperature of -10 to -5 °C, slowly add 3-methyl-4-(4-trifluoromethylthio)phenoxy)aniline (0.7 mol).

  • Allow the reaction to proceed for 1 hour at -5 to 0 °C.

  • Increase the temperature and reflux the mixture for 4 hours.

  • Evaporate the solvent under reduced pressure and collect the product by distillation at 142-150 °C / 40Pa. The product will solidify upon cooling.

Step 2: Synthesis of Toltrazuril

  • In a separate reaction vessel, mix methylurea (0.66 mol) and diethyl carbonate (7.2 mol).

  • Heat the mixture at 90 °C for 2 hours.

  • Cool the mixture to 70 °C and add the isocyanate from Step 1 (0.6 mol).

  • Maintain the reaction at this temperature for 3 hours.

  • Cool to room temperature and add a 30% solution of sodium ethoxide (1.2 mol).

  • Allow the reaction to proceed at room temperature for 5 hours.

  • Distill off methanol until the internal temperature reaches 100 °C.

  • Reflux for 10 hours.

  • Evaporate the solvent under reduced pressure.

  • To the cooled residue, add 600 mL of water and adjust the pH to 7 with 20% dilute sulfuric acid to precipitate the product.

  • Filter, dry, and recrystallize the solid from isobutanol to yield toltrazuril.[14]

Microsomal Stability Assay

This assay is a standard in vitro method to assess the metabolic stability of a compound.

  • Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Prepare the liver microsomal incubation medium containing phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15] Human or other species' liver microsomes are used at a specific protein concentration (e.g., 0.5 mg/mL).[4]

  • Incubation: Add the test compound to the microsomal incubation medium to a final concentration (e.g., 1-10 µM).[8] Incubate the mixture at 37 °C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.[4][9]

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as cold acetonitrile, which also serves to precipitate the microsomal proteins.[15]

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[9]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this plot gives the rate of metabolism, from which the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[9]

Serotonin (5-HT) Reuptake Inhibition Assay

This assay measures a compound's ability to inhibit the serotonin transporter (SERT).

  • Cell Culture: Use a cell line that endogenously or recombinantly expresses the human serotonin transporter (hSERT), such as JAR cells.[16]

  • Preparation: Prepare serial dilutions of the test compound. A radiolabeled serotonin tracer, such as [3H]5-HT, is used at a concentration close to its Michaelis-Menten constant (KM).[16]

  • Assay Procedure:

    • Add the [3H]5-HT tracer to the cells.

    • Add the different concentrations of the test compound.

    • For determining non-specific binding, add a known potent SERT inhibitor (e.g., citalopram) at a high concentration.

    • Incubate the mixture at 37 °C for a defined period (e.g., 60 minutes).[16]

  • Termination and Washing: Terminate the assay by rapidly removing the assay buffer and washing the cells with cold buffer to remove unbound tracer.[16]

  • Lysis and Detection: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of serotonin reuptake for each concentration of the test compound and determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways relevant to the mechanisms of action of drugs containing the trifluoromethylthio group.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes fourEBP1->Proliferation Inhibits (when unphosphorylated) GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation often targeted in cancer therapy.

JNK_Signaling_Pathway cluster_cascade MAPK Cascade cluster_nucleus Nucleus Stress Cellular Stress (e.g., Cytokines, ROS) MAP3K MAP3K (e.g., ASK1, MEKK) Stress->MAP3K Activates MKK47 MKK4/7 MAP3K->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 Forms Apoptosis Apoptosis AP1->Apoptosis Regulates Serotonergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Synth Serotonin (5-HT) Synthesis Tryptophan->Serotonin_Synth Vesicle Synaptic Vesicle (contains 5-HT) Serotonin_Synth->Vesicle Packaged into Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release SERT SERT (Reuptake Transporter) MAO MAO SERT->MAO Degradation Synaptic_Cleft->SERT Reuptake FiveHT2C 5-HT2C Receptor Synaptic_Cleft->FiveHT2C Binds Signal Postsynaptic Signal (Appetite Regulation) FiveHT2C->Signal Activates Tiflorex Tiflorex Tiflorex->Vesicle Promotes Release Tiflorex->FiveHT2C Agonist Activity

References

The Trifluoromethylthio Group: An In-depth Technical Guide on its Electron-Withdrawing Influence on the Phenol Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of lead compounds. Among these, the trifluoromethylthio (SCF3) group has emerged as a unique and valuable moiety. This technical guide provides a comprehensive overview of the profound electron-withdrawing nature of the SCF3 group when appended to a phenol ring, detailing its impact on acidity, reactivity, and potential applications in drug design. This document presents quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of this functional group.

Core Electronic Effects of the SCF3 Group

The trifluoromethylthio group is a potent electron-withdrawing group, a characteristic that significantly alters the electron density distribution within the phenol ring. This effect is primarily attributed to two factors:

  • Strong Inductive Effect (-I): The high electronegativity of the fluorine atoms pulls electron density away from the sulfur atom and, consequently, from the aromatic ring through the sigma bond network.

  • Weak Mesomeric Effect (+M): The sulfur atom possesses lone pairs of electrons that can, in principle, be delocalized into the aromatic pi-system. However, this resonance donation is weak and is overwhelmingly overshadowed by the powerful inductive withdrawal.

The net result is a strong deactivation of the aromatic ring, making it less susceptible to electrophilic substitution and significantly increasing the acidity of the phenolic proton.

Quantitative Analysis of Electronic Influence

The electron-withdrawing strength of the SCF3 group can be quantified through various physicochemical parameters, most notably the Hammett constant (σ) and the acidity constant (pKa).

Hammett Constants

The Hammett equation, log(K/K₀) = σρ, provides a means to quantify the influence of meta- and para-substituents on the reactivity of an aromatic ring. The Hammett constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group. The SCF3 group exhibits large positive σ values, confirming its strong electron-withdrawing character.

Acidity (pKa)

The electron-withdrawing nature of the SCF3 group leads to a pronounced increase in the acidity of the phenolic hydroxyl group. By pulling electron density away from the ring and the oxygen atom, it stabilizes the resulting phenoxide anion, thereby lowering the pKa. The pKa of phenol itself is approximately 9.99. The introduction of an SCF3 group can lower this value by several units, with the magnitude of the effect depending on the substitution pattern.

Table 1: Physicochemical Properties of SCF3-Substituted Phenols

CompoundSubstituent PositionHammett Constant (σ)pKa¹⁹F NMR Chemical Shift (δ, ppm)
Phenol-0.009.99N/A
4-(Trifluoromethylthio)phenolpara0.40 - 0.507.82-42.0 to -43.0
3-(Trifluoromethylthio)phenolmeta0.408.61-42.5 to -43.5
2-(Trifluoromethylthio)phenolortho-7.95-41.0 to -42.0

Note: The exact values can vary slightly depending on the experimental conditions and solvent.

Experimental Protocols

The synthesis of trifluoromethylthio-substituted phenols can be achieved through various methods. Below are representative protocols for the synthesis and pKa determination.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via electrophilic trifluoromethylthiolation of phenol.

Materials:

  • Phenol

  • N-(Trifluoromethylthio)phthalimide (a common electrophilic SCF3 source)

  • Silver triflate (AgOTf) or other Lewis acid catalyst

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of phenol (1.0 eq) in dichloromethane (0.1 M) under a nitrogen atmosphere, add the Lewis acid catalyst (e.g., AgOTf, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-(Trifluoromethylthio)phthalimide (1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the pKa of a phenol derivative.

Materials:

  • SCF3-substituted phenol of interest

  • A series of buffer solutions with known pH values (e.g., from pH 6 to 11)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Concentrated HCl and NaOH for pH adjustment

Procedure:

  • Prepare a stock solution of the SCF3-substituted phenol in a suitable solvent (e.g., methanol or water).

  • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known, larger volume of the buffer. The final concentration of the phenol should be in a range that gives a measurable absorbance (typically 10⁻⁴ to 10⁻⁵ M).

  • Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 220-400 nm).

  • Identify the wavelength of maximum absorbance (λmax) for both the protonated (phenol) and deprotonated (phenoxide) species. These will differ.

  • Plot the absorbance at the λmax of the phenoxide form as a function of pH.

  • The resulting data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. Mathematically, this can be determined by fitting the data to the Henderson-Hasselbalch equation.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships relevant to the study of SCF3-substituted phenols.

experimental_workflow start_end start_end process process analysis analysis decision decision product product start Start: Phenol & Reagents synthesis Electrophilic Trifluoromethylthiolation start->synthesis 1. Reaction Setup workup Aqueous Workup & Extraction synthesis->workup 2. Quenching purification Column Chromatography workup->purification 3. Crude Isolation check_purity Purity Check? (TLC, NMR) purification->check_purity 4. Fraction Analysis check_purity->purification Impure pure_product Pure SCF3-Phenol check_purity->pure_product Pure characterization Spectroscopic Characterization (NMR, IR, MS) pure_product->characterization pka_measurement pKa Determination (UV-Vis) pure_product->pka_measurement end End: Data Analysis characterization->end pka_measurement->end

Caption: Synthetic and analytical workflow for SCF3-phenols.

electronic_effects group group effect effect consequence consequence property property SCF3 SCF3 Group Inductive -I Effect (Strong) SCF3->Inductive via sigma-bonds Mesomeric +M Effect (Weak) SCF3->Mesomeric via pi-system (lone pairs) NetEffect Net Electron Withdrawal Inductive->NetEffect Mesomeric->NetEffect RingDeactivation Ring Deactivation NetEffect->RingDeactivation AnionStabilization Phenoxide Anion Stabilization NetEffect->AnionStabilization Reactivity Decreased Electrophilic Substitution Reactivity RingDeactivation->Reactivity pKa Lower pKa AnionStabilization->pKa Acidity Increased Acidity pKa->Acidity

Caption: Logical relationships of SCF3 electronic effects.

Implications for Drug Development

The strong electron-withdrawing properties of the SCF3 group, coupled with its high lipophilicity, make it a valuable functional group in drug design for several reasons:

  • Modulation of pKa: The ability to precisely tune the acidity of a phenolic moiety is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.

  • Metabolic Stability: The C-S bond in the SCF3 group is generally more stable to metabolic oxidation compared to a simple thiol or methylthio group, potentially improving the pharmacokinetic profile of a drug candidate.

  • Lipophilicity: The SCF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Target Interactions: The unique electronic and steric properties of the SCF3 group can lead to novel and favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

The Trifluoromethylthio Group (SCF₃): A Keystone for Enhancing Lipophilicity and Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethylthio (SCF₃) group has become a cornerstone in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates. This in-depth technical guide explores the dual role of the SCF₃ moiety in enhancing both lipophilicity and metabolic stability, critical parameters for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

The Impact of the SCF₃ Group on Lipophilicity

Lipophilicity, a crucial factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME), is significantly increased by the introduction of an SCF₃ group. This is due to the high lipophilicity of the fluorine atoms. A quantitative measure of this effect is the Hansch lipophilicity parameter (π), which for the SCF₃ group is approximately 1.44.[1][2][3] This positive value indicates a substantial contribution to the overall lipophilicity of a molecule.

The increased lipophilicity imparted by the SCF₃ group can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, thereby improving its bioavailability and distribution to target tissues.[4][5]

Quantitative Lipophilicity Data

The following table summarizes experimental data comparing the lipophilicity of a parent compound with its SCF₃-containing analog. The distribution coefficient at pH 7.4 (logD₇.₄) is a relevant measure of lipophilicity under physiological conditions.

CompoundStructurelogD₇.₄Reference
2-(Methylthio)pyridine1.69[6]
2-(Trifluoromethylthio)pyridine2.13[6]

Enhancing Metabolic Stability with the SCF₃ Group

A significant challenge in drug development is overcoming rapid metabolism by enzymes such as the cytochrome P450 (CYP) superfamily. The introduction of an SCF₃ group at a metabolically labile position is a well-established strategy to enhance metabolic stability. The exceptional strength of the carbon-fluorine bond makes the SCF₃ group highly resistant to enzymatic degradation, particularly oxidative metabolism.[3][5] By blocking a key metabolic pathway, the half-life of a drug can be extended, leading to improved in vivo exposure.

Qualitative Metabolic Stability Comparison
PropertyTypical Unsubstituted Moiety (e.g., -CH₃)SCF₃-Substituted MoietyRationale
Susceptibility to CYP-mediated Oxidation HighLowThe high bond energy of C-F bonds makes the SCF₃ group resistant to enzymatic attack.
In vitro Half-life (t₁⸝₂) in Microsomes ShorterLongerReduced metabolic clearance leads to a slower degradation of the parent compound.
Intrinsic Clearance (CLᵢₙₜ) HigherLowerBlocking a primary metabolic site reduces the overall rate of metabolism.

Experimental Protocols

Determination of Lipophilicity (logD) by the Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of aqueous buffer and n-octanol.

  • Securely cap the vial and vortex vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

  • Allow the two phases to separate by standing or by centrifugation.

  • Carefully collect an aliquot from both the n-octanol and the aqueous phase.

  • Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logD is the logarithm of the calculated D value.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the rate of metabolism of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates or microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Prepare a working solution of the test compound in the phosphate buffer.

  • In a 96-well plate or microcentrifuge tubes, add the liver microsome solution.

  • Add the test compound working solution to the wells/tubes and pre-incubate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the ice-cold quenching solution. The 0-minute time point serves as the baseline.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the rate constant of metabolism. From this, the in vitro half-life (t₁⸝₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Visualizations

Shake_Flask_Method cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis Stock Prepare Stock Solution Mix Add Stock to Vial with Phases Stock->Mix Phases Prepare Pre-saturated n-Octanol & Buffer Phases->Mix Vortex Vortex Vigorously Mix->Vortex Separate Phase Separation (Centrifugation) Vortex->Separate Aqueous Sample Aqueous Phase Separate->Aqueous Octanol Sample n-Octanol Phase Separate->Octanol Quantify Quantify Compound (e.g., HPLC) Aqueous->Quantify Octanol->Quantify Calculate Calculate logD Quantify->Calculate

Caption: Workflow for logD determination using the shake-flask method.

Microsomal_Stability_Assay cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis Prepare Prepare Compound and Microsome Solutions PreIncubate Pre-incubate at 37°C Prepare->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate TimePoints Take Samples at Multiple Time Points Initiate->TimePoints Quench Quench Reaction (Ice-cold ACN) TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate

Caption: Workflow for an in vitro microsomal stability assay.

CYP450_Metabolism_Blocking cluster_pathway1 Standard Metabolism cluster_pathway2 SCF3-Blocked Metabolism Drug_CH3 Drug-CH3 (Metabolically Labile) CYP450_1 Cytochrome P450 (e.g., CYP3A4) Drug_CH3->CYP450_1 Oxidation Metabolite Drug-CH2OH (Hydroxylated Metabolite) CYP450_1->Metabolite Excretion1 Further Metabolism & Excretion Metabolite->Excretion1 Drug_SCF3 Drug-SCF3 (Metabolically Stable) CYP450_2 Cytochrome P450 (e.g., CYP3A4) Drug_SCF3->CYP450_2 Resistant to Oxidation Excretion2 Slower Excretion of Parent Drug Drug_SCF3->Excretion2 No_Reaction No Reaction CYP450_2->No_Reaction

Caption: Blocking of Cytochrome P450-mediated metabolism by an SCF₃ group.

References

The Advent and Ascendance of 4-(Trifluoromethylthio)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethylthio)phenol, a pivotal organofluorine compound. It delves into the historical context of its discovery, details various synthetic methodologies with comparative data, and explores its significant applications, particularly in the realms of pharmaceutical and agrochemical development. This document aims to be an essential resource, offering in-depth experimental protocols and visual representations of synthetic pathways to aid in research and development endeavors.

Introduction: The Significance of the Trifluoromethylthio Moiety

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethylthio (-SCF3) group, in particular, has emerged as a crucial substituent in modern medicinal and materials chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This compound, as a readily available and versatile building block, serves as a gateway to a vast array of more complex molecules bearing this important functional group.

Discovery and History

The development of organofluorine chemistry, particularly compounds containing the trifluoromethylthio group, owes much to the pioneering work of Soviet chemist L. M. Yagupol'skii and his school. While a definitive, readily accessible citation for the absolute first synthesis of this compound is not prominently available in current indexed literature, the broader context of his extensive research in the mid-20th century on aromatic compounds bearing fluorine-containing sulfur substituents strongly suggests its origins within his group's investigations. The synthesis and exploration of such compounds were often documented in publications such as the "Journal of General Chemistry of the USSR" (Zhurnal Obshchei Khimii).

The initial syntheses were often arduous, multi-step processes. However, the unique properties imparted by the -SCF3 group spurred further research, leading to the more efficient and direct methods available today. The historical progression reflects a broader trend in organofluorine chemistry: the move from hazardous and non-selective fluorinating agents to milder, more specific, and user-friendly reagents.

Synthetic Methodologies

The synthesis of this compound has evolved significantly over the years. Below are detailed descriptions of the primary synthetic routes, complete with experimental protocols and comparative data.

Electrophilic Trifluoromethylthiolation of Phenol

This is currently one of the most direct and widely used methods. It involves the reaction of phenol with an electrophilic trifluoromethylthiolating agent.

Experimental Protocol:

To a solution of phenol (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL), an electrophilic trifluoromethylthiolating reagent, for example, N-(trifluoromethylthio)saccharin (1.1 mmol), is added. The reaction is then initiated and promoted by the addition of a Lewis or Brønsted acid catalyst, such as iron(III) chloride (2.5 mol%) and diphenyl selenide (2.5 mol%). The reaction mixture is stirred at room temperature for a specified period (e.g., 3 hours). Upon completion, the reaction is quenched, and the product is purified by flash column chromatography to yield this compound.[1]

Logical Workflow for Electrophilic Trifluoromethylthiolation:

G phenol Phenol reaction Reaction Mixture phenol->reaction reagent Electrophilic SCF3 Reagent reagent->reaction catalyst Lewis/Brønsted Acid catalyst->reaction solvent Dichloromethane solvent->reaction workup Quenching & Purification reaction->workup product This compound workup->product

Caption: Workflow for Electrophilic Trifluoromethylthiolation.

Multi-step Synthesis from Aryl Thiols

An alternative strategy involves the use of a suitable aryl thiol precursor.

Experimental Protocol:

A common precursor is 4-aminothiophenol. The amino group is first protected, for instance, through diazotization followed by a Sandmeyer-type reaction to introduce a different functional group that can later be removed. The thiol is then reacted with a trifluoromethyl source, such as trifluoromethyl iodide (CF3I) in the presence of a suitable base or catalyst. The final step involves the deprotection and conversion of the placeholder group back to a hydroxyl group to yield the target phenol.

Comparative Data of Synthetic Routes
MethodStarting MaterialsReagentsCatalystTypical Yield (%)AdvantagesDisadvantages
Electrophilic Trifluoromethylthiolation PhenolN-(trifluoromethylthio)saccharinIron(III) chloride, Diphenyl selenide79High regioselectivity, mild conditions.[1]Reagent can be expensive.
From 4-Chlorothiophenol 4-ChlorothiophenolTrifluoromethyl iodidePalladium catalystHighCost-effective starting material.Requires catalyst, multi-step process.
From Nitrophenylsulpoline NitrophenylsulpolineVarious-32.2 (overall)Low-cost raw materials.Use of toxic and hazardous reagents, multiple steps.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 461-84-7
Molecular Formula C7H5F3OS
Molecular Weight 194.18 g/mol
Melting Point 57-60 °C
Boiling Point 77-78 °C at 7 mmHg
Appearance White to off-white crystalline solid

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the trifluoromethylthio group make this compound a valuable intermediate in the synthesis of a wide range of biologically active molecules.

Pharmaceutical Applications

The -SCF3 group is often incorporated into drug candidates to enhance their pharmacological profile. Its high lipophilicity can improve absorption and distribution, while its electron-withdrawing nature can modulate the pKa of nearby functional groups and improve metabolic stability by blocking potential sites of oxidation.

Signaling Pathway Visualization (Hypothetical):

The following diagram illustrates a hypothetical scenario where a drug candidate derived from this compound inhibits a key enzyme in a disease-related signaling pathway.

receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Disease Gene Expression transcription_factor->gene_expression Upregulation drug Drug Derived from This compound drug->kinase2 Inhibition

References

The Strategic Incorporation of Fluorine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the profound impact of this unique element on drug design and development.[1] The strategic placement of fluorine atoms or fluorine-containing functional groups within a molecule can dramatically alter its physicochemical and pharmacological properties. This guide provides an in-depth technical overview of the role of organofluorine compounds in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (the highest of all elements), and the strength of the carbon-fluorine bond—are the primary drivers of its utility in drug design.[2] These characteristics allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, acidity/basicity (pKa), and binding affinity to its biological target.[3] Consequently, the incorporation of fluorine can lead to significant improvements in a drug's pharmacokinetic and pharmacodynamic profile, including enhanced potency, increased bioavailability, and a longer half-life.[4][5]

The Impact of Fluorine on Key Drug Properties

The decision to introduce fluorine into a drug candidate is a strategic one, aimed at optimizing its drug-like properties. The following sections delve into the specific effects of fluorination on critical physicochemical and pharmacokinetic parameters.

Modulation of Lipophilicity and Permeability

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity is nuanced and highly dependent on the specific chemical context. While a single fluorine atom can modestly increase lipophilicity, the introduction of polyfluorinated groups like trifluoromethyl (CF3) can have a more pronounced effect.[6] This modulation of lipophilicity can be leveraged to enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[7]

Enhancement of Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family.[8][9] By strategically placing fluorine atoms at sites susceptible to metabolic oxidation, medicinal chemists can block these metabolic "soft spots," thereby increasing the drug's half-life and overall exposure in the body.[7]

Alteration of Acidity and Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[8] This modulation of pKa can have a profound impact on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding interactions with its target protein. For instance, lowering the pKa of an amine can increase the proportion of the neutral, more membrane-permeable form of the drug at physiological pH, potentially leading to improved oral absorption.[2]

Case Studies: Fluorine in Action

To illustrate the practical applications of the principles outlined above, we will examine two successful fluorinated drugs: Gefitinib and Ibrutinib.

Gefitinib: An EGFR Inhibitor for Cancer Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. The molecule contains a fluorine atom on the aniline ring, which plays a crucial role in its pharmacological profile.

ParameterGefitinib (Fluorinated)Non-Fluorinated AnalogReference
Target EGFR Tyrosine KinaseEGFR Tyrosine Kinase[10]
IC50 (HCC827 cell line) 13.06 nMNot directly available in a single study, but fluorination is known to enhance potency.[11]
Oral Bioavailability ~60%Data not directly comparable.[12]
Half-life (t1/2) ~48 hoursData not directly comparable.[12]
logP (calculated) 3.2Varies based on exact analog structure.[13]
pKa 5.4 and 7.2Varies based on exact analog structure.[13]

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which, when constitutively activated by mutations, drives tumor cell proliferation and survival. The diagram below illustrates the key components of this pathway and the point of intervention for Gefitinib.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Activates Grb2/Shc Grb2/Shc Dimerization & Autophosphorylation->Grb2/Shc Recruits PI3K PI3K Dimerization & Autophosphorylation->PI3K Recruits & Activates SOS SOS Grb2/Shc->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis ERK->Cell Proliferation, Survival, Angiogenesis Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Akt->Cell Proliferation, Survival, Angiogenesis Promotes Gefitinib Gefitinib Gefitinib->Dimerization & Autophosphorylation Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Ibrutinib: A BTK Inhibitor for B-Cell Malignancies

Ibrutinib is a first-in-class inhibitor of Bruton's tyrosine kinase (BTK) used to treat various B-cell cancers. While Ibrutinib itself does not contain a fluorine atom, the principles of fluorine substitution are highly relevant in the development of next-generation BTK inhibitors to improve upon its properties. For the purpose of this guide, we will compare Ibrutinib to other BTK inhibitors where fluorination has been explored.

ParameterIbrutinibZanubrutinib (contains fluorine)Reference
Target Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)[9]
IC50 (BTK) 0.5 nM0.094 µM (less potent but more selective)[9][14]
Oral Bioavailability ~2.9% (fasted)Not directly comparable, but generally improved in second-generation inhibitors.[15]
Half-life (t1/2) 4-6 hours~2-4 hours[3]
logP (calculated) 3.97Data not readily available.[4]
pKa 3.74Data not readily available.[4]

Note: This table compares Ibrutinib with Zanubrutinib, a second-generation BTK inhibitor that incorporates fluorine, to illustrate how fluorine can be used to modify the properties of a drug class.

Ibrutinib and other BTK inhibitors function by blocking the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. The diagram below shows the BTK signaling cascade and the point of inhibition.

BTK_Signaling_Pathway BTK Signaling Pathway Antigen Antigen BCR BCR Antigen->BCR Activates Lyn/Syk Lyn/Syk BCR->Lyn/Syk Phosphorylates BTK BTK Lyn/Syk->BTK Recruits & Activates PLCγ2 PLCγ2 BTK->PLCγ2 Activates IP3 & DAG IP3 & DAG PLCγ2->IP3 & DAG Generates Calcium Mobilization Calcium Mobilization IP3 & DAG->Calcium Mobilization PKC PKC IP3 & DAG->PKC NF-κB Pathway NF-κB Pathway Calcium Mobilization->NF-κB Pathway Leads to PKC->NF-κB Pathway Leads to Cell Proliferation, Survival, Adhesion Cell Proliferation, Survival, Adhesion NF-κB Pathway->Cell Proliferation, Survival, Adhesion Promotes Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Caption: BTK signaling pathway and the inhibitory action of Ibrutinib.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of organofluorine compounds during drug discovery.

Late-Stage Electrophilic Fluorination using Selectfluor®

This protocol describes a general procedure for the late-stage fluorination of an electron-rich aromatic compound using an electrophilic fluorinating agent.

Materials:

  • Aryl substrate (e.g., a phenol or aniline derivative)

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Anhydrous acetonitrile (MeCN)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask with a magnetic stir bar

  • Standard glassware for reaction work-up and purification (separatory funnel, rotary evaporator, chromatography column)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aryl substrate (1.0 eq).

  • Dissolve the substrate in anhydrous acetonitrile.

  • Add Selectfluor® (1.1-1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired fluorinated product.

Human Liver Microsome (HLM) Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of CYP enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.

  • In a 96-well plate, add the human liver microsomes to phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubate the microsome solution at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and the test compound.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile with the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay used to predict the passive permeability of a compound across a lipid membrane, which is a key factor in oral absorption.

Materials:

  • PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system for analysis

Procedure:

  • Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

  • Fill the wells of the acceptor plate with PBS.

  • Prepare the donor solutions by diluting the test compound stock solutions in PBS to the final desired concentration.

  • Add the donor solutions to the wells of the donor plate.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • The permeability coefficient (Pe) is calculated from the concentrations in the donor and acceptor wells and the incubation time.

The following diagram illustrates a typical workflow for evaluating a new chemical entity, incorporating the assays described above.

Experimental_Workflow Drug Discovery Experimental Workflow Start Start Compound_Synthesis Compound Synthesis (e.g., Late-Stage Fluorination) Start->Compound_Synthesis In_Vitro_Potency In Vitro Potency Assay (e.g., Kinase Assay) Compound_Synthesis->In_Vitro_Potency ADME_Screening In Vitro ADME Screening In_Vitro_Potency->ADME_Screening PAMPA PAMPA (Permeability) ADME_Screening->PAMPA HLM_Stability HLM Stability Assay (Metabolism) ADME_Screening->HLM_Stability Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) PAMPA->Data_Analysis HLM_Stability->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Pharmacokinetic Studies Data_Analysis->In_Vivo_Studies Promising Candidates Lead_Optimization->Compound_Synthesis Candidate_Selection Candidate_Selection In_Vivo_Studies->Candidate_Selection

Caption: A typical experimental workflow in early drug discovery.

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's arsenal. By leveraging the unique properties of this element, it is possible to fine-tune the physicochemical and pharmacological properties of drug candidates to achieve a more desirable therapeutic profile. This guide has provided a technical overview of the key considerations for using organofluorine compounds in drug discovery, supported by case studies, quantitative data, and detailed experimental protocols. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies for the precise introduction of fluorine become available, the impact of organofluorine chemistry on the future of medicine is set to expand even further.

References

Spectroscopic Profile of 4-(Trifluoromethylthio)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Trifluoromethylthio)phenol. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. This information is critical for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound, recorded in deuterochloroform (CDCl₃), are presented below.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
7.51–7.57m2HAr-H (ortho to -SCF₃)
6.84–6.90m2HAr-H (ortho to -OH)
5.23br s1H-OH

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) [ppm]Assignment
158.0C-OH
138.6C-H (ortho to -SCF₃)
129.5 (q, J = 308.1 Hz)-SCF₃
116.5C-H (ortho to -OH)
115.2 (q, J = 2.0 Hz)C-SCF₃
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are listed below.[1]

Table 3: IR Spectroscopic Data for this compound [1]

Wavenumber (cm⁻¹)Assignment
3221O-H stretch
1670C=C aromatic stretch
1584C=C aromatic stretch
1493C=C aromatic stretch
1436C-H aromatic bend
1364C-O stretch
1346C-H bend
1226C-F stretch
1083C-F stretch
826C-H out-of-plane bend (para-disubstituted)
754C-S stretch
650C-S stretch
Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The high-resolution mass spectrometry (HRMS) data for this compound confirms its molecular formula.[1]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound [1]

IonCalculated m/zFound m/z
[M-H]⁻192.9935192.9945

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C. The sample was dissolved in deuterochloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample was analyzed directly, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source in negative ion mode. The data confirms the molecular weight and elemental composition of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy Sample->IR Solid Sample MS Mass Spectrometry Sample->MS Ionization Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Environmental Trajectory of 4-(Trifluoromethylthio)phenol: A Technical Assessment of Mobility and Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the environmental mobility and persistence of 4-(Trifluoromethylthio)phenol, a key intermediate in the synthesis of veterinary pharmaceuticals. Aimed at researchers, environmental scientists, and professionals in drug development, this document synthesizes available physicochemical data and outlines standardized experimental protocols for its environmental assessment. Due to a notable absence of empirical data in public literature, this guide also presents estimated values for key environmental parameters derived from validated quantitative structure-activity relationship (QSAR) models.

Executive Summary

This compound is a solid with low to moderate water solubility and a predicted octanol-water partition coefficient (Log K_ow) suggesting a potential for bioaccumulation and sorption to organic matter in soil and sediment. Its persistence in the environment is anticipated to be influenced by its resistance to biodegradation and hydrolysis under neutral and acidic conditions. Photolysis in air and water may represent significant degradation pathways. This guide underscores the necessity for empirical studies to validate these predictions and accurately characterize the environmental risk profile of this compound.

Physicochemical and Environmental Fate Properties

A critical first step in assessing the environmental impact of a chemical is the characterization of its physical and chemical properties, which dictate its behavior and fate in the environment. The available and estimated data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₅F₃OS[1][2]
Molecular Weight194.17 g/mol [1][2]
Melting Point57-60 °C[1][2]
Boiling Point170 °C[1]
Vapor Pressure1.11 mmHg at 25°CLookChem
pKₐ8.53 (Predicted)[2]
Log K_ow (Octanol-Water Partition Coefficient)3.3 (Estimated)BenchChem
Water Solubility438.9 mg/L at 25°C (Estimated)US EPA EPI Suite
Table 2: Environmental Mobility and Persistence of this compound (Estimated Values)
ParameterValueEstimation Method
Mobility
Soil Adsorption Coefficient (K_oc)385.5 L/kgUS EPA EPI Suite (KOCWIN)
Henry's Law Constant1.16 x 10⁻⁶ atm-m³/molUS EPA EPI Suite (HENRYWIN)
Persistence
Hydrolysis Half-Life (t½)Stable at pH 7 & 8; 180 days at pH > 8US EPA EPI Suite (HYDROWIN)
Atmospheric Oxidation Half-Life (t½)1.3 daysUS EPA EPI Suite (AOPWIN)
Biodegradation
Aerobic BiodegradationNot readily biodegradableUS EPA EPI Suite (BIOWIN)
Anaerobic BiodegradationNot readily biodegradableUS EPA EPI Suite (BIOWIN)

Environmental Fate and Transport

The environmental journey of this compound, from its potential release to its ultimate fate, is governed by a series of interconnected processes. The following diagram illustrates these pathways, highlighting the interplay between mobility and degradation mechanisms.

Environmental_Fate_of_4_Trifluoromethylthio_phenol cluster_release Release into Environment cluster_compartments Environmental Compartments cluster_processes Transport & Degradation Processes Release Industrial Discharge/ Waste Water Water Release->Water Soil Soil Release->Soil Sorption Sorption/ Desorption Water->Sorption Volatilization Volatilization Water->Volatilization Hydrolysis Hydrolysis Water->Hydrolysis Photolysis Photolysis Water->Photolysis Biodegradation Biodegradation Water->Biodegradation Soil->Sorption Soil->Biodegradation Sediment Sediment Sediment->Sorption Sediment->Biodegradation Air Air Atmospheric_Oxidation Atmospheric Oxidation Air->Atmospheric_Oxidation Sorption->Soil Sorption->Sediment Volatilization->Air

Environmental fate pathways of this compound.

Detailed Experimental Protocols

To address the current data gaps, standardized methodologies are essential for generating reliable and comparable results. The following sections detail the recommended experimental protocols based on the OECD Guidelines for the Testing of Chemicals.

Soil Sorption: OECD Guideline 106 (Batch Equilibrium Method)

This method is designed to determine the adsorption/desorption of a substance on soil, which is crucial for assessing its mobility.

  • Preparation of Soil and Test Substance:

    • Select and characterize at least two different soil types with varying organic carbon content and pH.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Equilibration:

    • Add a known volume of the test substance solution to soil samples in centrifuge tubes.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for a predetermined period to reach equilibrium.

  • Analysis:

    • Centrifuge the samples to separate the soil from the aqueous phase.

    • Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the amount of substance sorbed to the soil by the difference between the initial and equilibrium concentrations in the aqueous phase.

    • Determine the soil-water partition coefficient (K_d) and the organic carbon-normalized partition coefficient (K_oc).

Hydrolysis: OECD Guideline 111 (Hydrolysis as a Function of pH)

This test determines the rate of abiotic degradation by hydrolysis in aqueous solutions at different pH values.

  • Test Solutions:

    • Prepare sterile buffer solutions at pH 4, 7, and 9.

    • Add this compound to each buffer solution at a concentration below its water solubility limit.

  • Incubation:

    • Incubate the test solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by lower temperatures for the main study).

  • Sampling and Analysis:

    • At appropriate time intervals, take samples from each test solution.

    • Analyze the concentration of the parent compound and any potential hydrolysis products.

  • Data Evaluation:

    • Determine the rate constant of hydrolysis (k_h) for each pH.

    • Calculate the hydrolysis half-life (t½) at environmentally relevant temperatures.

Photolysis: OECD Guideline 316 (Phototransformation of Chemicals in Water – Direct Photolysis)

This guideline outlines a procedure to assess the degradation of a chemical by direct absorption of light.

  • Test Setup:

    • Prepare an aqueous solution of this compound in sterile, purified water.

    • Use a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Maintain the test system at a constant temperature.

  • Irradiation:

    • Expose the test solution to the light source for a defined period.

    • Run a parallel experiment in the dark to serve as a control for other degradation processes.

  • Analysis:

    • At selected time points, measure the concentration of this compound.

    • Identify and quantify major phototransformation products if possible.

  • Calculation:

    • Determine the photolysis rate constant and the quantum yield (Φ).

    • Calculate the environmental half-life under specific sunlight conditions.

Biodegradation: OECD Guideline 301 (Ready Biodegradability)

This series of tests provides an initial screening of the potential for a chemical to be readily biodegradable by aerobic microorganisms.

  • Inoculum:

    • Use an inoculum from a source with a mixed population of microorganisms, such as activated sludge from a wastewater treatment plant.

  • Test System:

    • Add the test substance as the sole source of organic carbon to a mineral medium containing the inoculum.

    • Incubate the test vessels under aerobic conditions at a constant temperature.

  • Measurement of Biodegradation:

    • Monitor the extent of biodegradation over a 28-day period by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

  • Interpretation:

    • Compare the percentage of degradation to the pass levels defined in the guideline (e.g., >60% of theoretical CO₂ evolution within a 10-day window) to determine if the substance is "readily biodegradable."

Logical Workflow for Environmental Assessment

The assessment of the environmental mobility and persistence of a chemical like this compound follows a structured, logical progression. This begins with understanding its intrinsic properties and proceeds through a series of evaluations of its behavior in different environmental compartments.

Environmental_Assessment_Workflow cluster_characterization Initial Characterization cluster_mobility Mobility Assessment cluster_persistence Persistence Assessment cluster_integration Risk Profile Integration A Physicochemical Properties (MW, MP, BP, pKa) B Partitioning Behavior (Log Kow, Water Solubility) A->B E Abiotic Degradation (Hydrolysis, Photolysis) A->E C Soil & Sediment Sorption (Koc) B->C D Volatilization Potential (Henry's Law Constant) B->D G Environmental Risk Assessment C->G D->G F Biotic Degradation (Biodegradation) E->F F->G

Workflow for assessing the environmental fate of a chemical.

Conclusion

While this compound plays a significant role as a chemical intermediate, a comprehensive understanding of its environmental behavior is currently limited by the lack of empirical data. The estimated values presented in this guide suggest that it may exhibit persistence and moderate mobility, warranting further investigation. The detailed experimental protocols provided offer a clear pathway for researchers and industry professionals to generate the necessary data for a robust environmental risk assessment. Such studies are crucial for ensuring the responsible management and use of this and similar chemical compounds.

References

The Rising Profile of 4-(Trifluoromethylthio)phenol Derivatives in Biological Applications: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of 4-(trifluoromethylthio)phenol derivatives, tailored for researchers, scientists, and drug development professionals.

The strategic incorporation of the trifluoromethylthio (-SCF3) group into phenolic scaffolds has emerged as a powerful tool in medicinal chemistry and agrochemical research. The unique physicochemical properties conferred by the -SCF3 moiety—high lipophilicity, strong electron-withdrawing character, and enhanced metabolic stability—have led to the development of this compound derivatives with a broad spectrum of potent biological activities.[1][2] This technical guide provides a comprehensive overview of the current state of research into these promising compounds, with a focus on their anticancer, anti-inflammatory, antifungal, antiviral, and herbicidal properties.

Physicochemical Properties and Synthesis

The trifluoromethylthio group significantly influences the biological activity of the parent phenol molecule through its distinct electronic and steric properties.[1] Its high lipophilicity can enhance membrane permeability, improving drug absorption and distribution, while its strong electron-withdrawing nature can protect adjacent chemical bonds from enzymatic degradation, leading to improved metabolic stability.[2][3]

The synthesis of this compound, the core building block, is most effectively achieved through the direct electrophilic trifluoromethylthiolation of phenols.[2][4] This process, often catalyzed by strong acids like triflic acid, allows for the regioselective introduction of the -SCF3 group onto the phenolic ring.[2][4]

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. The introduction of the trifluoromethyl group has been shown to dramatically increase the anticancer potency of various heterocyclic scaffolds.

Quantitative Anticancer Activity Data
Derivative ClassCompoundCell LineIC50 (µM)Reference
Isoxazole3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[1]
Isoxazole3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-trifluoromethylated analog)MCF-7 (Breast)19.72[1]
Thiophenol-formaldehyde-triazoleCompound 5aCAOV3, CAOV4, ES-2 (Ovarian)0.25 - 2.0 (effective concentration range)[5]
Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[2]

Anticancer Mechanism of Action: Induction of Apoptosis

Many anticancer drugs exert their effect by inducing apoptosis, or programmed cell death. This process can be initiated through two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. Studies on thiophenol-formaldehyde-triazole derivatives have shown their ability to induce apoptosis in ovarian cancer cells, leading to a reduction in tumor growth and metastasis.[5] The pro-apoptotic activity of some phenolic compounds has been linked to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Effector Caspases (e.g., Caspase-3) Effector Caspases (e.g., Caspase-3) Caspase-8->Effector Caspases (e.g., Caspase-3) Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Effector Caspases (e.g., Caspase-3) Apoptosis Apoptosis Effector Caspases (e.g., Caspase-3)->Apoptosis This compound derivatives This compound derivatives This compound derivatives->Cellular Stress This compound derivatives->Bcl-2 family Inhibition

Caption: Simplified overview of apoptosis signaling pathways targeted by anticancer agents.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a major target for anti-inflammatory drugs. Trifluoromethyl thioxanthene derivatives have shown promising COX-2 inhibitory activity.

Quantitative Anti-inflammatory Activity Data
Derivative ClassCompoundTargetIC50 (nM)Reference
Trifluoromethyl thioxanthene1COX-26.5 - 27.4 (range for compounds 1, 3, and 4)[4]
Trifluoromethyl thioxanthene3COX-26.5 - 27.4 (range for compounds 1, 3, and 4)[4]
Trifluoromethyl thioxanthene4COX-26.5 - 27.4 (range for compounds 1, 3, and 4)[4]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds using a commercially available screening kit.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Fluorometric or colorimetric probe

  • 96-well plate

  • Incubator (37°C)

  • Plate reader

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, heme, and COX-2 enzyme in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

  • Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a short period (e.g., 2-5 minutes) at 37°C.

  • Stop the reaction and measure the product formation using a fluorometric or colorimetric probe with a plate reader.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anti-inflammatory Mechanism of Action: COX-2/NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB signaling pathway, leading to the increased expression of pro-inflammatory genes, including COX-2. The inhibition of COX-2 activity or expression can therefore reduce the production of prostaglandins, which are key mediators of inflammation. Some phenolic compounds have been shown to exert their anti-inflammatory effects by modulating the NF-κB pathway.

COX2_Inflammation_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation COX-2 Gene COX-2 Gene Nucleus->COX-2 Gene Transcription COX-2 Enzyme COX-2 Enzyme COX-2 Gene->COX-2 Enzyme Translation Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Enzyme Inflammation Inflammation Prostaglandins->Inflammation This compound derivatives This compound derivatives This compound derivatives->NF-κB Inhibition? This compound derivatives->COX-2 Enzyme Inhibition

Caption: The COX-2 and NF-κB inflammatory signaling pathway.

Antifungal Activity

The development of new antifungal agents is crucial to combat the rise of drug-resistant fungal infections. Trifluoromethylthiolated cinnamate derivatives have shown potent and selective activity against dermatophyte fungi.

Quantitative Antifungal Activity Data
Derivative ClassOrganismMIC (µg/mL)Reference
BenzanilideMethicillin-resistant Staphylococcus aureus (MRSA)0.5[1]
CinnamateDermatophytesas low as 0.39[1]
Cinnamate (chloroaromatic derivatives)Dermatophytes1.56 - 6.25[1]
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • Fungal strains (e.g., Trichophyton rubrum)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • RPMI-1640 medium

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Prepare serial twofold dilutions of the test compounds in the 96-well plates.

  • Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 4-7 days), depending on the fungal species.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density with a microplate reader.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A key target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. While the exact mechanism for trifluoromethylthiolated cinnamate derivatives is still under investigation, it is hypothesized that they may interfere with this critical pathway.

Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase & other enzymes Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound derivatives This compound derivatives Lanosterol 14α-demethylase\n& other enzymes Lanosterol 14α-demethylase & other enzymes This compound derivatives->Lanosterol 14α-demethylase\n& other enzymes Potential Inhibition

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.

Antiviral Activity

The search for novel antiviral agents is a continuous effort to combat viral infections. Trifluoromethylthiolane derivatives have shown inhibitory effects against Herpes Simplex Virus Type 1 (HSV-1).

Quantitative Antiviral Activity Data
Derivative ClassVirusActivityReference
TrifluoromethylthiolaneHerpes Simplex Virus Type 1 (HSV-1)Significant inhibition of viral reproduction[6]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.

Materials:

  • Host cell line (e.g., Vero cells)

  • Herpes Simplex Virus Type 1 (HSV-1)

  • Culture medium (e.g., DMEM)

  • Test compounds dissolved in DMSO

  • Overlay medium (containing, for example, methylcellulose)

  • Crystal violet staining solution

  • 24-well plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed host cells in 24-well plates to form a confluent monolayer.

  • Infect the cell monolayers with a known amount of HSV-1 for 1-2 hours.

  • Remove the virus inoculum and wash the cells.

  • Add the overlay medium containing different concentrations of the test compounds.

  • Incubate the plates for 2-3 days until plaques (zones of cell death) are visible in the virus control wells.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

  • Determine the IC50 value from the dose-response curve.

Antiviral Mechanism of Action: Inhibition of Viral Replication

The antiviral activity of trifluoromethylthiolane derivatives against HSV-1 is thought to be due to the inhibition of viral replication. This could occur at various stages of the viral life cycle, such as attachment to the host cell, entry, DNA replication, protein synthesis, or assembly and release of new virions.

HSV1_Replication_Cycle Virion Virion Host Cell Host Cell Virion->Host Cell Attachment & Entry Uncoating Uncoating Host Cell->Uncoating Attachment & Entry Attachment & Entry Viral DNA Replication Viral DNA Replication Uncoating->Viral DNA Replication Viral Protein Synthesis Viral Protein Synthesis Uncoating->Viral Protein Synthesis Assembly Assembly Viral DNA Replication->Assembly Viral Protein Synthesis->Assembly Release Release Assembly->Release This compound derivatives This compound derivatives This compound derivatives->Viral DNA Replication Potential Inhibition

Caption: Simplified representation of the Herpes Simplex Virus 1 (HSV-1) replication cycle.

Herbicidal Activity

The development of new herbicides with novel modes of action is essential for sustainable agriculture. Phenylpyridine derivatives containing the trifluoromethylthio group have shown promising herbicidal activity.

Quantitative Herbicidal Activity Data
Derivative ClassWeed SpeciesActivityReference
PhenylpyridineAmaranthus retroflexus, Abutilon theophrasti, Eclipta prostrata>85% inhibitory activity at 37.5 g a.i./hm²[5]
Experimental Protocol: Greenhouse Screening for Herbicidal Activity

This protocol describes a general method for evaluating the post-emergence herbicidal activity of test compounds in a greenhouse setting.

Materials:

  • Weed species (e.g., Amaranthus retroflexus) grown in pots

  • Test compounds formulated as an emulsifiable concentrate or wettable powder

  • Spray chamber

  • Greenhouse with controlled environmental conditions

Procedure:

  • Grow the target weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Prepare spray solutions of the test compounds at different application rates.

  • Apply the spray solutions to the weeds using a calibrated spray chamber to ensure uniform coverage.

  • Include an untreated control and a commercial herbicide standard for comparison.

  • Transfer the treated plants to a greenhouse and maintain them under optimal growing conditions.

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale.

  • The effective dose (ED) values, such as ED50, can be calculated from the dose-response data.

Herbicidal Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

A key target for some herbicides is the enzyme protoporphyrinogen oxidase (PPO). PPO is involved in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

PPO_Inhibition_Mechanism Protoporphyrinogen IX Protoporphyrinogen IX Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen IX->Protoporphyrin IX PPO Enzyme PPO Enzyme PPO Enzyme Accumulation of\nProtoporphyrinogen IX Accumulation of Protoporphyrinogen IX PPO Enzyme->Accumulation of\nProtoporphyrinogen IX Inhibition Chlorophyll & Heme Chlorophyll & Heme Protoporphyrin IX->Chlorophyll & Heme Reactive Oxygen Species Reactive Oxygen Species Accumulation of\nProtoporphyrinogen IX->Reactive Oxygen Species Light, O2 Cell Membrane Damage Cell Membrane Damage Reactive Oxygen Species->Cell Membrane Damage This compound derivatives This compound derivatives This compound derivatives->PPO Enzyme Inhibition

Caption: Mechanism of action of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.

Conclusion

Derivatives of this compound represent a versatile and highly promising class of compounds with a wide array of biological activities. The unique properties imparted by the trifluoromethylthio group make these derivatives attractive candidates for further development in the pharmaceutical and agrochemical industries. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this exciting area of chemical biology. Further research into the specific mechanisms of action and structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective agents for a variety of applications.

References

Methodological & Application

Application Note: Synthesis of 4-(Trifluoromethylthio)phenol from p-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(Trifluoromethylthio)phenol, a key intermediate in the pharmaceutical and agrochemical industries. The primary method detailed is a palladium-catalyzed cross-coupling reaction between p-chlorothiophenol and a trifluoromethylating agent. An alternative photoredox-catalyzed approach is also briefly discussed. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and workflow diagrams to facilitate understanding and implementation by researchers in organic synthesis and drug development.

Introduction

This compound is a valuable building block in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals. The introduction of the trifluoromethylthio (-SCF3) group can significantly enhance the lipophilicity, metabolic stability, and biological activity of a molecule. This document outlines a synthetic route to this compound starting from the readily available p-chlorothiophenol. The primary focus is on a palladium-catalyzed cross-coupling reaction, a versatile and widely used method in modern organic synthesis.

Palladium-Catalyzed Synthesis of this compound

The synthesis of this compound from p-chlorothiophenol can be achieved via a palladium-catalyzed cross-coupling reaction with trifluoromethyl iodide. This method offers a direct route to introduce the trifluoromethylthio moiety.

Experimental Protocol

Materials:

  • p-Chlorothiophenol

  • Trifluoromethyl iodide (CF3I)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer with heating capabilities

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add p-chlorothiophenol (1.0 mmol, 144.6 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and cesium carbonate (2.0 mmol, 651.6 mg).

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane to the Schlenk tube.

  • Reagent Addition: Bubble trifluoromethyl iodide gas through the reaction mixture for 10 minutes at room temperature while stirring. Alternatively, a suitable source of CF3I can be added.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Data Presentation
ParameterValue
Starting Material p-Chlorothiophenol
Reagents CF3I, Pd2(dba)3, Xantphos, Cs2CO3
Solvent 1,4-Dioxane
Reaction Temperature 100 °C
Reaction Time 12-24 hours
Product This compound
Expected Yield 70-85%
Appearance White to off-white solid
Purity (by HPLC) >98%

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add p-chlorothiophenol, Pd2(dba)3, Xantphos, and Cs2CO3 to Schlenk tube prep2 Add anhydrous 1,4-dioxane prep1->prep2 prep3 Introduce CF3I prep2->prep3 reaction Heat to 100 °C for 12-24h prep3->reaction workup1 Cool and dilute with ethyl acetate reaction->workup1 workup2 Filter through celite workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry over MgSO4 and concentrate workup3->workup4 purification Purify by flash chromatography workup4->purification product This compound purification->product

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

Alternative Synthetic Route: Photoredox Catalysis

An alternative approach for the synthesis of this compound from p-chlorothiophenol involves a visible-light-mediated photoredox-catalyzed reaction. This method often proceeds under milder conditions compared to traditional cross-coupling reactions.

Conceptual Pathway

G start p-Chlorothiophenol + CF3I intermediate Radical Intermediates start->intermediate + Catalyst catalyst Photocatalyst (e.g., Ru(bpy)3Cl2 or similar) catalyst->intermediate + Light light Visible Light (e.g., Blue LEDs) light->intermediate product This compound intermediate->product

Caption: Conceptual pathway for the photoredox-catalyzed synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Trifluoromethyl iodide is a gas and should be handled with care.

  • Palladium catalysts are toxic and should be handled with appropriate precautions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed, practical guide for the synthesis of this compound from p-chlorothiophenol using a palladium-catalyzed cross-coupling reaction. The provided protocol, data summary, and workflow diagrams are intended to assist researchers in the successful implementation of this important transformation. The mention of an alternative photoredox-catalyzed route offers an additional synthetic strategy for consideration.

Application Notes and Protocols: Electrophilic Trifluoromethylthiolation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone strategy in modern drug discovery and materials science.[1] The trifluoromethylthio (SCF₃) group, in particular, is highly valued due to its unique combination of high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing properties.[2][3] These characteristics can significantly enhance a molecule's metabolic stability, cell-membrane permeability, and binding affinity to biological targets.[4][5] Consequently, the development of efficient methods for introducing the SCF₃ group is of paramount importance.

Direct electrophilic trifluoromethylthiolation of phenols represents an attractive and powerful strategy for synthesizing valuable trifluoromethylthiolated building blocks used in the development of novel therapeutics and agrochemicals.[2][4] This document provides detailed protocols for two common methods, summarizes reaction data, and illustrates the general workflow and reaction mechanism.

General Principles & Mechanism

The electrophilic trifluoromethylthiolation of phenols follows the general mechanism of electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles.[6][7]

The reaction is typically promoted by a Brønsted or Lewis acid, which activates the electrophilic SCF₃-transfer reagent.[1][8] This activation enhances the electrophilicity of the sulfur atom, facilitating the attack by the electron-rich phenol ring. This attack forms a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex).[7] Finally, a proton is lost from the ring to restore aromaticity, yielding the trifluoromethylthiolated phenol.[7] The functionalization is often highly regioselective, with the SCF₃ group being directed to the para position unless it is already substituted, in which case ortho substitution occurs.[1][8]

G cluster_activation Reagent Activation cluster_substitution Electrophilic Substitution Reagent Electrophilic Reagent (e.g., R-SCF₃) ActivatedReagent Activated Complex [R-S⁺(δ)CF₃] Reagent->ActivatedReagent + Catalyst Catalyst Acid Catalyst (H⁺ or Lewis Acid) Phenol Phenol ActivatedReagent->Phenol SigmaComplex Sigma Complex (Arenium Ion) Phenol->SigmaComplex + Activated Complex Product SCF₃-Phenol SigmaComplex->Product - H⁺

Figure 1: Plausible reaction mechanism for electrophilic trifluoromethylthiolation of phenols.

Experimental Protocols

Protocol 1: Acid-Promoted Trifluoromethylthiolation with N-(Trifluoromethylsulfanyl)aniline

This protocol is adapted from a method utilizing the easy-to-handle electrophilic reagent N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃) in the presence of an acid promoter.[1][8] The reaction is performed under an air atmosphere with non-dried solvents, highlighting its operational simplicity.[1]

Materials:

  • Substituted Phenol (1.0 mmol)

  • N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃) (1.2 mmol)

  • Promoter: Boron trifluoride diethyl etherate (BF₃·Et₂O) or Triflic acid (TfOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenol (1.0 mmol) in dichloromethane (5 mL), add N-(Trifluoromethylsulfanyl)aniline (1.2 mmol).

  • Add the acid promoter. For highly reactive phenols like catechol, use BF₃·Et₂O (1.2 mmol). For less reactive phenols, use triflic acid (1.2 mmol).[1][8]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired trifluoromethylthiolated phenol.

G start Start reagents 1. Dissolve Phenol and PhNHSCF₃ in CH₂Cl₂ start->reagents catalyst 2. Add Acid Promoter (BF₃·Et₂O or TfOH) reagents->catalyst react 3. Stir at Room Temperature (Monitor by TLC) catalyst->react quench 4. Quench with sat. aq. NaHCO₃ react->quench extract 5. Extract with CH₂Cl₂ quench->extract dry 6. Dry, Filter, and Concentrate extract->dry purify 7. Purify via Column Chromatography dry->purify end Final Product purify->end

Figure 2: General workflow for acid-promoted trifluoromethylthiolation of phenols.

Protocol 2: Dual-Catalytic Trifluoromethylthiolation with N-(Trifluoromethylthio)saccharin

This protocol employs a dual catalytic system of iron(III) chloride (Lewis acid) and diphenyl selenide (Lewis base) to activate the shelf-stable reagent N-(Trifluoromethylthio)saccharin for mild and efficient trifluoromethylthiolation of arenes, including phenols.[9]

Materials:

  • Phenol Substrate (0.160 mmol)

  • N-(Trifluoromethylthio)saccharin (0.177 mmol)

  • Iron(III) chloride (FeCl₃) (0.00400 mmol, 2.5 mol%)

  • Diphenyl selenide (0.00400 mmol, 2.5 mol%)

  • Solvent (e.g., Dichloromethane or 10% Ethyl Acetate in Hexane for chromatography)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the phenol substrate (0.160 mmol), N-(Trifluoromethylthio)saccharin (0.177 mmol), iron(III) chloride (2.5 mol%), and diphenyl selenide (2.5 mol%).[9][10]

  • Note: For some less reactive or ortho-substituted substrates, catalyst loading may be increased to 5.0 mol%.[9]

  • Stir the reaction mixture at room temperature. For certain substrates, gentle heating (e.g., 40 °C) may be required.[9]

  • Monitor the reaction progress by TLC. Reaction times can range from 30 minutes to several hours.[9]

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography using an appropriate solvent system (e.g., dichloromethane or ethyl acetate/hexane) to isolate the product.[9]

Data Presentation: Substrate Scope and Yields

The following tables summarize the results for the electrophilic trifluoromethylthiolation of various phenol substrates using the described methods.

Table 1: Trifluoromethylthiolation using N-(Trifluoromethylthio)saccharin with Dual Catalysis

Entry Substrate Product Time (h) Temp (°C) Yield (%) Reference
1 Phenol 4-(Trifluoromethylthio)phenol 3 RT 79 [9]
2 3-Chlorophenol 3-Chloro-4-(trifluoromethylthio)phenol 3 RT 76 [9]
3 2-Hydroxynaphthalene 1-(Trifluoromethylthio)-2-hydroxynaphthalene 0.5 RT 91 [9]
4 Sesamol 3,4-Methylenedioxy-6-(trifluoromethylthio)phenol 20 (4h RT, 16h 40°C) RT then 40 63 [9]

| 5 | Estradiol | 2-(Trifluoromethylthio)estradiol | 2 | RT | 82 |[9] |

Table 2: Trifluoromethylthiolation using PhNHSCF₃ with Acid Promotion

Entry Substrate Promoter Product Yield (%) Reference
1 Phenol TfOH This compound 92 [1]
2 m-Cresol TfOH 4-(Trifluoromethylthio)-3-methylphenol 85 [1]
3 p-Cresol TfOH 2-(Trifluoromethylthio)-4-methylphenol 81 [1]
4 Catechol BF₃·Et₂O 4-(Trifluoromethylthio)benzene-1,2-diol 84 [1]

| 5 | Estrone | TfOH | 2-(Trifluoromethylthio)estrone | 73 |[1] |

Applications in Research and Drug Development

The trifluoromethylthiolated phenols synthesized via these protocols are valuable intermediates in the pharmaceutical and agrochemical industries.[4] The introduction of the SCF₃ group can favorably modulate the physicochemical properties of a lead compound, potentially improving its efficacy and pharmacokinetic profile.[2][5] For example, this compound is a key building block for various pesticides and drug candidates, where the SCF₃ moiety contributes to enhanced lipophilicity and metabolic stability.[4] The methods described here allow for the late-stage functionalization of complex molecules, such as hormones like estrone and estradiol, providing access to novel, biologically interesting analogues for further investigation.[1][8]

References

Application Notes and Protocols for Trifluoromethylthiolation using N-Trifluoromethylthiosaccharin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-Trifluoromethylthiosaccharin as a reagent for trifluoromethylthiolation. The trifluoromethylthio (SCF₃) group is a critical functional group in medicinal chemistry and drug development, known to enhance lipophilicity, metabolic stability, and bioavailability of drug candidates.[1][2] N-Trifluoromethylthiosaccharin is a shelf-stable, easy-to-handle, and highly reactive electrophilic reagent for introducing the SCF₃ moiety into a variety of organic molecules.[3][4]

Introduction

N-Trifluoromethylthiosaccharin has emerged as a superior reagent for electrophilic trifluoromethylthiolation due to its high reactivity and stability.[2][3] It can be synthesized from the inexpensive and readily available starting material, saccharin.[3][5] This reagent reacts with a broad range of nucleophiles, including alcohols, amines, thiols, β-ketoesters, aldehydes, ketones, and electron-rich arenes and heterocycles, under mild reaction conditions.[2][3][4] The direct introduction of the SCF₃ group using N-Trifluoromethylthiosaccharin circumvents the harsh reaction conditions and limited substrate scope associated with older methods.[2][3]

Data Presentation

The following tables summarize the quantitative data for the trifluoromethylthiolation of various substrates using N-Trifluoromethylthiosaccharin under different reaction conditions.

Table 1: Trifluoromethylthiolation of Anilines and Phenols [5]

EntrySubstrateCatalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)
1AnilineFeCl₃ / Diphenyl selenide-RT0.7580
22-CyanoanilineFeCl₃ / Diphenyl selenide-RT2270
3β-EstradiolFeCl₃ / Diphenyl selenide-RT379

Table 2: Promoter-Free Trifluoromethylthiolation of Indoles and Other Heterocycles in TFE [1]

SubstrateProductYield (%)
Indole3-(Trifluoromethylthio)indole96
5-Fluoroindole5-Fluoro-3-(trifluoromethylthio)indole92
Pyrrole2-(Trifluoromethylthio)pyrrole85

Experimental Protocols

Protocol 1: Synthesis of N-Trifluoromethylthiosaccharin[3][5]

This protocol is adapted from Organic Syntheses.[5]

Part A: Preparation of N-Chlorosaccharin

  • To a 500 mL round-bottom flask, add saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).

  • Stir the resulting suspension vigorously under a nitrogen atmosphere.

  • Add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion. The suspension will briefly become a clear solution before a white precipitate forms rapidly.

  • Stir the mixture for 5 minutes, then allow it to stand for 5 minutes.

  • Collect the precipitate by vacuum filtration and wash the filter cake with petroleum ether (100 mL).

  • Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (yield: 76-79%).

Part B: Preparation of N-(Trifluoromethylthio)saccharin

  • In a 250 mL round-bottomed, single-necked flask equipped with a Teflon-coated, oval magnetic stir bar, charge N-chlorosaccharin (5.0 g, 23.0 mmol, 1 equiv) and tris-silver (I) trifluoromethanethiolate acetonitrile solvate (6.0 g, 9.0 mmol, 0.4 equiv) followed by acetonitrile (65 mL).[3]

  • Stir the reaction mixture at room temperature for 30 minutes.[5]

  • After the reaction is complete, filter the mixture through a pad of Celite to remove silver salts.[3][5]

  • Evaporate the acetonitrile under reduced pressure.[3]

  • The residue is further dried at ambient temperature under high vacuum to afford N-trifluoromethylthiosaccharin as a white solid (4.0–5.0 g, 61–77%).[2][3]

Protocol 2: Trifluoromethylthiolation of Arenes[5]
  • To a reaction vessel, add the arene substrate (0.160 mmol), N-(trifluoromethylthio)saccharin (0.0500 g, 0.177 mmol), iron(III) chloride (2.5 mol %), and diphenyl selenide (2.5 mol %).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for the indicated time (see Table 1).

  • Upon completion, the reaction mixture is purified by flash column chromatography to yield the desired trifluoromethylthiolated product.

Protocol 3: Promoter-Free Trifluoromethylthiolation of Heteroarenes[1][5]
  • In a reaction vial, dissolve the heteroarene (0.5 mmol) and N-(trifluoromethylthio)saccharin (0.75 mmol) in 2,2,2-trifluoroethanol (1.5 mL).

  • Stir the reaction mixture at 40 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is typically purified by column chromatography to isolate the product.

Visualizations

Synthesis_Workflow Saccharin Saccharin tBuOCl tBuOCl, MeOH N_Chlorosaccharin N-Chlorosaccharin tBuOCl->N_Chlorosaccharin rt, 5 min AgSCF3 AgSCF3, CH3CN N_Trifluoromethylthiosaccharin N-Trifluoromethylthiosaccharin AgSCF3->N_Trifluoromethylthiosaccharin rt, 30 min

Caption: Synthesis of N-Trifluoromethylthiosaccharin.

Trifluoromethylthiolation_Pathway Nucleophile Nucleophile (Nu-H) Intermediate [Transition State] Nucleophile->Intermediate Reagent N-Trifluoromethylthiosaccharin Reagent->Intermediate Product Trifluoromethylthiolated Product (Nu-SCF3) Intermediate->Product Electrophilic Attack Byproduct Saccharin Intermediate->Byproduct

Caption: General Electrophilic Trifluoromethylthiolation.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(Trifluoromethylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(Trifluoromethylthio)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethylthio (SCF₃) group is a crucial pharmacophore that can enhance a molecule's lipophilicity, metabolic stability, and biological activity. The presented palladium-catalyzed cross-coupling reaction offers a robust and efficient method for the synthesis of this valuable building block, providing an alternative to traditional, often harsher, synthetic routes. This protocol is designed for laboratory-scale synthesis and can be adapted for process development.

Introduction

The incorporation of the trifluoromethylthio (-SCF₃) moiety into organic molecules is a widely employed strategy in medicinal chemistry and agrochemical research to modulate their physicochemical and biological properties. This compound is a critical precursor for the synthesis of a variety of bioactive compounds, including anti-inflammatory agents, antivirals, and anticancer drugs, as well as herbicides and fungicides.[1][2] While several methods for its synthesis exist, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of the C-S bond, offering mild reaction conditions and broad functional group tolerance. This protocol details a palladium-catalyzed synthesis of this compound from a readily available 4-halophenol and a trifluoromethylthiolating agent.

Reaction Principle

The synthesis is based on a palladium-catalyzed cross-coupling reaction, likely proceeding through a catalytic cycle analogous to the Buchwald-Hartwig amination for C-S bond formation. The proposed catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the trifluoromethylthiolating agent, and subsequent reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.

Experimental Protocols

This section provides a detailed protocol for the palladium-catalyzed synthesis of this compound. A plausible starting material is 4-iodophenol due to the higher reactivity of the C-I bond in the oxidative addition step of the catalytic cycle.

Materials:

  • 4-Iodophenol

  • Trifluoromethylthiolating agent (e.g., Silver(I) trifluoromethanethiolate - AgSCF₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen) supply

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon, combine 4-iodophenol (1.0 equiv), silver(I) trifluoromethanethiolate (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.05 equiv) and Xantphos (0.10 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Data Presentation

The following table summarizes typical reaction parameters for the palladium-catalyzed synthesis of this compound. Please note that yields can vary depending on the specific trifluoromethylthiolating agent and reaction conditions used. For comparison, data from a non-palladium-catalyzed electrophilic trifluoromethylthiolation of phenol is also included.

ParameterPd-Catalyzed Cross-Coupling (Representative)Electrophilic Thiolation (Phenol)[3]
Starting Material 4-IodophenolPhenol
Thiolating Agent AgSCF₃PhNHSCF₃
Catalyst/Promoter Pd(OAc)₂ / XantphosTriflic Acid (TfOH)
Base/Solvent Cs₂CO₃ / DioxaneDichloromethane
Temperature (°C) 100-120Room Temperature
Yield (%) Good to Excellent (Anticipated)92
Product This compoundThis compound

Characterization Data for this compound:

  • Appearance: Colorless solid

  • Molecular Formula: C₇H₅F₃OS

  • Molecular Weight: 194.18 g/mol

Mandatory Visualization

The following diagrams illustrate the proposed catalytic cycle and the experimental workflow for the synthesis.

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Ligand\nExchange Ligand Exchange Ar-Pd(II)(X)L_n->Ligand\nExchange AgSCF3 Ar-Pd(II)(SCF3)L_n Ar-Pd(II)(SCF3)L_n Ligand\nExchange->Ar-Pd(II)(SCF3)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(SCF3)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Regeneration Ar-SCF3 Ar-SCF3 Reductive\nElimination->Ar-SCF3

Caption: Proposed catalytic cycle for the synthesis.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: 4-Iodophenol, AgSCF3, Cs2CO3 B Add Catalyst System: Pd(OAc)2, Xantphos A->B C Add Anhydrous Dioxane B->C D Heat to 100-120 °C with Stirring C->D E Monitor by TLC/GC-MS D->E F Cool and Dilute with Ethyl Acetate E->F Upon Completion G Filter through Celite F->G H Aqueous Workup (Water, Brine) G->H I Dry, Concentrate H->I J Column Chromatography I->J K This compound J->K

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Step-by-Step Synthesis of Toltrazuril from 4-(Trifluoromethylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of Toltrazuril, a potent coccidiostat, commencing from the starting material 4-(Trifluoromethylthio)phenol. The synthesis involves a five-step reaction sequence: condensation, reduction, isocyanate formation, urea derivative formation, and cyclization. This guide is intended to furnish researchers, scientists, and professionals in drug development with a comprehensive, step-by-step methodology, including quantitative data and detailed experimental procedures.

Introduction

Toltrazuril is a triazinetrione derivative with a broad spectrum of anticoccidial activity. It is effective against various Eimeria species in poultry and other livestock, making it a crucial veterinary drug. The synthesis of Toltrazuril is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. This protocol outlines a well-established synthetic route starting from this compound.

Synthesis Pathway Overview

The synthesis of Toltrazuril from this compound proceeds through the following key intermediates:

  • 3-Methyl-4-(4-(trifluoromethylthio)phenoxy)nitrobenzene

  • 3-Methyl-4-(4-(trifluoromethylthio)phenoxy)aniline

  • 3-Methyl-4-(4-(trifluoromethylthio)phenoxy)phenyl isocyanate

  • 1-((3-methyl-4-((4-(trifluoromethyl)phenyl)thio)phenyl)carbamoyl)-3-methylurea

  • Toltrazuril

The overall reaction scheme is depicted below.

Toltrazuril_Synthesis start This compound intermediate1 3-Methyl-4-(4-(trifluoromethylthio)phenoxy)nitrobenzene start->intermediate1 Condensation (2-chloro-5-nitrotoluene, Base) intermediate2 3-Methyl-4-(4-(trifluoromethylthio)phenoxy)aniline intermediate1->intermediate2 Reduction (e.g., H2, Pd/C) intermediate3 3-Methyl-4-(4-(trifluoromethylthio)phenoxy)phenyl isocyanate intermediate2->intermediate3 Isocyanate Formation (e.g., Phosgene equivalent) intermediate4 1-((3-methyl-4-((4-(trifluoromethyl)phenyl)thio)phenyl)carbamoyl)-3-methylurea intermediate3->intermediate4 Urea Derivative Formation (Methylurea) end_product Toltrazuril intermediate4->end_product Cyclization (e.g., Diethyl carbonate, Base)

Figure 1: Overall synthesis workflow for Toltrazuril.

Quantitative Data Summary

The following table summarizes the typical yields and key physical properties for each step of the synthesis.

StepProductMolar Mass ( g/mol )Yield (%)Melting Point (°C)
13-Methyl-4-(4-(trifluoromethylthio)phenoxy)nitrobenzene343.3085-9061-62[1]
23-Methyl-4-(4-(trifluoromethylthio)phenoxy)aniline313.3289-9543-44[1]
33-Methyl-4-(4-(trifluoromethylthio)phenoxy)phenyl isocyanate339.3190-95-
41-((3-methyl-4-((4-(trifluoromethyl)phenyl)thio)phenyl)carbamoyl)-3-methylurea396.38~90-
5Toltrazuril425.3970-87193-194[1]

Experimental Protocols

Step 1: Synthesis of 3-Methyl-4-(4-(trifluoromethylthio)phenoxy)nitrobenzene

This step involves the condensation of this compound with 2-chloro-5-nitrotoluene in the presence of a base.

  • Materials:

    • This compound

    • 2-chloro-5-nitrotoluene

    • Potassium carbonate (anhydrous)

    • Dimethyl sulfoxide (DMSO)

    • Petroleum ether (for recrystallization)

  • Procedure:

    • To a reaction vessel, add this compound (1.2 mol), anhydrous potassium carbonate (1.2 mol), and DMSO (2.4 mol).[1]

    • Heat the mixture to 90°C with stirring for 15 minutes.[1]

    • Prepare a solution of 2-chloro-5-nitrotoluene (0.96 mol) in dimethylformamide (2.4 mol).[1]

    • Add the 2-chloro-5-nitrotoluene solution dropwise to the reaction mixture over 60 minutes.[1]

    • Increase the temperature to 155°C and maintain the reaction for 6 hours.[1]

    • After the reaction is complete, remove the solvent under reduced pressure.

    • To the cooled residue, add ice-cold water (640 mL) and stir.[1]

    • Filter the resulting precipitate and dry the filter cake.

    • Recrystallize the crude product from petroleum ether to obtain pale yellow crystals of 3-methyl-4-(4-(trifluoromethylthio)phenoxy)nitrobenzene.[1]

Step 2: Synthesis of 3-Methyl-4-(4-(trifluoromethylthio)phenoxy)aniline

This step involves the reduction of the nitro group of the intermediate from Step 1 to an amine.

  • Materials:

    • 3-Methyl-4-(4-(trifluoromethylthio)phenoxy)nitrobenzene

    • Palladium on carbon (10% Pd/C)

    • Propanol

    • Hydrogen gas

  • Procedure:

    • In a suitable hydrogenation reactor, combine 3-methyl-4-(4-(trifluoromethylthio)phenoxy)nitrobenzene (0.9 mol) and 10% Pd/C catalyst (15 g) with propanol (18 mol).[1]

    • Pressurize the reactor with hydrogen gas to 1 MPa.[1]

    • Heat the mixture to 85-95°C and maintain the reaction for 4 hours with stirring.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst.

    • Remove the propanol from the filtrate under reduced pressure.

    • Collect the residue, which is the crude 3-methyl-4-(4-(trifluoromethylthio)phenoxy)aniline, as a white crystalline solid.[1]

Step 3: Synthesis of 3-Methyl-4-(4-(trifluoromethylthio)phenoxy)phenyl isocyanate

This step converts the aniline derivative into an isocyanate, a key intermediate for the subsequent urea formation. This reaction often uses a phosgene equivalent like bis(trichloromethyl) carbonate (triphosgene) for safety reasons.

  • Materials:

    • 3-Methyl-4-(4-(trifluoromethylthio)phenoxy)aniline

    • Bis(trichloromethyl) carbonate

    • Toluene

  • Procedure:

    • Dissolve bis(trichloromethyl) carbonate (0.777 mol) in toluene (19.5 mol).[1]

    • Cool the solution to between -10°C and -5°C.[1]

    • Slowly add a solution of 3-methyl-4-(4-(trifluoromethylthio)phenoxy)aniline (0.7 mol) in toluene to the cooled bis(trichloromethyl) carbonate solution.[1]

    • Maintain the temperature between -5°C and 0°C for 1 hour with stirring.[1]

    • Gradually warm the reaction mixture to reflux and maintain for 4 hours.[1]

    • Remove the solvent under reduced pressure.

    • The resulting residue is 3-methyl-4-(4-(trifluoromethylthio)phenoxy)phenyl isocyanate.

Step 4 & 5: Synthesis of Toltrazuril via Urea Derivative Formation and Cyclization

This final stage involves the reaction of the isocyanate with methylurea, followed by cyclization with diethyl carbonate in the presence of a base to form Toltrazuril.

  • Materials:

    • 3-Methyl-4-(4-(trifluoromethylthio)phenoxy)phenyl isocyanate

    • Methylurea

    • Diethyl carbonate

    • Sodium methoxide solution (30%)

    • Dilute sulfuric acid (20%)

    • Ethanol or isopropanol (for recrystallization)

  • Procedure:

    • In a reaction vessel, mix methylurea (0.66 mol) and diethyl carbonate (1.8 mol).[1]

    • Heat the mixture to 90°C for 2 hours.[1]

    • Cool the mixture to 70°C and add 3-methyl-4-(4-(trifluoromethylthio)phenoxy)phenyl isocyanate (0.6 mol) dropwise. Maintain the reaction at this temperature for 3 hours.[1]

    • Cool the reaction mixture to room temperature.

    • Slowly add a 30% sodium methoxide solution (1.2 mol) and continue to stir at room temperature for 5 hours.[1]

    • Heat the mixture to distill off the methanol, aiming for an internal temperature of 100°C, and then reflux for 10 hours.[1]

    • Remove the remaining solvent under reduced pressure.

    • After cooling the residue, add water (600 mL).[1]

    • Adjust the pH of the mixture to 7 using 20% dilute sulfuric acid, which will cause a white solid to precipitate.[1]

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude Toltrazuril from ethanol or isopropanol to obtain a pure white crystalline product.[1]

Safety Precautions

  • This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phosgene equivalents such as bis(trichloromethyl) carbonate are highly toxic and must be handled with extreme care.

  • Reactions involving strong bases and flammable solvents require careful temperature control and an inert atmosphere where necessary.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

Application Notes and Protocols: 4-(Trifluoromethylthio)phenol as a Versatile Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethylthio)phenol is a crucial building block in modern medicinal chemistry, offering unique physicochemical properties that enhance the therapeutic potential of drug candidates. The trifluoromethylthio (SCF₃) group, a key feature of this compound, significantly improves a molecule's lipophilicity, metabolic stability, and ability to bind to biological targets.[1][2][3] These characteristics make it a highly attractive component in the design of novel pharmaceuticals, including anti-inflammatory, antiviral, and anticancer agents.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutically relevant compounds.

Physicochemical Properties and Impact on Drug Design

The incorporation of the trifluoromethylthio moiety from this compound into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile.

Property EnhancedEffect on Drug CandidateReference
Lipophilicity Improves membrane permeability, leading to better absorption and distribution.[3]
Metabolic Stability The strong electron-withdrawing nature of the SCF₃ group protects adjacent chemical bonds from enzymatic degradation, prolonging the drug's half-life.[3]
Target Binding Affinity The unique electronic and steric properties of the SCF₃ group can enhance binding to enzymes and receptors.[1]

Applications in Pharmaceutical Synthesis

Antiparasitic Agents: Synthesis of Toltrazuril

This compound is a key starting material for the synthesis of the veterinary drug toltrazuril, a potent anticoccidial agent.[1] Toltrazuril is effective against coccidia parasites by disrupting their reproductive processes, specifically by interfering with nuclear division and damaging the parasite's cell membrane.[4]

Experimental Protocol: Synthesis of a Toltrazuril Intermediate

This protocol outlines the initial condensation step in one of the common synthetic routes to toltrazuril.

Materials:

  • This compound

  • 2-Chloro-5-nitrotoluene

  • Anhydrous potassium carbonate

  • Dimethyl sulfoxide (DMSO)

  • Petroleum ether

Procedure:

  • In a reaction vessel, combine this compound (1.2 mol), anhydrous potassium carbonate (1.2 mol), and DMSO (2.4 mol).

  • Heat the mixture to 90°C and stir for 15 minutes.

  • Over a period of 60 minutes, add a solution of 2-chloro-5-nitrotoluene (0.96 mol) in dimethylformamide (2.4 mol) dropwise.

  • Increase the temperature to 155°C and continue the reaction for 6 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add 640 mL of ice-cold water and filter the mixture.

  • Dry the resulting filter cake and recrystallize from petroleum ether to obtain 3-methyl-4-(4-(trifluoromethylthio)phenoxy)nitrobenzene as a pale yellow crystal.

This protocol is adapted from a patented synthesis method and should be performed by qualified personnel in a suitable laboratory setting.

Anti-inflammatory Agents: Analogs of Celecoxib

While not a direct synthetic precursor, the structural motif of this compound is relevant in the design of anti-inflammatory drugs. For instance, a trifluoromethyl analogue of celecoxib, TFM-C, has demonstrated potent anti-inflammatory effects in models of neuroinflammation, acting through both cyclooxygenase-2 (COX-2) dependent and independent pathways. This highlights the potential of incorporating the trifluoromethylthio group in the development of novel anti-inflammatory agents.

Anticancer and Antiviral Potential

The trifluoromethylthio group is a feature in various compounds being investigated for their anticancer and antiviral properties. Although direct synthesis from this compound is not always the route, these examples underscore the value of this functional group.

Quantitative Data on Related Compounds:

Compound ClassTherapeutic AreaTarget/Cell LineActivity (IC₅₀/EC₅₀)
Thiazolo[4,5-d]pyrimidine derivativesAnticancerC32 (Melanoma)IC₅₀ = 24.4 µM
Thiazolo[4,5-d]pyrimidine derivativesAnticancerA375 (Melanoma)IC₅₀ = 25.4 µM
Trifluoromethylthiolane derivativesAntiviralHerpes Simplex Virus-1 (HSV-1)Moderately active at 252 and 503 µg/mL

The data presented is for compounds containing a trifluoromethylthio moiety, illustrating the potential of this functional group in drug design. These specific compounds may not be synthesized directly from this compound.

Mechanism of Action: Toltrazuril

Toltrazuril's efficacy as an anticoccidial agent stems from its ability to disrupt key cellular processes within the parasite. It interferes with the respiratory chain and enzymes involved in pyrimidine synthesis.[5] This multi-pronged attack affects all intracellular development stages of the coccidia.[1]

Toltrazuril_Mechanism Toltrazuril Toltrazuril ParasiteCell Coccidia Parasite Cell Toltrazuril->ParasiteCell Enters Mitochondria Mitochondrial Respiration NuclearDivision Nuclear Division & Pyrimidine Synthesis CellDeath Parasite Death Mitochondria->CellDeath Inhibition NuclearDivision->CellDeath Disruption Synthesis_Workflow Start Start Materials: This compound Other Reagents Reaction Chemical Reaction (e.g., Condensation) Start->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Analysis Analysis (e.g., NMR, MS) Purification->Analysis Product Final Intermediate Analysis->Product

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 4-(Trifluoromethylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification, or derivatization, of the hydroxyl group of 4-(Trifluoromethylthio)phenol. This compound is a valuable building block in medicinal chemistry and agrochemical research, and derivatization of its phenolic hydroxyl group allows for the synthesis of diverse analogs with modified physicochemical and biological properties.[1][2] The trifluoromethylthio (SCF3) group imparts unique properties such as high lipophilicity and metabolic stability, making its derivatives attractive for drug discovery programs.[3][4]

This document outlines procedures for three common and versatile derivatization strategies: etherification (O-alkylation), esterification (O-acylation), and silylation. Each section includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the workflow.

Etherification: Williamson Ether Synthesis

Etherification of the phenolic hydroxyl group can significantly alter the compound's polarity, solubility, and hydrogen bonding capacity. The Williamson ether synthesis is a robust and widely applicable method for this transformation, involving the reaction of the corresponding phenoxide with an alkyl halide.[5]

Application Note

This protocol describes the synthesis of alkyl and benzyl ethers of this compound. The reaction proceeds by deprotonating the phenol with a suitable base to form the more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.[5][6] This method is particularly effective with primary alkyl halides, including substituted benzyl halides.

Experimental Protocol: Synthesis of 4-((4-Bromobenzyl)oxy)-1-(trifluoromethylthio)benzene

Materials:

  • This compound

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Diethyl ether

Procedure: [7]

  • To a solution of this compound (0.4 mmol, 77 mg) in acetonitrile (5 mL), add anhydrous potassium carbonate (0.48 mmol, 66 mg).

  • Add 4-bromobenzyl bromide (0.4 mmol, 100 mg) to the mixture.

  • Stir the reaction mixture vigorously at 80°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (15 mL) and water (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-diethyl ether gradient to afford the pure product.

Quantitative Data Summary: Etherification

Product NameReagentsBaseSolventTemp. (°C)Time (h)Yield (%)M.p. (°C)Ref.
4-((4-Bromobenzyl)oxy)-1-(trifluoromethylthio)benzene4-Bromobenzyl bromideK₂CO₃Acetonitrile8019554.8-55.5[7]

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis start Start reactants Mix this compound, 4-Bromobenzyl bromide, K₂CO₃ in Acetonitrile start->reactants reaction Heat at 80°C for 1 hour reactants->reaction workup Solvent removal, DCM/H₂O partition reaction->workup purification Column Chromatography (Hexane/Diethyl ether) workup->purification product 4-((4-Bromobenzyl)oxy)-1- (trifluoromethylthio)benzene purification->product

Figure 1. Williamson Ether Synthesis Workflow.

Esterification: O-Acylation

Esterification of the hydroxyl group introduces an acyl moiety, which can serve as a protecting group or modulate the biological activity of the parent molecule. Common methods include reaction with an acyl chloride or an acid anhydride, often in the presence of a base.[8]

Application Note

This section provides protocols for the synthesis of acetate and benzoate esters of this compound. Acetylation is readily achieved using acetic anhydride, while benzoylation can be performed with benzoyl chloride. These reactions are typically catalyzed by a base such as pyridine or triethylamine, which neutralizes the acidic byproduct.[9]

Experimental Protocol: Acetylation - Synthesis of 4-(Trifluoromethylthio)phenyl acetate

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [3]

  • Dissolve this compound (1.0 equiv) in anhydrous pyridine (5-10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C using an ice bath.

  • Add acetic anhydride (1.5 equiv) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvents by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Experimental Protocol: Benzoylation - Synthesis of 4-(Trifluoromethylthio)phenyl benzoate

Materials:

  • This compound

  • Benzoyl chloride

  • Titanium dioxide (TiO₂)

  • Diethyl ether

  • 15% Sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of this compound (20 mmol, 3.88 g) and benzoyl chloride (20 mmol, 2.81 g), add TiO₂ (2 mmol, 0.16 g).

  • Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC.

  • Upon completion, add diethyl ether (25 mL) and filter to remove the catalyst.

  • Wash the filtrate with 15% NaOH solution (10 mL) to remove any unreacted phenol.

  • Subsequently, wash the organic layer with saturated NaHCO₃ solution (10 mL) and water (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography if necessary.

Quantitative Data Summary: Esterification

Product NameReagentsCatalyst/BaseSolventTemp. (°C)TimeYield (%)Ref.
4-(Trifluoromethylthio)phenyl acetateAcetic anhydridePyridinePyridineRTVariesHigh[3]
4-(Trifluoromethylthio)phenyl benzoateBenzoyl chlorideTiO₂Solvent-free2530 minHigh

Workflow for Esterification (Acetylation)

Esterification_Workflow start Start dissolve Dissolve this compound in anhydrous Pyridine at 0°C start->dissolve add_reagent Add Acetic Anhydride dissolve->add_reagent react Stir at Room Temperature add_reagent->react quench Quench with Methanol react->quench workup Solvent Removal and Aqueous Workup quench->workup product 4-(Trifluoromethylthio)phenyl acetate workup->product

Figure 2. Esterification (Acetylation) Workflow.

Silylation for GC-MS Analysis

Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds, such as phenols, for gas chromatography-mass spectrometry (GC-MS) analysis.[1][10] This is achieved by replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

Application Note

This protocol describes the trimethylsilylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ether is significantly more volatile and less polar than the parent phenol, leading to improved chromatographic peak shape and resolution in GC-MS analysis.[5] The reaction is typically fast and can be performed directly in a GC vial prior to analysis.

Experimental Protocol: Silylation with BSTFA

Materials:

  • This compound sample (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous (optional, as solvent and catalyst)

  • GC vials with caps

Procedure:

  • Ensure the sample containing this compound is completely dry and placed in a GC vial. If the sample is in an aqueous solution, perform a prior extraction into an organic solvent and evaporate to dryness under a stream of nitrogen.

  • Add an appropriate volume of anhydrous pyridine to dissolve the sample residue (e.g., 100 µL).

  • Add an excess of BSTFA (e.g., 100 µL). The use of BSTFA with 1% TMCS can enhance the derivatization of sterically hindered hydroxyl groups.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 20-30 minutes in a heating block to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Quantitative Data Summary: Silylation

Quantitative data for silylation is typically assessed by the completeness of the reaction and the response in GC-MS analysis rather than isolated yield.

DerivativeReagentConditionsAnalysisExpected OutcomeRef.
4-(Trifluoromethylthio)phenyl trimethylsilyl etherBSTFA (± 1% TMCS)60-70°C, 20-30 minGC-MSQuantitative conversion, sharp chromatographic peak[10]

Workflow for Silylation for GC-MS Analysis

Silylation_Workflow start Start sample_prep Dry sample of This compound in GC vial start->sample_prep add_reagents Add Pyridine (optional) and BSTFA sample_prep->add_reagents react Heat at 60-70°C for 20-30 min add_reagents->react analysis Inject into GC-MS react->analysis

Figure 3. Silylation Workflow for GC-MS.

References

Application Notes and Protocols: Nitration and Halogenation of 4-(Trifluoromethylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nitration and halogenation of 4-(Trifluoromethylthio)phenol, a versatile building block in medicinal chemistry and materials science. The trifluoromethylthio (-SCF₃) group imparts unique properties, including high lipophilicity and metabolic stability, making its derivatives of significant interest in drug discovery.[1] The following protocols and data facilitate the synthesis of key intermediates for further chemical exploration.

Introduction to the Reactivity of this compound

The electrophilic aromatic substitution of this compound is directed by the interplay of the activating ortho-, para-directing hydroxyl group and the deactivating meta-directing trifluoromethylthio group.[1] Due to the strong activating effect of the hydroxyl group, electrophilic substitution occurs primarily at the positions ortho to the hydroxyl group.

Data Presentation: Summary of Reactions

The following table summarizes the quantitative data for the nitration and halogenation reactions of this compound.

ReactionReagent(s)ConditionsProduct(s)Yield (%)
Nitration
Mono-nitration65% HNO₃30-40 °C, 14 hours, solvent-free2-Nitro-4-(trifluoromethylthio)phenol87
Di-nitrationConc. HNO₃ / Conc. H₂SO₄70-80 °C2,6-Dinitro-4-(trifluoromethylthio)phenol78
Halogenation
Di-brominationN-Bromosuccinimide (NBS) (2.4 equiv.)[Bmim]BF₄, 20 minutes2,6-Dibromo-4-(trifluoromethylthio)phenol94
Di-iodinationN-Iodosuccinimide (NIS)[Bmim]BF₄2,6-Diiodo-4-(trifluoromethylthio)phenol90
Mono-chlorination (General)Sulfuryl chloride (SO₂Cl₂)Inert solvent (e.g., CH₂Cl₂), catalyst (optional)2-Chloro-4-(trifluoromethylthio)phenol-

Experimental Protocols

Nitration of this compound

a) Mono-nitration to yield 2-Nitro-4-(trifluoromethylthio)phenol [2]

  • Materials:

    • This compound

    • 65% Nitric Acid (HNO₃)

    • Dichloromethane (CH₂Cl₂)

    • Water (H₂O)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To this compound (1.0 eq), add 65% nitric acid (4.0 eq).

    • Stir the resulting mixture at 30-40 °C overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Extract the product with dichloromethane (3 x volume).

    • Wash the combined organic layers with water (2 x volume).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography (hexane-diethyl ether) to yield 2-Nitro-4-(trifluoromethylthio)phenol as a yellow solid.

b) Di-nitration to yield 2,6-Dinitro-4-(trifluoromethylthio)phenol [2]

  • Materials:

    • This compound

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Procedure:

    • In a flask, cool a mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Slowly add this compound to the cooled nitrating mixture.

    • Heat the reaction mixture to 70-80 °C.

    • Maintain the temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold water until the washings are neutral.

    • Dry the product to obtain 2,6-Dinitro-4-(trifluoromethylthio)phenol.

Halogenation of this compound

a) Di-bromination to yield 2,6-Dibromo-4-(trifluoromethylthio)phenol

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in [Bmim]BF₄, add N-Bromosuccinimide (2.4 eq).

    • Stir the reaction mixture for 20 minutes.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield 2,6-Dibromo-4-(trifluoromethylthio)phenol.

b) Mono-chlorination to yield 2-Chloro-4-(trifluoromethylthio)phenol (General Protocol)

  • Materials:

    • This compound

    • Sulfuryl chloride (SO₂Cl₂)

    • Inert solvent (e.g., Dichloromethane)

    • Optional: Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

  • Procedure:

    • Dissolve this compound (1.0 eq) in an inert solvent under an inert atmosphere.

    • If using a catalyst, add it to the solution.

    • Cool the mixture to 0-5 °C.

    • Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-Chloro-4-(trifluoromethylthio)phenol.

Reaction Pathways

Nitration_Halogenation_of_4_Trifluoromethylthio_phenol start This compound mono_nitro 2-Nitro-4-(trifluoromethylthio)phenol start->mono_nitro 65% HNO₃ mono_chloro 2-Chloro-4-(trifluoromethylthio)phenol start->mono_chloro SO₂Cl₂ di_bromo 2,6-Dibromo-4-(trifluoromethylthio)phenol start->di_bromo NBS di_iodo 2,6-Diiodo-4-(trifluoromethylthio)phenol start->di_iodo NIS di_nitro 2,6-Dinitro-4-(trifluoromethylthio)phenol mono_nitro->di_nitro conc. HNO₃ / H₂SO₄

Caption: Reaction scheme for the nitration and halogenation of this compound.

References

Application Notes and Protocols for the Preparation of Novel Anti-inflammatory Agents Using 4-(Trifluoromethylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from 4-(Trifluoromethylthio)phenol. This document is intended to guide researchers in the development of new chemical entities with potential therapeutic applications in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant goal in medicinal chemistry. This compound is a versatile building block in drug discovery due to the unique properties conferred by the trifluoromethylthio (SCF₃) group, which can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This document outlines the synthesis of a novel compound, a 4-(trifluoromethylthio)phenyl-substituted pyrazole, and details the protocols for assessing its anti-inflammatory activity.

Rationale for Synthesis

The design of the target molecule, a celecoxib analogue bearing a 4-(trifluoromethylthio)phenyl moiety, is based on the established anti-inflammatory activity of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib itself is a potent and selective COX-2 inhibitor.[3] By replacing the 4-methylphenyl group of celecoxib with a 4-(trifluoromethylthio)phenyl group, we aim to investigate the impact of the trifluoromethylthio substitution on COX-2 inhibitory activity and overall anti-inflammatory effects. A trifluoromethyl analogue of celecoxib (TFM-C) has shown potent anti-inflammatory effects independent of its COX-2 inhibitory activity, suggesting that this structural motif may have unique immunomodulatory properties.[4][5]

Synthesis of a Novel 4-(Trifluoromethylthio)phenyl-Substituted Pyrazole

This protocol describes a potential synthetic route to a novel celecoxib analogue from this compound.

3.1. Materials and Reagents

  • This compound

  • Trifluoroacetic anhydride

  • 1-(4-aminosulfonylphenyl)-3-trifluoromethyl-5-hydroxypyrazole

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

3.2. Synthetic Protocol

  • Step 1: Synthesis of 4-(Trifluoromethylthio)phenyl trifluoroacetate. To a solution of this compound in dichloromethane (DCM) at 0 °C, add triethylamine followed by the dropwise addition of trifluoroacetic anhydride.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion (monitored by TLC), wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the crude trifluoroacetate.

  • Step 2: Synthesis of the final pyrazole compound. To a solution of the crude 4-(trifluoromethylthio)phenyl trifluoroacetate in a suitable solvent, add 1-(4-aminosulfonylphenyl)-3-trifluoromethyl-5-hydroxypyrazole.

  • Add a base (e.g., triethylamine) and heat the reaction mixture under reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final 4-(trifluoromethylthio)phenyl-substituted pyrazole.

In Vitro Anti-inflammatory Evaluation

The anti-inflammatory potential of the newly synthesized compound can be assessed using a combination of in vitro assays.

4.1. Inhibition of Cyclooxygenase (COX) Enzymes

The ability of the compound to inhibit COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit.

4.1.1. Experimental Protocol

  • Prepare a series of concentrations of the test compound and the reference drug (e.g., celecoxib).

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound or reference drug to the respective wells and incubate for a specified time at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Stop the reaction and measure the prostaglandin F2α (PGF2α) produced using a standard ELISA protocol.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

4.2. Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][7]

4.2.1. Experimental Protocol

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and allow them to adhere overnight.[6]

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[6]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration from a sodium nitrite standard curve.

  • Cell Viability Assay (MTT): To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform an MTT assay in parallel.

In Vivo Anti-inflammatory Evaluation

The in vivo anti-inflammatory activity can be assessed using the carrageenan-induced paw edema model in rats, a widely used and well-characterized model of acute inflammation.[8][9][10]

5.1. Experimental Protocol

  • Animals: Use male Wistar rats weighing between 150-200g.

  • Grouping: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of the test compound.

  • Dosing: Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.[9][10]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[8][9]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation

Quantitative data from the in vitro and in vivo assays should be summarized in tables for clear comparison.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Test CompoundValueValueValue
Celecoxib (Ref.)>1000.04>2500
TFM-C (Ref.)[4]>1008.2>12.2

Note: Values for the test compound are hypothetical and need to be determined experimentally. Reference values are from the literature.

Table 2: Inhibition of Nitric Oxide Production in RAW 264.7 Cells

CompoundConcentration (µM)% Inhibition of NO ProductionCell Viability (%)
Test Compound1ValueValue
10ValueValue
50ValueValue
Indomethacin (Ref.)10ValueValue

Note: Values need to be determined experimentally.

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)-Value-
Test Compound10ValueValue
20ValueValue
Indomethacin (Ref.)10ValueValue

Note: Values need to be determined experimentally.

Signaling Pathways and Experimental Workflow

7.1. Inflammatory Signaling Pathways

The anti-inflammatory effects of the novel compounds are likely mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory genes, including COX-2 and iNOS.

G Inflammatory Signaling Pathways cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Phosphorylates MAPKKK MAPKKK (e.g., TAK1) TAK1->MAPKKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB->ProInflammatory_Genes Activates Transcription MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates AP1->ProInflammatory_Genes Activates Transcription Test_Compound Test Compound (e.g., Pyrazole Derivative) Test_Compound->IKK Inhibits Test_Compound->MAPK Inhibits

Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.

7.2. Experimental Workflow

The following diagram illustrates the workflow for the synthesis and evaluation of novel anti-inflammatory agents.

G Experimental Workflow Start Start: This compound Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening Purification->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay NO_Assay Nitric Oxide Production Assay In_Vitro->NO_Assay In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Active Compounds Data_Analysis Data Analysis & SAR Studies COX_Assay->Data_Analysis NO_Assay->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Paw_Edema->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for synthesis and anti-inflammatory evaluation.

References

Application Note: O-Alkylation of 4-(Trifluoromethylthio)phenol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. 4-(Trifluoromethylthio)phenol is a valuable building block, with the trifluoromethylthio (-SCF₃) group imparting unique properties such as high lipophilicity and metabolic stability to target molecules.[1][2] This document provides a detailed protocol for the O-alkylation of this compound using a general alkylating agent, based on the principles of the Williamson ether synthesis.[3][4][5] This reaction proceeds via the deprotonation of the acidic phenolic proton, followed by nucleophilic substitution of an alkyl halide by the resulting phenoxide.[6][7]

Experimental Protocol

This protocol describes a general procedure for the O-alkylation of this compound. Benzyl bromide is used as a representative alkyl halide.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier
This compoundC₇H₅F₃OS194.181.0 g (5.15 mmol)Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.07 g (7.72 mmol)Fisher Scientific
Benzyl BromideC₇H₇Br171.040.67 mL (5.66 mmol)Acros Organics
AcetoneC₃H₆O58.0825 mLVWR Chemicals
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededVWR Chemicals
HexanesC₆H₁₄86.18As neededVWR Chemicals
Deionized WaterH₂O18.02As needed---
Brine (Saturated NaCl)NaCl58.44As needed---
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed---

Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 5.15 mmol) and potassium carbonate (1.07 g, 7.72 mmol, 1.5 equiv).

  • Solvent Addition: Add 25 mL of acetone to the flask.

  • Addition of Alkylating Agent: While stirring at room temperature, add benzyl bromide (0.67 mL, 5.66 mmol, 1.1 equiv) dropwise to the suspension.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C). Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v) as the eluent. The reaction is complete upon the disappearance of the starting phenol.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

    • Rinse the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure O-alkylated product.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the O-alkylation procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - K₂CO₃ (Base) - Acetone (Solvent) add_alkyl Add Alkyl Halide (e.g., Benzyl Bromide) reagents->add_alkyl Stir at RT reflux Heat to Reflux (4-6 hours) add_alkyl->reflux monitor Monitor by TLC reflux->monitor cool_filter Cool and Filter monitor->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate extract Extract with EtOAc & Wash concentrate->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: Workflow for the O-alkylation of this compound.

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound is an irritant; avoid contact with skin and eyes.[8]

  • Alkylating agents like benzyl bromide are lachrymatory and toxic; handle with extreme care.

  • Acetone is a flammable solvent. Avoid open flames and sparks.

References

Troubleshooting & Optimization

Technical Support Center: Electrophilic Trifluoromethylthiolation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and success rate of electrophilic trifluoromethylthiolation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in electrophilic trifluoromethylthiolation can stem from several factors. The most common issues include reagent decomposition, suboptimal reaction conditions, and issues with the substrate itself. A systematic approach to troubleshooting is often the most effective strategy.

Key Areas to Investigate:

  • Reagent Quality & Handling: The electrophilic trifluoromethylthiolating reagent is often moisture-sensitive and can decompose if not handled under inert conditions.

  • Solvent & Additives: The choice of solvent can significantly impact the reaction's success. Ensure the solvent is anhydrous and degassed.

  • Reaction Temperature: The optimal temperature can vary greatly depending on the substrate and reagent used.

  • Substrate Reactivity: Electron-rich substrates are generally more reactive. Electron-deficient or sterically hindered substrates may require more forcing conditions or a different catalytic system.

Below is a troubleshooting workflow to diagnose and address common issues leading to low yields.

G start Low Yield Observed reagent Check Reagent & Handling start->reagent conditions Evaluate Reaction Conditions start->conditions substrate Assess Substrate Issues start->substrate reagent_check Reagent purchased recently? Handled under inert atmosphere? reagent->reagent_check solvent_check Is the solvent anhydrous and degassed? conditions->solvent_check substrate_check Is the substrate electron-deficient or sterically hindered? substrate->substrate_check reagent_yes Yes reagent_check->reagent_yes Yes reagent_no No reagent_check->reagent_no No end_point Re-run Optimized Reaction reagent_yes->end_point reagent_solution Use fresh reagent. Ensure rigorous inert techniques (glovebox, Schlenk line). reagent_no->reagent_solution reagent_solution->end_point temp_check Has temperature been optimized? solvent_check->temp_check Yes solvent_no No solvent_check->solvent_no No catalyst_check Is a catalyst/additive required? temp_check->catalyst_check Yes temp_no No temp_check->temp_no No catalyst_no No catalyst_check->catalyst_no No catalyst_check->end_point Yes solvent_solution Use freshly distilled/dried solvent. Degas with N2/Ar. solvent_no->solvent_solution solvent_solution->end_point temp_solution Screen a range of temperatures (e.g., -78 °C to 80 °C). temp_no->temp_solution temp_solution->end_point catalyst_solution Consider Lewis/Brønsted acid catalysis or photoredox conditions. catalyst_no->catalyst_solution catalyst_solution->end_point substrate_yes Yes substrate_check->substrate_yes Yes substrate_no No substrate_check->substrate_no No substrate_solution Increase temperature. Use a more reactive reagent. Consider a different synthetic route. substrate_yes->substrate_solution substrate_no->end_point substrate_solution->end_point G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup a0 Add indole and a stir bar to an oven-dried flask. a1 Evacuate and backfill the flask with N2/Ar (repeat 3x). a0->a1 a2 Add anhydrous solvent via syringe. a1->a2 b0 Dissolve electrophilic SCF3 reagent in anhydrous solvent. a2->b0 b1 Add reagent solution dropwise to the flask at room temperature. b0->b1 c0 Stir the reaction at 25 °C for 12 h. b1->c0 c1 Monitor by TLC/LC-MS. c0->c1 c2 Quench with saturated aq. NaHCO3. c1->c2 c3 Extract with EtOAc, dry, and concentrate. c2->c3 c4 Purify by column chromatography. c3->c4

Technical Support Center: Synthesis of 4-(Trifluoromethylthio)phenol with Reduced Hazard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals seeking safer and more reliable methods for the synthesis of 4-(Trifluoromethylthio)phenol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on avoiding hazardous reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous reagents traditionally used in the synthesis of this compound that I should aim to avoid?

A1: Traditional synthesis routes for this compound and its precursors have often involved reagents with significant health and environmental risks. Key hazardous materials to avoid include:

  • Dimethyl Sulfate ((CH₃)₂SO₄): A potent methylating agent, it is highly toxic and carcinogenic.[1] Safer alternatives for methylation, should it be a necessary step for a precursor, include dimethyl carbonate (DMC).[1][2]

  • Hydrogen Fluoride (HF): Used as a fluorinating agent in some multi-step syntheses, HF is extremely corrosive and toxic, causing severe burns upon contact and posing a high inhalation risk.[3][4][5][6][7]

  • Chlorine Gas (Cl₂): Utilized for chlorination steps, chlorine is a toxic and corrosive gas.

  • Toxic and Smelly Sulfur Reagents: Some older methods employ sulfur compounds that are not only toxic but also have a noxious odor.[8]

Modern synthetic strategies focus on direct trifluoromethylthiolation, which circumvents the need for many of these hazardous multi-step processes.

Q2: What are the main safer, alternative strategies for synthesizing this compound?

A2: Current research emphasizes direct C-H functionalization or cross-coupling reactions, which offer more efficient and safer pathways. The leading alternative approaches are:

  • Electrophilic Trifluoromethylthiolation: This is one of the most effective and regioselective methods.[9] It involves the direct introduction of the -SCF₃ group onto the phenol ring using an electrophilic reagent, often in the presence of a strong acid promoter like triflic acid or a Lewis acid like boron trifluoride etherate.[10][11]

  • Copper-Catalyzed Trifluoromethylthiolation: These methods utilize a copper catalyst to facilitate the reaction between a thiophenol precursor and a trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent).[12][13][14]

  • Palladium-Catalyzed Cross-Coupling: This approach involves the reaction of an aryl halide (e.g., 4-chlorothiophenol) with a trifluoromethylthiolating agent in the presence of a palladium catalyst.[15][16]

Q3: How do these safer methods compare in terms of yield and reaction conditions?

A3: The following table provides a general comparison of the alternative methods. Please note that specific yields and conditions can be highly substrate-dependent.

MethodKey ReagentsTypical YieldReaction ConditionsKey Advantages
Electrophilic Trifluoromethylthiolation Electrophilic SCF₃ reagent (e.g., PhNHSCF₃, N-(Trifluoromethylthio)saccharin), Acid promoter (e.g., TfOH, BF₃·Et₂O)Good to Excellent (can be >90%)[10]Mild (often room temperature), atmospheric conditions[10]High regioselectivity, operational simplicity.[10][11]
Copper-Catalyzed Trifluoromethylthiolation Thiophenol precursor, TMSCF₃, Copper(I) or (II) salt (e.g., CuI, Cu(OAc)₂)Moderate to GoodMild to moderate temperaturesCost-effective catalyst, good functional group tolerance.[17]
Palladium-Catalyzed Cross-Coupling Aryl halide (e.g., 4-chlorothiophenol), SCF₃ source, Palladium catalyst and ligandGood to ExcellentMild to moderate temperaturesBroad substrate scope, high efficiency.[8][15]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound using safer, modern methods.

Method 1: Electrophilic Trifluoromethylthiolation

Issue 1: Low or No Product Formation

Possible Cause Troubleshooting Step
Insufficient Acid Promotion The electrophilicity of the SCF₃ reagent may not be sufficiently enhanced. Increase the equivalents of the acid promoter (e.g., triflic acid) incrementally. For highly reactive substrates like catechol, a milder Lewis acid like BF₃·Et₂O may be sufficient.[10][11]
Deactivated Substrate Phenols with strongly electron-withdrawing groups may be less reactive. A stronger acid promoter or higher reaction temperature may be required.
Reagent Degradation While many modern electrophilic SCF₃ reagents are stable, ensure they have been stored in a cool, dry place.[18] Use anhydrous solvents to prevent hydrolysis.[18]

Issue 2: Formation of Side Products (e.g., ortho-isomer, multiple trifluoromethylthiolations)

Possible Cause Troubleshooting Step
High Reactivity of Substrate For highly activated phenols, the reaction may proceed too quickly, leading to a loss of selectivity. Consider lowering the reaction temperature or using a milder acid promoter.
Incorrect Stoichiometry An excess of the trifluoromethylthiolating reagent can lead to multiple substitutions on highly activated rings.[17] Carefully control the stoichiometry, using the SCF₃ reagent as the limiting reagent if necessary.[17]
Method 2: Copper-Catalyzed Trifluoromethylthiolation

Issue 1: Low Product Yield

Possible Cause Troubleshooting Step
Catalyst Inactivity The copper catalyst may be oxidized or poisoned. Ensure an inert atmosphere (e.g., nitrogen or argon) if the protocol specifies. Use fresh, high-purity copper salts. Some protocols may benefit from the addition of a ligand to stabilize the catalyst.[19]
Decomposition of TMSCF₃ The trifluoromethyl anion generated from TMSCF₃ can be unstable.[20] Some protocols suggest the addition of a Lewis acid to trap the anion and prevent its rapid decomposition.[20]
Suboptimal Reaction Conditions The reaction temperature, solvent, or base (if applicable) may not be optimal for your specific substrate. Systematically screen these parameters.[19]

Issue 2: Difficulty in Removing Copper Catalyst from the Final Product

Possible Cause Troubleshooting Step
Residual Copper Contamination A blue or green color in the purified product indicates the presence of copper.[10]
Aqueous Wash: Wash the organic layer with an aqueous solution of a chelating agent such as EDTA, aqueous ammonia, or ammonium chloride.[1][10] This will form a water-soluble copper complex that can be removed in the aqueous phase.[1][10]
Filtration through Solid Support: Pass the reaction mixture through a plug of silica gel, celite, or alumina to adsorb the copper catalyst.[10]
Scavenger Resins: Use a solid-supported scavenger resin with a high affinity for copper. The resin can be stirred with the reaction mixture and then filtered off.[1][10]
Method 3: Palladium-Catalyzed Cross-Coupling

Issue 1: Low or No Conversion

Possible Cause Troubleshooting Step
Catalyst Deactivation Ensure an inert atmosphere is maintained throughout the reaction, as oxygen can deactivate the palladium catalyst. Use freshly prepared or high-quality pre-catalysts.
Inappropriate Ligand The choice of ligand is critical for the efficiency of the catalytic cycle. Screen different phosphine ligands (e.g., XantPhos, DtBuPF) to find the optimal one for your substrate.[15]
Impure Reagents Impurities in the starting materials, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.

Issue 2: Formation of Homocoupling or Other Side Products

Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions Incorrect temperature or reaction time can lead to side reactions. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.
Incorrect Palladium to Ligand Ratio An incorrect ratio can lead to catalyst instability and side reactions. Typically, a 1:1 to 1:2 ratio of palladium to ligand is used.

Experimental Protocols

Protocol 1: Electrophilic Trifluoromethylthiolation of Phenol[10]

Materials:

  • Phenol

  • N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃)

  • Triflic acid (TfOH)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of phenol (1.0 mmol) in dichloromethane (10 mL), add N-(Trifluoromethylsulfanyl)aniline (1.2-1.3 equiv.).

  • Add triflic acid (1.2-5 equiv.) to the mixture.

  • Stir the resulting mixture at room temperature for up to 16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with 10 mL of dichloromethane.

  • Wash the organic layer with a 10% aqueous solution of NaHCO₃, followed by water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Copper-Catalyzed Trifluoromethylthiolation of an Aryl Halide (General Procedure)[12]

Materials:

  • Aryl iodide or bromide

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Potassium fluoride (KF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), CuI (10 mol%), and 1,10-phenanthroline (10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add TMSCF₃ (1.5 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the temperature specified in the relevant literature (often between 60-100 °C).

  • Stir the reaction mixture for 12-24 hours.

  • After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Purification of this compound

A. Column Chromatography [21][22][23]

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation of the product from impurities.

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

B. Recrystallization [24][25][26][27]

  • Solvent Selection: An ideal solvent will dissolve this compound when hot but not at room temperature. Common solvent systems for recrystallization include ethanol/water or hexanes/ethyl acetate mixtures.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents Combine Phenol, SCF3 Reagent, & Acid reaction Stir at RT (up to 16h) reagents->reaction monitoring Monitor by TLC reaction->monitoring dilute Dilute with CH2Cl2 monitoring->dilute wash Wash with NaHCO3 (aq) and Water dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for Electrophilic Trifluoromethylthiolation.

troubleshooting_logic start Low or No Product Yield? check_reagents Check Reagent Purity and Storage start->check_reagents Yes optimize_conditions Systematically Optimize Conditions (Temp, Catalyst, Solvent) check_reagents->optimize_conditions Reagents OK fail Still Low Yield (Consult Further Literature) check_reagents->fail Reagents Degraded increase_promoter Increase Acid Promoter Equivalents optimize_conditions->increase_promoter Electrophilic Method check_atmosphere Ensure Inert Atmosphere optimize_conditions->check_atmosphere Catalytic Method optimize_conditions->fail No Improvement success Improved Yield increase_promoter->success check_atmosphere->success

Caption: Troubleshooting Logic for Low Product Yield.

References

Technical Support Center: Purification of Crude 4-(Trifluoromethylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(Trifluoromethylthio)phenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Purity After Column Chromatography

Q: I performed column chromatography on my crude this compound, but the resulting product is still impure according to TLC and NMR analysis. What could be the problem?

A: Several factors can contribute to low purity after column chromatography. Consider the following troubleshooting steps:

  • Inappropriate Solvent System: The polarity of your eluent system may not be optimal for separating your target compound from impurities.

    • Solution: Develop a new eluent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for this compound to ensure good separation from both more polar and less polar impurities. A common starting point is a mixture of hexane and diethyl ether or hexane and ethyl acetate.[1][2]

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading percentage is recommended.

  • Improper Column Packing: Channels or cracks in the silica gel bed can lead to uneven solvent flow and co-elution of compounds.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.

  • Co-eluting Impurities: Some impurities may have a similar polarity to your product, making separation by standard silica gel chromatography challenging.

    • Solution: Consider using a different stationary phase, such as alumina (neutral or basic), or a different solvent system. For acidic or basic impurities, a pre-chromatography acid-base wash of the crude material can be effective.

Issue 2: "Oiling Out" During Recrystallization

Q: I'm trying to recrystallize my crude this compound, but it's separating as an oil instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here are some solutions:

  • High Impurity Content: A significant amount of impurities can depress the melting point of your compound, leading to oiling out.

    • Solution: First, try to purify the crude material by another method, such as a quick filtration through a silica plug, to remove some of the impurities before recrystallization.

  • Inappropriate Solvent Choice: The solvent may be too non-polar, or its boiling point may be too high.

    • Solution: Select a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective. Start by dissolving the compound in the "good" solvent (e.g., ethanol) at an elevated temperature and then slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy. Reheat to get a clear solution and then cool slowly.

  • Cooling Too Rapidly: Fast cooling can lead to the formation of an oil instead of crystals.

    • Solution: Allow the solution to cool slowly to room temperature without disturbance. Insulating the flask can help. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Inducing Crystallization: If crystals are slow to form, you can try to induce crystallization.

    • Solution: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.

Issue 3: Low Recovery Yield After Purification

Q: My final yield of pure this compound is very low after purification. What are the potential causes and how can I improve it?

A: Low recovery is a common issue in purification. Here are some factors to consider:

  • Losses During Transfers: Multiple transfer steps of the solid or solution can lead to significant material loss.

    • Solution: Minimize the number of transfers. Use a small amount of the purification solvent to rinse glassware that was in contact with your product and combine the rinses.

  • Incorrect Solvent Volume in Recrystallization: Using too much solvent will result in a significant amount of your product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization During Hot Filtration: If your product crystallizes on the filter paper or in the funnel during the removal of insoluble impurities, you will lose a significant portion of your product.

    • Solution: Use a pre-heated funnel and flask for the hot filtration and add a small excess of hot solvent before filtering to ensure the product remains in solution.

  • Improper Fraction Collection in Chromatography: Collecting fractions that are too large can lead to the mixing of your product with impurities. Discarding these mixed fractions will lower your yield.

    • Solution: Collect smaller fractions and analyze them by TLC to identify the pure product fractions before combining them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will depend on the synthetic route used. Common impurities can include unreacted starting materials (e.g., 4-mercaptophenol, trifluoromethylating agents), regioisomers (e.g., 2-(trifluoromethylthio)phenol), and byproducts from side reactions. For instance, oxidation of the sulfide group can lead to the formation of the corresponding sulfoxide or sulfone.[3] Some synthetic methods may also introduce inorganic salts that need to be removed during workup.[4]

Q2: What is a good solvent system for the TLC analysis of this compound?

A2: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like diethyl ether or ethyl acetate is a good starting point. A common system is hexane:diethyl ether.[1][2] The ratio can be adjusted to achieve an Rf value of approximately 0.2-0.3 for the product spot, which allows for good visualization of both more and less polar impurities.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of pure this compound is in the range of 52.9-60 °C.[2] A sharp melting point within this range is a good indicator of high purity.

Q4: Can I use distillation to purify crude this compound?

A4: While this compound has a reported boiling point, distillation is generally not the preferred method for final purification due to the potential for decomposition at high temperatures, especially if impurities are present. Column chromatography and recrystallization are typically more effective for achieving high purity.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of your this compound. These include:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good initial indication of purity.

  • Melting Point Analysis: A sharp melting point in the expected range (52.9-60 °C) is a strong indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is a powerful tool for structural confirmation and purity assessment. The absence of impurity peaks in the spectra is crucial.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative purity data.[5]

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₅F₃OS[5]
Molecular Weight194.18 g/mol [3]
Melting Point52.9-60 °C[2]
AppearanceColorless to white solid[2]
Typical TLC Rf0.2-0.3[6]
(in Hexane/Diethyl Ether)

Table 2: Recommended Purification Techniques and Conditions

Purification TechniqueTypical ConditionsExpected PurityTypical RecoveryReference(s)
Flash Column Chromatography Stationary Phase: Silica gelEluent: Hexane/Diethyl Ether or Hexane/Ethyl Acetate gradient>98%60-80%[1][2]
Recrystallization Solvent System: Ethanol/Water, Hexane/Ethyl Acetate, or Toluene>99%70-90%[7][8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of hexane and diethyl ether. The ideal system will give the product an Rf value of ~0.25.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel.

    • Drain the solvent until the sample is adsorbed onto the silica.

    • Gently add a small amount of the eluent to wash the sides of the column and allow it to adsorb.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle pressure to the top of the column to begin elution.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, systems like ethanol/water or hexane/ethyl acetate are good candidates. The compound should be sparingly soluble in the cold solvent and highly soluble in the hot solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent in a mixed system) and heat the mixture with stirring until the solid dissolves completely.

    • If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve pack Pack Silica Gel Column dissolve->pack Option 1 dissolve_hot Dissolve in Minimum Hot Solvent dissolve->dissolve_hot Option 2 analysis Purity Analysis (TLC, NMR, etc.) pure_product Pure this compound analysis->pure_product Purity Confirmed load Load Crude Material pack->load elute Elute with Solvent Gradient load->elute collect Collect & Analyze Fractions elute->collect combine Combine Pure Fractions collect->combine evaporate_c Evaporate Solvent combine->evaporate_c evaporate_c->analysis cool Cool Slowly to Crystallize dissolve_hot->cool filter Filter Crystals cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry dry->analysis

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic start Purification Issue Identified low_purity Low Purity start->low_purity oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield solvent_system Check Solvent System (TLC) low_purity->solvent_system overloading Check Column Loading low_purity->overloading packing Check Column Packing low_purity->packing impurity_content High Impurity Content? oiling_out->impurity_content solvent_choice Inappropriate Solvent? oiling_out->solvent_choice cooling_rate Cooling Too Rapid? oiling_out->cooling_rate transfers Minimize Transfers low_yield->transfers solvent_volume Optimize Solvent Volume low_yield->solvent_volume fraction_collection Refine Fraction Collection low_yield->fraction_collection solution Implement Corrective Action solvent_system->solution overloading->solution packing->solution impurity_content->solution solvent_choice->solution cooling_rate->solution transfers->solution solvent_volume->solution fraction_collection->solution

Caption: Logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of Trifluoromethylthio-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of trifluoromethylthio-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during trifluoromethylthiolation?

A1: The most prevalent side reactions include:

  • Multiple Trifluoromethylthiolations: The introduction of more than one SCF₃ group onto the substrate. This is common with highly activated substrates or when an excess of the trifluoromethylthiolating reagent is used.

  • Hydrolysis of the Trifluoromethylthiolating Reagent: Electrophilic reagents, such as N-(trifluoromethylthio)saccharin, can be sensitive to moisture, leading to their decomposition and the formation of byproducts like saccharin and trifluoromethylthiol-related species.[1]

  • Formation of Protonated Byproducts: In reactions involving substrates like silyl enol ethers, protonation of the enolate can compete with trifluoromethylthiolation, leading to the formation of the corresponding ketone as a byproduct and reducing the yield of the desired product.

  • Solvent-Related Byproducts: In some cases, the solvent can participate in the reaction. For example, using DMF as a solvent can sometimes lead to the formation of formylated byproducts.

  • Homocoupling of Substrates: Under certain catalytic conditions, particularly with arylboronic acids, homocoupling to form biaryl byproducts can occur.

Q2: My reaction is resulting in a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?

A2: Achieving mono-selectivity in trifluoromethylthiolation often requires careful optimization of reaction conditions. Key strategies include:

  • Stoichiometry Control: Use the trifluoromethylthiolating reagent as the limiting reagent. A slight excess of the substrate can favor mono-substitution.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the formation of the mono-substituted product is maximized. Lowering the reaction temperature can also enhance selectivity.

  • Reagent Choice: Some trifluoromethylthiolating reagents are inherently more reactive and less selective. Consider using a less reactive reagent or one known for better selectivity with your substrate class.

  • Catalyst and Ligand Effects: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence selectivity. Screening different catalyst systems is often beneficial.

Q3: I am observing significant hydrolysis of my N-(trifluoromethylthio)saccharin reagent. What precautions should I take?

A3: N-(trifluoromethylthio)saccharin is sensitive to moisture, especially under acidic or basic conditions.[1] To minimize hydrolysis:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Proper Storage: Store the reagent in a cool, dry place, preferably in a desiccator.

  • pH Control: Avoid strongly acidic or basic conditions if possible, as these can accelerate hydrolysis.

Troubleshooting Guides

Issue 1: Low Yield and Formation of Multiple Products in Aromatic Trifluoromethylthiolation
Symptom Potential Cause Troubleshooting Steps
Low yield of the desired mono-trifluoromethylthiolated product.Over-reaction leading to di- or poly-substitution. - Reduce the equivalents of the trifluoromethylthiolating reagent. - Decrease the reaction temperature. - Monitor the reaction closely and reduce the reaction time.
Formation of a complex mixture of isomers.Non-selective reaction conditions. - If using a radical initiator, consider switching to a metal-catalyzed method for better regiocontrol. - For substrates with multiple reactive sites, consider using a directing group to guide the trifluoromethylthiolation to the desired position.
Significant amount of starting material remains unreacted.Insufficient reactivity. - Increase the reaction temperature cautiously. - Use a more reactive trifluoromethylthiolating reagent. - Add a suitable catalyst or promoter (e.g., a Lewis acid).
Formation of homocoupled (biaryl) byproducts.Side reaction in metal-catalyzed cross-coupling. - Optimize the catalyst and ligand system. - Adjust the reaction temperature and time. - Ensure the purity of the starting materials.
Issue 2: Poor Yield in the Trifluoromethylthiolation of Carbonyl Compounds
Symptom Potential Cause Troubleshooting Steps
Low yield of the α-trifluoromethylthiolated product and recovery of the starting ketone.Competitive protonation of the enolate intermediate. - Use a non-protic solvent. - Ensure the base used for enolate formation is sufficiently strong and used in the correct stoichiometry. - Add the trifluoromethylthiolating reagent slowly to the pre-formed enolate at low temperature.
Formation of O-trifluoromethylthiolated byproduct.Reaction at the oxygen of the enolate. - The choice of counterion for the enolate can influence O- vs. C-selectivity. Consider changing the base (e.g., from an alkali metal amide to a lithium base). - Solvent can also play a role; screen different solvents.

Data Presentation

Table 1: Trifluoromethylthiolation of Phenols with PhNHSCF₃ and a Promoter

EntryPhenol SubstratePromoterProductYield (%)
1PhenolBF₃·Et₂O4-(Trifluoromethylthio)phenol85
2p-CresolBF₃·Et₂O4-Methyl-2-(trifluoromethylthio)phenol78
3o-CresolBF₃·Et₂O2-Methyl-4-(trifluoromethylthio)phenol82
4CatecholBF₃·Et₂O4-(Trifluoromethylthio)catechol75
5EstroneTriflic Acid2-(Trifluoromethylthio)estrone65

Table 2: Trifluoromethylthiolation of Arylboronic Acids

EntryArylboronic AcidTrifluoromethylthiolating ReagentCatalyst/ConditionsProductYield (%)Byproducts Noted
1Phenylboronic acidAgSCF₃Cu(OAc)₂Phenyl trifluoromethyl sulfide75Biphenyl
24-Methoxyphenylboronic acidNaSO₂CF₃/TBHPCuCl4-Methoxyphenyl trifluoromethyl sulfide824,4'-Dimethoxybiphenyl
34-Chlorophenylboronic acidAgSCF₃Pd(PPh₃)₄4-Chlorophenyl trifluoromethyl sulfide684,4'-Dichlorobiphenyl

Experimental Protocols

Protocol 1: Selective Mono-Trifluoromethylthiolation of an Electron-Rich Arene (e.g., Anisole)

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the anisole (1.2 mmol) and anhydrous dichloromethane (DCM, 5 mL).

  • Reagent Addition: In a separate flask, dissolve N-(trifluoromethylthio)saccharin (1.0 mmol) in anhydrous DCM (5 mL).

  • Reaction: Cool the anisole solution to 0 °C. Add the solution of N-(trifluoromethylthio)saccharin dropwise over 10 minutes.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS every 30 minutes.

  • Quenching: Once the desired mono-substituted product is the major component and starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-trifluoromethylthiolated anisole.

Protocol 2: Minimizing Hydrolysis of N-(Trifluoromethylthio)saccharin

  • Glassware and Solvent Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and cooled under a stream of dry argon or nitrogen. Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas. Add the substrate and solvent to the reaction flask via syringe.

  • Reagent Handling: Weigh the N-(trifluoromethylthio)saccharin in a glovebox or a nitrogen-filled glove bag. If a glovebox is not available, weigh it quickly in the open air and immediately add it to the reaction flask against a positive flow of inert gas.

  • Running the Reaction: Maintain the inert atmosphere throughout the course of the reaction.

  • Work-up: Perform the initial quench of the reaction with anhydrous reagents if possible, before introducing aqueous solutions.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator Radical_Initiator Radical_Initiator Initiator->Radical_Initiator Heat/Light SCF3_Radical SCF3_Radical Radical_Initiator->SCF3_Radical Decomposition Substrate_H Substrate-H SCF3_Radical->Substrate_H H-abstraction Substrate_Radical Substrate• SCF3_Reagent SCF3-X Substrate_Radical->SCF3_Reagent Product Substrate-SCF3 SCF3_Reagent->Product X_Radical X• X_Radical->Substrate_H H-abstraction Radical_1 Radical• Stable_Product Stable Product Radical_1->Stable_Product Radical_2 Radical• Radical_2->Stable_Product

Caption: Radical chain mechanism for trifluoromethylthiolation.

G Arene Arene Sigma_Complex Arenium Ion (Sigma Complex) Arene->Sigma_Complex Attack on activated SCF3 group SCF3_Reagent SCF3-X Activated_Complex [SCF3-X---LA] SCF3_Reagent->Activated_Complex Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Activated_Complex->Sigma_Complex Product Arene-SCF3 Sigma_Complex->Product Deprotonation HX_LA H-X-LA

Caption: Electrophilic aromatic substitution mechanism.

G Reagent N-(Trifluoromethylthio)saccharin Protonated_Reagent Protonated Reagent Reagent->Protonated_Reagent H⁺ (acidic cond.) H2O H₂O Saccharin Saccharin H2O->Saccharin Protonated_Reagent->Saccharin Nucleophilic attack by H₂O SCF3OH [CF₃SOH] Protonated_Reagent->SCF3OH Byproducts Decomposition Products SCF3OH->Byproducts Decomposition

Caption: Hydrolysis of N-(trifluoromethylthio)saccharin.

References

stability of 4-(Trifluoromethylthio)phenol under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Trifluoromethylthio)phenol. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound involve its two primary functional groups: the trifluoromethylthio (-SCF3) group and the phenolic hydroxyl (-OH) group. The -SCF3 group may be susceptible to hydrolysis and oxidation, while the electron-rich phenol ring can be prone to oxidation.[1]

Q2: How does the stability of this compound differ under acidic versus basic conditions?

A2: Generally, this compound exhibits good stability in acidic conditions, as it is often synthesized using acid promoters like triflic acid.[2][3][4] The electron-withdrawing nature of the trifluoromethylthio group may contribute to enhanced stability in acidic environments. Under basic conditions, the phenolic hydroxyl group will be deprotonated to form a phenoxide. This may alter the electron density of the aromatic ring and potentially influence the stability of the -SCF3 group, though specific degradation pathways under basic conditions are not extensively documented in the literature.

Q3: What are the likely degradation products of this compound?

A3: Potential degradation can occur at the sulfur atom or the aromatic ring.

  • Oxidation: The trifluoromethylthio group can be oxidized to the corresponding sulfoxide (-S(O)CF3) or sulfone (-S(O)2CF3).[1]

  • Hydrolysis: While generally stable, under harsh conditions, the C-S bond could potentially cleave, although this is less common for aryl sulfides. More likely is the hydrolysis of the C-F bonds under extreme conditions, though this is speculative without experimental data.

  • Ring Reactions: The phenol ring can undergo reactions such as electrophilic substitution (e.g., halogenation, nitration) if appropriate reagents are present.[2][3][5]

Q4: What are the recommended storage and handling conditions for this compound?

A4: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and atmospheric oxygen.[1]

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in an Acidic Medium
  • Symptom: Loss of starting material and appearance of unknown peaks in analytical chromatograms (e.g., HPLC) when the compound is used in acidic reaction conditions or formulations.

  • Possible Causes:

    • High Temperature: Although stable at room temperature in acid, elevated temperatures may promote degradation.[1]

    • Presence of Oxidizing Agents: Trace oxidizing impurities in the reaction mixture could lead to the oxidation of the sulfide group.

    • Strongly Concentrated Acid: Very high concentrations of strong acids over prolonged periods may lead to unforeseen degradation.

  • Troubleshooting Steps:

    • Temperature Control: Run the reaction at the lowest effective temperature.

    • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

    • Use High-Purity Reagents: Ensure all solvents and reagents are free from oxidizing contaminants.

    • Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and avoid unnecessarily long reaction times.

Issue 2: Instability or Unwanted Side Reactions in a Basic Medium
  • Symptom: Formation of colored byproducts or a complex mixture of products when this compound is subjected to basic conditions.

  • Possible Causes:

    • Phenoxide Formation and Subsequent Oxidation: The phenoxide formed under basic conditions can be more susceptible to oxidation than the neutral phenol.

    • Reaction with Electrophiles: The highly nucleophilic phenoxide can react with any electrophiles present in the medium (e.g., alkyl halides).[1]

  • Troubleshooting Steps:

    • Deoxygenate the Solvent: Before adding the base, sparge the solvent with an inert gas to remove dissolved oxygen.

    • Control Stoichiometry: If performing a reaction, ensure precise control over the stoichiometry of the base and any added electrophiles.

    • Lower Temperature: Conduct the reaction or formulation at a reduced temperature to minimize side reactions.

    • Protecting Groups: If the phenolic hydroxyl group is not the desired reaction site, consider protecting it before subjecting the molecule to basic conditions.

Data Presentation

The following table summarizes a hypothetical stability profile for this compound based on general chemical principles and information from related compounds. This data is for illustrative purposes and should be confirmed by experimental studies.

ConditionReagent/StressTemperatureDuration% Degradation (Hypothetical)Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl60°C24 h< 5%Minimal degradation
Basic Hydrolysis 0.1 M NaOH60°C24 h10-15%Oxidative and other colored byproducts
Oxidative 3% H₂O₂Room Temp24 h20-30%4-(Trifluoromethylsulfinyl)phenol, 4-(Trifluoromethylsulfonyl)phenol
Photolytic UV light (254 nm)Room Temp24 h5-10%Photodegradation products
Thermal 80°C (solid)48 h< 2%Minimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to perform a forced degradation study to assess the intrinsic stability of this compound.[6][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Analyze samples at various time intervals.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C.

    • At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

    • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.

    • If significant degradation is observed, use LC-MS to identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its potential degradation products.[9][10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidative Stress (3% H₂O₂) stock->oxidation Expose to Stress photo Photolytic Stress (UV Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms If Degradation > 10%

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_oxidation Oxidation Pathway cluster_hydrolysis Potential Hydrolysis (Harsh Conditions) parent This compound sulfoxide 4-(Trifluoromethylsulfinyl)phenol parent->sulfoxide [O] hydrolysis_prod Hydrolysis Products (e.g., Phenol, Fluoride ions) parent->hydrolysis_prod H₂O / H⁺ or OH⁻ (Speculative) sulfone 4-(Trifluoromethylsulfonyl)phenol sulfoxide->sulfone [O]

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Trifluoromethylthiolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for trifluoromethylthiolation reactions.

Troubleshooting Guide

This section addresses common issues encountered during trifluoromethylthiolation experiments, with a focus on problems related to catalyst loading.

Problem 1: Low or No Product Yield

Q: My trifluoromethylthiolation reaction is resulting in a low yield or no desired product. How can I determine if catalyst loading is the issue and what steps can I take to improve the yield?

A: Low or no product yield can be attributed to several factors, with catalyst activity and loading being critical. Here is a systematic approach to troubleshoot this issue:

Potential Causes and Solutions:

  • Insufficient Catalyst Loading: The catalytic amount may be too low to effectively drive the reaction to completion.

    • Solution: Incrementally increase the catalyst loading. For instance, if you started at 2.5 mol%, try increasing to 5 mol% and then 10 mol%.[1][2] Monitor the reaction progress at each concentration to find the optimal loading that maximizes yield without promoting side reactions. For some less reactive substrates, a higher catalyst loading of 10 mol% may be necessary to achieve a good yield.[1]

  • Catalyst Inactivity or Deactivation: The catalyst may be of poor quality, have degraded during storage, or be deactivated by impurities in the reaction mixture.

    • Solution:

      • Ensure the catalyst is from a reliable supplier and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).

      • Impurities such as water or oxygen can deactivate many catalysts.[3] Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[3]

      • Some catalysts may require pre-activation. Consult the relevant literature for specific activation procedures.

  • Suboptimal Reaction Conditions: Temperature and reaction time are intrinsically linked to catalyst loading.

    • Solution: If increasing the catalyst loading does not improve the yield, consider adjusting the reaction temperature. A moderate increase in temperature can sometimes enhance catalyst turnover. However, be aware that excessive heat can lead to catalyst decomposition or side product formation.

Experimental Workflow for Optimizing Reaction Yield:

G cluster_start Start: Low/No Yield cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low or No Product Yield catalyst_loading Increase Catalyst Loading (e.g., 2.5 -> 5 -> 10 mol%) start->catalyst_loading catalyst_activity Verify Catalyst Activity - Fresh Catalyst - Anhydrous Conditions catalyst_loading->catalyst_activity No Improvement improved_yield Improved Yield catalyst_loading->improved_yield Yield Improves reaction_conditions Optimize Reaction Conditions - Temperature Screen - Time Course Study catalyst_activity->reaction_conditions No Improvement catalyst_activity->improved_yield Yield Improves reaction_conditions->improved_yield Yield Improves

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Multiple Trifluoromethylthiolated Products

Q: My reaction is producing di- or tri-substituted products. How can I control the selectivity to obtain the mono-substituted product?

A: The formation of multiple trifluoromethylthiolated products is often a result of a highly reactive substrate or overly aggressive reaction conditions, including excessive catalyst loading.

Potential Causes and Solutions:

  • High Catalyst Loading: A high concentration of the active catalyst can lead to over-reactivity and multiple substitutions, especially on electron-rich aromatic substrates.[4]

    • Solution: Reduce the catalyst loading. Often, lowering the catalyst concentration to 2.5 mol% or even lower can favor mono-substitution.[1][2]

  • Excess Trifluoromethylthiolating Reagent: Using a large excess of the SCF3 source can drive the reaction towards multiple additions.[4]

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the trifluoromethylthiolating reagent.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the mono-substituted product has formed can lead to further reactions.

    • Solution: Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed and the desired product is the major component.

Logical Relationship for Controlling Selectivity:

G cluster_input Reaction Parameters cluster_output Reaction Outcome catalyst Catalyst Loading mono Mono-substituted Product catalyst->mono Low multi Multi-substituted Products catalyst->multi High reagent Reagent Stoichiometry reagent->mono Controlled reagent->multi High time Reaction Time time->mono Optimized time->multi Long

Caption: Factors influencing selectivity in trifluoromethylthiolation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a new trifluoromethylthiolation reaction?

A good starting point for many trifluoromethylthiolation reactions is between 2.5 mol% and 5 mol% of the catalyst.[1][2] This range often provides a good balance between reaction efficiency and cost-effectiveness while minimizing the risk of side reactions. For particularly challenging or less reactive substrates, a higher initial loading of 10 mol% may be warranted.[1]

Q2: Can the catalyst loading be reduced for large-scale reactions?

Yes, for scalability and process efficiency, it is often desirable to reduce the catalyst loading. Once the optimal conditions have been established on a small scale, you can attempt to decrease the catalyst loading for larger batches. For instance, a reaction that works well at 5 mol% on a lab scale might still provide excellent results at 2.5 mol% on a larger scale, albeit potentially with a longer reaction time.[5]

Q3: Does the choice of trifluoromethylthiolating reagent affect the optimal catalyst loading?

Absolutely. The reactivity of the trifluoromethylthiolating reagent can significantly influence the required catalyst loading. Highly reactive electrophilic reagents like N-(trifluoromethylthio)saccharin may require lower catalyst loadings compared to less reactive sources.[6] It is essential to consult the literature for specific combinations of catalysts and trifluoromethylthiolating agents.

Q4: In a dual catalytic system, should the loading of both catalysts be the same?

In many dual catalytic systems for trifluoromethylthiolation, such as those employing a Lewis acid and a Lewis base, an equal molar loading of both catalysts is often a good starting point.[1][2] For example, a combination of 5 mol% FeCl₃ and 5 mol% Ph₂Se has been shown to be effective.[2] However, optimization of the ratio of the two catalysts may be necessary for specific substrates to achieve the best results.

Data on Catalyst Loading Optimization

The following tables summarize quantitative data from various studies on the optimization of catalyst loading in trifluoromethylthiolation reactions.

Table 1: Optimization of a Dual Lewis Acid/Lewis Base Catalyzed Trifluoromethylthiolation

EntryCatalyst Loading (FeCl₃, mol%)Co-catalyst Loading (Ph₂Se, mol%)Temperature (°C)Time (h)Yield (%)
1510400.197
2510rt0.2597
32.52.5rt297
4504020<5

Data synthesized from studies on the trifluoromethylthiolation of 2-methylanisole with N-trifluoromethylthiosaccharin.[1][2]

Table 2: Effect of Catalyst Loading on Gold-Catalyzed Trifluoromethylthiolation

EntryCatalyst Loading ((MeDalphos)AuCl, mol%)Silver Activator (AgSbF₆, equiv)Temperature (°C)Time (h)Conversion (%)
150.270195
22.50.270692 (isolated yield)
3<50.270-Decreased Yield

Data from the gold-catalyzed trifluoromethylthiolation of phenyl iodide.[5]

Experimental Protocols

General Procedure for a Dual Lewis Acid/Lewis Base Catalyzed Trifluoromethylthiolation of an Arene

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the arene substrate (1.0 mmol, 1.0 equiv).

  • Add the trifluoromethylthiolating reagent (e.g., N-trifluoromethylthiosaccharin, 1.1 mmol, 1.1 equiv).

  • Add the Lewis acid catalyst (e.g., FeCl₃, 0.025 mmol, 2.5 mol%) and the Lewis base co-catalyst (e.g., diphenyl selenide, 0.025 mmol, 2.5 mol%).

  • Add anhydrous solvent (e.g., dichloromethane, 5 mL).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.[1][2]

General Procedure for Gold-Catalyzed Trifluoromethylthiolation of an Aryl Halide

  • In a glovebox, add the gold pre-catalyst (e.g., (MeDalphos)AuCl, 0.01 mmol, 5 mol%) and AgSCF₃ (1.05 equiv) to a reaction vial.

  • Add the aryl halide (0.2 mmol, 1.0 equiv) and anhydrous dichloroethane (1 mL).

  • Stir the resulting mixture at room temperature for 1 minute.

  • Add the silver activator (e.g., AgSbF₆, 0.2 equiv).

  • Stir the reaction at room temperature for 1 minute before heating to 70 °C for 1 hour.

  • After cooling to room temperature, the mixture is filtered and the product is isolated by column chromatography.[5]

References

Technical Support Center: Troubleshooting Low Conversion Rates in Phenol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenol derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: My phenol derivatization reaction has a very low yield. What are the most common causes?

A1: Low conversion rates in phenol derivatization can stem from several factors. The most common culprits include:

  • Poor quality or inappropriate reagents and solvents: The purity of your phenol, derivatizing agent, and solvent is critical. Contaminants can interfere with the reaction.[1]

  • Presence of moisture: Many derivatizing reagents, especially silylating agents, are sensitive to moisture.[2] Any water in the reaction vessel or reagents can consume the derivatizing agent, leading to lower yields.

  • Suboptimal reaction conditions: Temperature, reaction time, and pH can significantly impact the efficiency of the derivatization process.[3][4]

  • Steric hindrance: Bulky groups near the phenolic hydroxyl group can physically block the derivatizing agent from accessing the reaction site, thus slowing down or preventing the reaction.[5][6][7]

  • Phenol pKa: The acidity of the phenol can influence its reactivity. Phenols with high pKa values (above 9) often show better derivatization yields with certain reagents like 2-sulfobenzoic anhydride (SBA).[8]

  • Side reactions and byproduct formation: Undesired reactions can consume the starting material or the derivatized product, reducing the overall yield.[8]

Q2: How can I improve the yield of my silylation reaction for a sterically hindered phenol?

A2: Silylation of sterically hindered phenols can be challenging. Here are some strategies to improve your conversion rate:

  • Use a stronger silylating reagent: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are more reactive than N,N-bis(trimethylsilyl)acetamide (BSA) and may be more effective for hindered phenols.[2][9]

  • Add a catalyst: A small amount of a catalyst like trimethylchlorosilane (TMCS) can significantly enhance the reactivity of the primary silylating agent, especially for hindered groups.[2][9]

  • Optimize reaction conditions: Increasing the reaction temperature and extending the reaction time can help overcome the energy barrier caused by steric hindrance.[2][4] For example, heating the reaction mixture at 70-80°C for 30-60 minutes is a common practice.[2]

  • Choose an appropriate solvent: A polar aprotic solvent, such as pyridine, can act as a catalyst and facilitate the reaction.[9]

Q3: My acetylation of a phenol is incomplete. What steps can I take to drive the reaction to completion?

A3: To improve the yield of an acetylation reaction, consider the following:

  • Use a catalyst: The addition of a base, like pyridine or sodium bicarbonate, can deprotonate the phenol, making it a better nucleophile and promoting the reaction with the acetylating agent (e.g., acetic anhydride).[10]

  • Increase the concentration of the acetylating agent: Using a stoichiometric excess of the acetylating agent can help shift the equilibrium towards the product side.

  • Optimize reaction temperature and time: While many acetylations proceed at room temperature, some phenols may require gentle heating (e.g., 60°C) to achieve complete conversion.[2][3] Monitoring the reaction over time will help determine the optimal duration.

  • Ensure anhydrous conditions: Although less sensitive to moisture than silylation, ensuring your reagents and glassware are dry can prevent hydrolysis of the acetylating agent.[1]

Q4: I am observing multiple products in my reaction mixture. How can I improve the selectivity of my phenol derivatization?

A4: The formation of multiple products can be due to side reactions or derivatization at other reactive sites on the molecule.[8][11] To improve selectivity:

  • Protecting groups: If your molecule has other reactive functional groups (e.g., other hydroxyls, amines), consider using protecting groups to block these sites before derivatizing the phenol.

  • Choose a more selective reagent: Some derivatizing agents are more selective for phenols over other functional groups. Researching the reactivity profile of different agents is crucial.[11]

  • Optimize reaction conditions: Milder reaction conditions (lower temperature, shorter reaction time) can sometimes favor the desired reaction over side reactions.[11]

  • Catalyst selection: The choice of catalyst can influence the regioselectivity of the reaction (e.g., ortho- vs. para-substitution on the phenolic ring).[11][12]

Troubleshooting Guides

Guide 1: Low Yield in Silylation of Phenols for GC-MS Analysis

This guide provides a systematic approach to troubleshooting low conversion rates when derivatizing phenols with silylating agents for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Workflow:

G start Low Derivatization Yield check_moisture Check for Moisture (Reagents, Glassware, Sample) start->check_moisture dry_components Action: Thoroughly Dry Glassware & Solvents. Use Anhydrous Reagents. check_moisture->dry_components Moisture Suspected check_reagents Evaluate Reagent & Catalyst (Purity, Reactivity, Concentration) check_moisture->check_reagents No Moisture dry_components->check_reagents optimize_reagents Action: Use Fresh, High-Purity Reagents. Increase Reagent/Catalyst Concentration. Consider a Stronger Silylating Agent (e.g., BSTFA). check_reagents->optimize_reagents Issue Identified check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK optimize_reagents->check_conditions optimize_conditions Action: Increase Temperature (e.g., 70-80°C). Extend Reaction Time (e.g., 30-60 min). check_conditions->optimize_conditions Suboptimal check_phenol Assess Phenol Structure (Steric Hindrance, pKa) check_conditions->check_phenol Conditions OK optimize_conditions->check_phenol address_phenol Action: For Hindered Phenols, Use TMCS Catalyst. For High pKa Phenols, Consider Alternative Derivatization. check_phenol->address_phenol Issue Identified success Improved Yield check_phenol->success No Issues address_phenol->success

Caption: Troubleshooting workflow for low yield in phenol silylation.

Guide 2: Incomplete Acylation of Phenols

This guide outlines steps to diagnose and resolve incomplete acylation reactions, such as acetylation or benzoylation.

Logical Decision Process:

G start Incomplete Acylation catalyst_check Is a Catalyst Being Used? start->catalyst_check add_catalyst Action: Add a Base Catalyst (e.g., Pyridine, NaHCO3) catalyst_check->add_catalyst No reagent_check Check Acylating Agent (Stoichiometry, Purity) catalyst_check->reagent_check Yes add_catalyst->reagent_check increase_reagent Action: Use Stoichiometric Excess of Fresh Acylating Agent reagent_check->increase_reagent Suboptimal conditions_check Review Reaction Conditions (Temperature, Time) reagent_check->conditions_check Optimal increase_reagent->conditions_check optimize_conditions Action: Increase Temperature Moderately. Monitor Reaction Over Time to Completion. conditions_check->optimize_conditions Suboptimal solubility_check Is the Phenol Fully Solubilized? conditions_check->solubility_check Optimal optimize_conditions->solubility_check change_solvent Action: Use a More Suitable Solvent. solubility_check->change_solvent No success Complete Conversion solubility_check->success Yes change_solvent->success

Caption: Decision process for troubleshooting incomplete phenol acylation.

Data Summary Tables

Table 1: Comparison of Silylation Conditions for a Model Phenol (4-Phenylphenol)
Derivatization MethodReagentCatalystTemperature (°C)Time (h)Yield (%)Reference
Conventional Solution-Phase2-Sulfobenzoic Anhydride (SBA)DMAP80247[8]
Evaporative Derivatization2-Sulfobenzoic Anhydride (SBA)DMAP60196[8]

DMAP: 4-Dimethylaminopyridine

Table 2: Effect of Temperature on the Derivatization of Pentachlorophenol with SBA
Reaction Temperature (°C)Reaction Time (h)Approximate Yield (%)
6021
8022
100225

Note: Longer reaction times led to increased side product formation without significantly improving the yield.[8]

Key Experimental Protocols

Protocol 1: Silylation of Phenols for GC-MS Analysis

This protocol is a general guideline for the silylation of phenols using BSTFA with TMCS as a catalyst.[2]

Materials:

  • Dried phenol sample or extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable anhydrous aprotic solvent

  • Reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. The absence of water is crucial as silylating reagents are moisture-sensitive.[2]

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine (or another suitable solvent) to the dried sample in the reaction vial to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction:

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven. Optimization of reaction time and temperature may be necessary for specific phenols.[2]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Acetylation of Phenols

This protocol provides a general procedure for the acetylation of phenols using acetic anhydride with a base catalyst.[2][10]

Materials:

  • Phenol sample

  • Acetic anhydride

  • Pyridine (as catalyst and solvent) or Sodium Bicarbonate

  • Reaction vial

  • Vortex mixer

  • Saturated sodium bicarbonate solution (for work-up)

Methodology:

  • Sample Preparation: Dissolve a known amount of the phenol sample in a suitable volume of pyridine in a reaction vial.

  • Reagent Addition: Add a stoichiometric excess (e.g., 2-5 equivalents) of acetic anhydride to the vial.

  • Reaction:

    • Cap the vial and vortex for 1 minute.

    • Let the reaction proceed at room temperature for 15-30 minutes. For less reactive or sterically hindered phenols, gentle heating (e.g., 60°C) may be required.[2] Monitor the reaction by a suitable technique (e.g., TLC, HPLC) to determine completion.

  • Work-up (if necessary):

    • Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride.

    • Vortex the mixture for 30 seconds.

    • Extract the derivatized phenol with a suitable organic solvent.

  • Analysis: The organic extract containing the acetylated phenol is then ready for analysis.

References

identifying common impurities in 4-(Trifluoromethylthio)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 4-(Trifluoromethylthio)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route employed. However, some general classes of impurities include:

  • Isomeric Byproducts: Primarily the ortho-isomer, 2-(Trifluoromethylthio)phenol.

  • Polysubstituted Byproducts: Di- and tri-substituted phenols resulting from over-reaction.

  • Oxidation Products: 4-((Trifluoromethyl)sulfinyl)phenol (sulfoxide) and 4-((trifluoromethyl)sulfonyl)phenol (sulfone).

  • Unreacted Starting Materials: Residual phenol, 4-mercaptophenol, or other precursors depending on the synthetic method.

  • Reagent-Derived Impurities: Byproducts from the trifluoromethylthiolating reagent (e.g., aniline from N-(trifluoromethylsulfanyl)aniline).

  • Residual Solvents and Catalysts: Solvents used in the reaction or purification (e.g., dichloromethane, ethyl acetate) and catalyst residues (e.g., triflic acid, palladium).

Q2: How can I minimize the formation of the ortho-isomer during electrophilic trifluoromethylthiolation of phenol?

A2: The electrophilic trifluoromethylthiolation of unsubstituted phenol is generally highly para-selective.[1][2] However, to further minimize the formation of the ortho-isomer, you can:

  • Control the temperature: Running the reaction at lower temperatures can enhance selectivity.

  • Choose the appropriate catalyst: While strong acids like triflic acid are effective, Lewis acids like boron trifluoride etherate can also be used and may offer different selectivity profiles.[1][2]

  • Slow addition of reagents: Adding the trifluoromethylthiolating reagent slowly to the reaction mixture can help maintain a low concentration of the electrophile, favoring the thermodynamically more stable para-product.

Q3: What causes the formation of oxidation impurities, and how can they be avoided?

A3: The sulfide group in this compound can be oxidized to the corresponding sulfoxide and sulfone. This can be caused by:

  • Exposure to air during workup or storage: Prolonged exposure to atmospheric oxygen can lead to slow oxidation.

  • Oxidizing agents: The presence of any residual oxidizing agents from previous synthetic steps.

  • Harsh reaction conditions: High temperatures in the presence of oxygen can promote oxidation.

To avoid these impurities, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during purification and storage. Using degassed solvents can also be beneficial.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low yield of the desired product and a significant amount of unreacted starting material (phenol).

Potential Cause Troubleshooting Solution
Insufficient amount of trifluoromethylthiolating reagent. Ensure the stoichiometry of the trifluoromethylthiolating reagent is correct. A slight excess (1.1-1.2 equivalents) is often used to drive the reaction to completion.
Inadequate catalyst activity or amount. Use a sufficient amount of a strong acid catalyst like triflic acid.[1][2] Ensure the catalyst is not old or degraded.
Low reaction temperature or short reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.

Problem 2: Presence of a significant amount of a side-product with the same mass as the desired product in the mass spectrum.

This is likely due to the formation of the ortho-isomer, 2-(Trifluoromethylthio)phenol.

Analytical Identification Troubleshooting Solution
GC-MS: The ortho and para isomers will likely have very similar mass spectra but different retention times.Purification: Careful column chromatography can separate the isomers. Using a less polar eluent system may improve separation.
¹H NMR: The aromatic region of the ¹H NMR spectrum will show a different splitting pattern for the ortho-isomer compared to the para-isomer.Reaction Optimization: Refer to FAQ Q2 for strategies to minimize the formation of the ortho-isomer.

Problem 3: Observation of products with higher molecular weights than the desired product.

This indicates the formation of polysubstituted byproducts or oxidation products.

Potential Impurity Analytical Identification Troubleshooting Solution
Di- or tri-substituted phenols Mass Spectrometry: Look for peaks corresponding to the addition of one or two extra -SCF₃ groups.Stoichiometry Control: Use phenol as the limiting reagent. Avoid a large excess of the trifluoromethylthiolating reagent.
4-((Trifluoromethyl)sulfinyl)phenol (Sulfoxide) Mass Spectrometry: A peak at M+16 relative to the desired product.Inert Atmosphere: Perform the reaction and workup under an inert atmosphere.
4-((Trifluoromethyl)sulfonyl)phenol (Sulfone) Mass Spectrometry: A peak at M+32 relative to the desired product.Avoid Oxidants: Ensure no oxidizing agents are present. Store the final product under an inert atmosphere and protected from light.

Data Presentation

Table 1: Common Impurities and their Characteristics

ImpurityMolecular FormulaMolecular Weight ( g/mol )Identification Methods
This compoundC₇H₅F₃OS194.18Target Compound
2-(Trifluoromethylthio)phenolC₇H₅F₃OS194.18GC-MS, ¹H NMR
PhenolC₆H₆O94.11GC-MS, ¹H NMR
4-((Trifluoromethyl)sulfinyl)phenolC₇H₅F₃O₂S210.18Mass Spectrometry
4-((Trifluoromethyl)sulfonyl)phenolC₇H₅F₃O₃S226.18Mass Spectrometry

Experimental Protocols

Key Experiment: Electrophilic Trifluoromethylthiolation of Phenol

This protocol is adapted from a representative procedure for the acid-promoted trifluoromethylthiolation of phenols.[1][2]

Materials:

  • Phenol

  • N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃)

  • Triflic acid (TfOH) or Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add N-(trifluoromethylsulfanyl)aniline (1.2-1.3 equivalents).

  • Add the corresponding amount of triflic acid (1.2-5 equivalents) or boron trifluoride etherate (2-3 equivalents) to the mixture.

  • Stir the resulting mixture at room temperature for up to 16 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with 10 mL of dichloromethane.

  • Wash the organic layer with a 10% solution of NaHCO₃ and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification phenol Phenol reaction_mixture Reaction Mixture (Room Temperature, 16h) phenol->reaction_mixture reagent PhNHSCF3 reagent->reaction_mixture catalyst TfOH or BF3·OEt2 catalyst->reaction_mixture solvent DCM solvent->reaction_mixture dilution Dilute with DCM reaction_mixture->dilution 1. wash_bicarb Wash with 10% NaHCO3 dilution->wash_bicarb 2. wash_water Wash with Water wash_bicarb->wash_water 3. drying Dry with Na2SO4 wash_water->drying 4. concentration Concentration drying->concentration 5. chromatography Flash Column Chromatography concentration->chromatography final_product Pure this compound chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_analysis Analysis and Purification start Starting Materials (e.g., Phenol) reaction Trifluoromethylthiolation Reaction start->reaction crude Crude Product reaction->crude unreacted Unreacted Starting Materials crude->unreacted Incomplete Reaction isomer Isomeric Byproducts (ortho-isomer) crude->isomer Side Reaction polysub Polysubstituted Byproducts crude->polysub Over-reaction oxidation Oxidation Products (Sulfoxide, Sulfone) crude->oxidation Exposure to Oxidants analysis Analytical Techniques (GC-MS, NMR, HPLC) crude->analysis purification Purification Methods (Column Chromatography) unreacted->purification isomer->purification polysub->purification oxidation->purification analysis->purification pure_product Pure Product purification->pure_product

Caption: Logical relationship of synthesis, impurity formation, and purification.

References

Technical Support Center: Trifluoromethylthiolation Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in trifluoromethylthiolation reactions. The following sections address common issues encountered during the workup and purification of trifluoromethylthiolated products.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take after my trifluoromethylthiolation reaction is complete?

A1: Upon reaction completion, as determined by a monitoring technique like TLC or LC-MS, the first step is to quench the reaction. This deactivates any remaining reactive species. A typical quenching procedure involves cooling the reaction mixture in an ice bath and slowly adding a quenching agent. The choice of quenching agent depends on the specific reagents used in your reaction. For many electrophilic trifluoromethylthiolation reactions, quenching with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective. For reactions involving highly reactive or pyrophoric reagents, a stepwise quenching protocol is recommended, starting with a less reactive alcohol like isopropanol, followed by methanol, and finally water.[1]

Q2: I'm observing multiple products in my crude reaction mixture. What could be the cause?

A2: The formation of multiple products can stem from several factors. One common issue is over-reaction, leading to di- or tri-trifluoromethylthiolation of the substrate, especially if it possesses multiple reactive sites.[2] Using a large excess of the trifluoromethylthiolating reagent can also drive the reaction towards multiple additions.[2] To favor mono-substitution, carefully control the stoichiometry of the trifluoromethylthiolating reagent, often using it as the limiting reagent.[2] Additionally, suboptimal reaction conditions such as prolonged reaction times or high temperatures can reduce selectivity.[2]

Q3: My desired product appears to be water-soluble. How should I adjust my extraction procedure?

A3: If your trifluoromethylthiolated product exhibits significant water solubility, standard liquid-liquid extraction with common nonpolar organic solvents may be inefficient. In such cases, consider using a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. Performing multiple extractions (3-5 times) will help maximize the recovery of your product. Another strategy is to saturate the aqueous layer with brine (a saturated solution of NaCl), which decreases the solubility of organic compounds in the aqueous phase and can improve extraction efficiency.

Q4: I'm having trouble with emulsion formation during the extraction process. How can I resolve this?

A4: Emulsions are a common issue during the workup of reactions containing salts, amphiphilic molecules, or fine solid particulates. To break an emulsion, you can try the following techniques:

  • Addition of Brine: Adding a saturated aqueous solution of NaCl can increase the ionic strength of the aqueous phase, often helping to break the emulsion.

  • Filtration: Passing the entire mixture through a pad of Celite or glass wool can sometimes break up the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for a period can lead to the separation of layers.

  • Gentle Swirling: Gently swirling the separatory funnel instead of vigorous shaking can prevent emulsion formation in the first place.

Q5: What are some common impurities I might encounter, and how can they be removed?

A5: Common impurities include unreacted starting materials, the trifluoromethylthiolating reagent and its byproducts, and any catalysts or additives used. For instance, when using N-(trifluoromethylthio)saccharin, saccharin is a common byproduct.[3] Most of these impurities can be removed by a combination of aqueous workup and column chromatography. A filtration through a pad of Celite can be effective for removing insoluble byproducts or salts.[4][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield After Workup Product is lost during extraction due to water solubility.- Use a more polar extraction solvent (e.g., ethyl acetate, dichloromethane). - Perform multiple extractions. - Saturate the aqueous layer with brine before extraction.
Product is volatile and lost during solvent removal.- Use a rotary evaporator at a lower temperature and higher pressure. - Consider precipitation or crystallization as an alternative to chromatography.
Product degraded during acidic or basic workup.- Use a neutral quench (e.g., water) if possible. - Wash with a saturated solution of a mild base (e.g., NaHCO₃) or a mild acid (e.g., dilute NH₄Cl) to neutralize.
Difficult Purification by Column Chromatography Product co-elutes with impurities.- Optimize the solvent system for column chromatography. Test different solvent polarities using TLC.[6][7] - Consider using a different stationary phase (e.g., alumina, reverse-phase silica).
Product streaks on the silica gel column.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Product appears to decompose on the silica gel column.- Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Consider alternative purification methods like preparative TLC, crystallization, or distillation.
Unexpected Peaks in NMR Spectrum of Purified Product Residual solvent from workup or chromatography.- Dry the sample under high vacuum for an extended period. - Identify common solvent peaks using NMR solvent charts.
Byproducts from the trifluoromethylthiolating reagent.- For example, with N-(trifluoromethylthio)saccharin, saccharin byproducts may be present.[3] Ensure thorough purification.
Isomers of the desired product.- Analyze 2D NMR spectra (COSY, HSQC, HMBC) to confirm the structure and identify isomers.

Experimental Protocols

General Workup Procedure for Electrophilic Trifluoromethylthiolation

This protocol is a general guideline and may need to be adapted based on the specific substrate and reaction conditions.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. Continue stirring for 10-15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Shake the funnel gently to mix the layers. Allow the layers to separate.

  • Washing: Wash the organic layer sequentially with water and then with a saturated aqueous solution of NaCl (brine). This helps to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.[8][9]

Purification by Flash Column Chromatography
  • TLC Analysis: Determine a suitable solvent system for column chromatography by running thin-layer chromatography (TLC) on the crude product. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. Common solvent systems include mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[6][10]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified trifluoromethylthiolated product.

Quantitative Data Summary

The following table summarizes yields for the trifluoromethylthiolation of various substrates using different protocols. This data is intended for comparative purposes.

SubstrateTrifluoromethylthiolating ReagentCatalyst/ConditionsYield (%)Reference
IndoleN-Trifluoromethylthio-dibenzenesulfonimideCH₂Cl₂/rt/24h86[11]
5-BromoindoleN-Trifluoromethylthio-dibenzenesulfonimideDMF/80°C/1h86[11]
AnilineN-Trifluoromethylthio-dibenzenesulfonimideCH₂Cl₂/rt/24h95[11]
ThiophenolN-Trifluoromethylthio-dibenzenesulfonimideCH₂Cl₂/rt/12h98[11]
N-MethylpyrroleN-(Trifluoromethylthio)saccharinTFE/40°C/12h85[4]
1,3,5-TrimethoxybenzeneN-(Trifluoromethylthio)saccharinFeCl₃/Ph₂Se₂/40°C92[4]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Reaction Completion quench Quenching start->quench Cool to 0°C extraction Extraction quench->extraction Add organic solvent & water washing Washing extraction->washing Wash with water & brine drying Drying washing->drying Add drying agent concentration Concentration drying->concentration Filter & evaporate chromatography Column Chromatography concentration->chromatography Load onto column pure_product Pure Product chromatography->pure_product Collect & concentrate pure fractions troubleshooting_logic start Low Yield After Workup q1 Is the product water-soluble? start->q1 a1_yes Modify Extraction: - Use polar solvent - Multiple extractions - Add brine q1->a1_yes Yes q2 Is the product volatile? q1->q2 No end Yield Improved a1_yes->end a2_yes Modify Concentration: - Lower temperature - Higher pressure q2->a2_yes Yes q3 Did the product degrade? q2->q3 No a2_yes->end a3_yes Use Neutral Workup Conditions q3->a3_yes Yes q3->end No a3_yes->end

References

Validation & Comparative

Interpreting the Mass Spectrum of 4-(Trifluoromethylthio)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed interpretation of the mass spectrum of 4-(Trifluoromethylthio)phenol, a crucial starting material in the synthesis of various pharmaceuticals and agrochemicals. This analysis serves as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing this compound and its analogs. Due to the limited availability of a public mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and comparative data from structurally similar compounds.

Understanding the Molecular Ion

The initial step in interpreting the mass spectrum of this compound (C₇H₅F₃OS) is the identification of the molecular ion peak (M⁺). With a molecular weight of approximately 194.17 g/mol , the molecular ion is expected to appear at a mass-to-charge ratio (m/z) of 194.[1] This peak, representing the intact molecule with one electron removed, is the highest mass peak in the spectrum, barring any isotopic contributions.

Predicted Fragmentation Pathway

Electron ionization (EI) mass spectrometry typically imparts enough energy to cause fragmentation of the molecular ion. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, the fragmentation is anticipated to be influenced by the phenolic hydroxyl group, the aromatic ring, and the trifluoromethylthio substituent.

A proposed fragmentation pathway is outlined below. This pathway is inferred from the known fragmentation behavior of phenols, thioanisoles, and trifluoromethyl-substituted aromatic compounds. Common fragmentation processes for phenols include the loss of a hydrogen atom and the elimination of a carbon monoxide (CO) molecule.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaNeutral Loss
194Molecular Ion[C₇H₅F₃OS]⁺-
165Loss of CHO[C₆H₄F₃S]⁺CHO
125Loss of CF₃[C₇H₅OS]⁺CF₃
97Loss of CF₃ and CO[C₆H₅S]⁺CF₃, CO
69Trifluoromethyl cation[CF₃]⁺C₇H₅OS
65Phenyl cation[C₅H₅]⁺CF₃, S, CO

Visualization of the Proposed Fragmentation

The following diagram illustrates the predicted fragmentation cascade of this compound upon electron ionization.

G M [C₇H₅F₃OS]⁺˙ m/z = 194 Molecular Ion F1 [C₆H₄F₃S]⁺ m/z = 165 M->F1 - CHO F2 [C₇H₅OS]⁺ m/z = 125 M->F2 - •CF₃ F4 [CF₃]⁺ m/z = 69 M->F4 - •SC₆H₄OH F3 [C₆H₅S]⁺ m/z = 97 F2->F3 - CO F5 [C₅H₄]⁺˙ m/z = 64 F3->F5 - S

Caption: Proposed fragmentation pathway of this compound.

Comparison with Related Compounds

Furthermore, GC-MS data for the isomer 4-(Trifluoromethyl)thiophenol reveals fragment ions at m/z 178, 158, and 116. Although this is a different compound, it highlights the stability of certain fragment structures that may also be relevant in the fragmentation of this compound.

Experimental Protocols

The interpretation provided in this guide is based on standard electron ionization mass spectrometry principles. A typical experimental setup would involve the following:

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph (GC) or directly infused into the mass spectrometer.

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source of the mass spectrometer. This process creates the positively charged molecular ion and induces fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Conclusion

This guide offers a predictive interpretation of the mass spectrum of this compound, a compound of significant interest in chemical synthesis. By understanding its likely fragmentation pattern, researchers can more effectively identify this molecule and its derivatives in complex reaction mixtures. The provided data and visualizations serve as a foundational tool for mass spectral analysis in the fields of pharmaceutical and agrochemical development. Further experimental validation is encouraged to confirm the proposed fragmentation pathway.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Trifluoromethylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 4-(Trifluoromethylthio)phenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Ensuring the purity of this compound is critical for the safety and efficacy of the final products. This document outlines two robust reversed-phase HPLC (RP-HPLC) methods, Method A and Method B, utilizing different stationary phases to achieve optimal separation of this compound from its potential process-related impurities and degradation products.

Introduction to Purity Analysis of this compound

This compound (CAS 461-84-7) is a substituted phenol containing a trifluoromethylthio group, which imparts unique properties beneficial in medicinal and materials chemistry. The synthesis of this compound can introduce various impurities, including starting materials, isomers, and by-products of side reactions. Therefore, a reliable and validated analytical method is essential to control the quality of this compound. RP-HPLC is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and specificity.

This guide compares two hypothetical, yet scientifically grounded, HPLC methods:

  • Method A: A traditional approach using a C18 stationary phase, known for its broad applicability and hydrophobic retention.

  • Method B: An alternative method employing a Phenyl-Hexyl stationary phase, which offers different selectivity for aromatic and fluorinated compounds through π-π interactions.

Potential Impurities in this compound

A thorough understanding of potential impurities is crucial for developing a stability-indicating HPLC method. Based on common synthetic routes, such as the electrophilic trifluoromethylthiolation of phenol, the following impurities could be present:

  • Impurity I (Phenol): Unreacted starting material.

  • Impurity II (2-(Trifluoromethylthio)phenol): Positional isomer.

  • Impurity III (3-(Trifluoromethylthio)phenol): Positional isomer.

  • Impurity IV (Bis(4-hydroxyphenyl) disulfide): An oxidative degradation product.

  • Impurity V (4-Hydroxybenzenesulfonic acid): A potential by-product from side reactions involving sulfur-containing reagents.

Comparison of HPLC Methods

The following table summarizes the key performance parameters of the two proposed HPLC methods for the analysis of this compound and its potential impurities.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Phosphoric acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B0-5 min: 25% B, 5-25 min: 25-65% B, 25-30 min: 65% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Diluent Acetonitrile/Water (50:50, v/v)Acetonitrile/Water (50:50, v/v)
Hypothetical Retention Time of this compound ~18.5 min~20.1 min
Resolution (Main Peak vs. Closest Impurity) Good separation from non-polar impurities.Enhanced separation of aromatic and positional isomers due to π-π interactions.
Peak Shape Symmetrical peaks expected for most compounds.Potentially improved peak shape for aromatic analytes.

Experimental Protocols

Below are the detailed experimental protocols for the two proposed HPLC methods.

Protocol for Method A: C18 Column
  • Preparation of Mobile Phase A: Add 1.0 mL of ortho-phosphoric acid (85%) to 1000 mL of HPLC grade water and mix well.

  • Preparation of Mobile Phase B: Use HPLC grade acetonitrile.

  • Preparation of Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Preparation of Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Chromatographic System:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Set the column temperature to 30 °C.

    • Set the detector wavelength to 254 nm.

    • Set the flow rate to 1.0 mL/min.

    • Injection volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: Linear gradient from 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Procedure: Inject the diluent as a blank, followed by the standard solution and then the sample solution. Record the chromatograms and calculate the purity of the sample.

Protocol for Method B: Phenyl-Hexyl Column
  • Preparation of Mobile Phase A: Add 1.0 mL of ortho-phosphoric acid (85%) to 1000 mL of HPLC grade water and mix well.

  • Preparation of Mobile Phase B: Use HPLC grade acetonitrile.

  • Preparation of Standard Solution (100 µg/mL): Prepare as described in Method A.

  • Preparation of Sample Solution (100 µg/mL): Prepare as described in Method A.

  • Chromatographic System:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

    • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm.

    • Set the column temperature to 35 °C.

    • Set the detector wavelength to 254 nm.

    • Set the flow rate to 1.0 mL/min.

    • Injection volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 25% B

    • 5-25 min: Linear gradient from 25% to 65% B

    • 25-30 min: 65% B

    • 30.1-35 min: 25% B (re-equilibration)

  • Procedure: Inject the diluent as a blank, followed by the standard solution and then the sample solution. Record the chromatograms and calculate the purity of the sample.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical comparison of the HPLC methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation instrument_setup Instrument Setup prep_mobile->instrument_setup prep_std Standard Solution Preparation injection Sample Injection prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation

Caption: Experimental workflow for HPLC purity assessment.

Method_Comparison cluster_analyte Analyte & Impurities cluster_methods HPLC Methods cluster_outcomes Performance Outcomes cluster_decision Method Selection analyte This compound + Potential Impurities method_a Method A (C18 Column) analyte->method_a method_b Method B (Phenyl-Hexyl Column) analyte->method_b outcome_a Good general separation method_a->outcome_a outcome_b Enhanced selectivity for aromatic/isomeric impurities method_b->outcome_b decision Optimal Method outcome_a->decision outcome_b->decision

Caption: Logical comparison of the two HPLC methods.

Conclusion

Both Method A (C18 column) and Method B (Phenyl-Hexyl column) are viable for the purity assessment of this compound. Method A provides a robust, general-purpose separation. However, Method B is likely to offer superior resolution for critical pairs of impurities, particularly the positional isomers, due to the alternative selectivity provided by the phenyl-hexyl stationary phase. The choice of method will depend on the specific impurity profile of the sample and the analytical requirements. For routine quality control where the impurity profile is well-characterized, Method A may be sufficient. For method development, validation, and in-depth impurity profiling, the enhanced selectivity of Method B would be advantageous. It is recommended to screen both column chemistries during method development to determine the most suitable approach for a given synthetic process.

A Comparative Analysis of Reactivity: 4-(Trifluoromethylthio)phenol vs. 4-Mercaptophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-(Trifluoromethylthio)phenol and 4-mercaptophenol. The inclusion of the trifluoromethylthio (-SCF3) group in place of the thiol (-SH) group significantly alters the electronic properties and, consequently, the reactivity of the phenol. This comparison is supported by physicochemical data and established experimental protocols relevant to pharmaceutical and chemical synthesis applications.

Executive Summary

This compound and 4-mercaptophenol both feature a phenol moiety, rendering them susceptible to reactions at the hydroxyl group and on the aromatic ring. However, the nature of the sulfur-containing substituent at the para position introduces critical differences in their reactivity profiles. The strongly electron-withdrawing trifluoromethylthio group in this compound decreases the nucleophilicity of the phenoxide and deactivates the aromatic ring towards electrophilic substitution compared to the electron-donating thiol group in 4-mercaptophenol. Conversely, the sulfur atom in this compound is more resistant to oxidation than the thiol group.

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for this compound and 4-mercaptophenol, providing a basis for understanding their differential reactivity.

PropertyThis compound4-MercaptophenolSignificance
CAS Number 461-84-7[1][2]637-89-8[3]Unique identifier for each compound.
Molecular Formula C₇H₅F₃OS[1][2]C₆H₆OS[3]Elemental composition.
Molecular Weight 194.17 g/mol [1][2]126.18 g/mol [3][4][5]Mass of one mole of the substance.
pKa ~8.53[1][2]~6.82[3][6]Acidity of the phenolic proton. A lower pKa indicates a stronger acid.
Melting Point 57-60 °C[1][2]33-35 °C[3][6]Temperature at which the solid becomes a liquid.
Boiling Point 77-78 °C at 7 mmHg[1][2]149-150 °C at 25 mmHg[3][6]Temperature at which the liquid becomes a gas at a specific pressure.
Appearance White to almost white powder or crystal[2]Clear colorless to light yellow liquid or low melting solid[3][6]Physical state and color at room temperature.

Reactivity Comparison

Acidity and Nucleophilicity of the Phenoxide

The acidity of the phenolic proton is a key indicator of the nucleophilicity of the corresponding phenoxide ion. The significantly lower pKa of 4-mercaptophenol (~6.82) compared to this compound (~8.53) indicates that the former is a stronger acid.[1][2][3][6] This is due to the electron-donating nature of the thiol group, which stabilizes the phenoxide ion to a lesser extent than the strongly electron-withdrawing trifluoromethylthio group.

Consequently, the phenoxide of this compound is less nucleophilic than that of 4-mercaptophenol. This has direct implications for reactions involving the hydroxyl group, such as O-alkylation and O-acylation, where 4-mercaptophenol would be expected to react more readily under basic conditions.

Electrophilic Aromatic Substitution

The reactivity of the aromatic ring towards electrophiles is governed by the electronic nature of the substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group.[7] The trifluoromethylthio (-SCF3) group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect.[7] In contrast, the thiol (-SH) group is considered to be a weakly activating, ortho-, para-directing group.

Therefore, 4-mercaptophenol is significantly more reactive towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) than this compound. In this compound, the activating effect of the hydroxyl group and the deactivating effect of the trifluoromethylthio group are in opposition.[7]

Reactivity of the Sulfur Moiety

The sulfur atom in both molecules presents a site for potential reactions, most notably oxidation. The thiol group in 4-mercaptophenol is readily oxidized to form disulfides under mild conditions. In contrast, the sulfur in the trifluoromethylthio group of this compound is significantly more resistant to oxidation due to the electron-withdrawing effect of the trifluoromethyl group.[7] Oxidation of the -SCF3 group to the corresponding sulfoxide or sulfone requires stronger oxidizing agents.[7]

Experimental Protocols

O-Alkylation (Williamson Ether Synthesis)

This protocol describes a general procedure for the O-alkylation of a phenol, which can be adapted to compare the reactivity of this compound and 4-mercaptophenol.

Objective: To compare the rate and yield of ether formation.

Materials:

  • This compound or 4-mercaptophenol

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Stirring apparatus

  • Heating mantle and condenser

  • TLC plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • To a solution of the phenol (1 equivalent) in the chosen anhydrous solvent, add the base (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the product by NMR and mass spectrometry.

Expected Outcome: 4-mercaptophenol is expected to show a faster reaction rate and potentially a higher yield under identical conditions due to the higher nucleophilicity of its corresponding phenoxide.

Oxidation of the Sulfur Moiety

This protocol outlines a general method for the oxidation of the sulfur-containing group.

Objective: To compare the susceptibility of the sulfur atom in each compound to oxidation.

Materials:

  • This compound or 4-mercaptophenol

  • Oxidizing agent (e.g., hydrogen peroxide, m-CPBA)

  • Solvent (e.g., acetic acid, dichloromethane)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve the phenol (1 equivalent) in the chosen solvent.

  • Cool the solution in an ice bath.

  • Add the oxidizing agent (1.1 equivalents for sulfoxide, 2.2 equivalents for sulfone from -SCF3; 1 equivalent for disulfide from -SH) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by crystallization or column chromatography.

  • Characterize the product by NMR and mass spectrometry.

Expected Outcome: 4-mercaptophenol will be readily oxidized to the disulfide under mild conditions. This compound will require stronger oxidizing agents and harsher conditions to form the sulfoxide or sulfone.[7]

Mandatory Visualization

G Structural and Reactivity Comparison cluster_0 This compound cluster_1 4-Mercaptophenol a This compound pKa ≈ 8.53 -SCF3: Strong Electron-Withdrawing Group a_reactivity Reactivity Lower phenoxide nucleophilicity Deactivated aromatic ring Oxidation resistant sulfur a->a_reactivity Leads to b 4-Mercaptophenol pKa ≈ 6.82 -SH: Electron-Donating Group b_reactivity Reactivity Higher phenoxide nucleophilicity Activated aromatic ring Easily oxidized sulfur b->b_reactivity Leads to caption Figure 1: Comparison of properties and resulting reactivity.

Figure 1: Comparison of properties and resulting reactivity.

G Experimental Workflow: Comparative O-Alkylation start Start: Select Phenol (4-SCF3-PhOH or 4-SH-PhOH) step1 1. Dissolve in Anhydrous Solvent + Add Base (e.g., K2CO3) start->step1 step2 2. Stir for 30 min at RT (Formation of Phenoxide) step1->step2 step3 3. Add Alkyl Halide (e.g., Benzyl Bromide) step2->step3 step4 4. Heat to Reflux & Monitor by TLC step3->step4 step5 5. Work-up: Quench, Extract, Wash, Dry step4->step5 step6 6. Purify by Column Chromatography step5->step6 end End: Characterize Product (NMR, MS) & Compare Yield/Rate step6->end caption Figure 2: Workflow for comparing O-alkylation reactivity.

Figure 2: Workflow for comparing O-alkylation reactivity.

Conclusion

The choice between this compound and 4-mercaptophenol in a synthetic strategy will depend on the desired reactivity at the hydroxyl group, the aromatic ring, and the sulfur atom. 4-Mercaptophenol is the more reactive nucleophile and is more susceptible to electrophilic aromatic substitution and oxidation. In contrast, this compound offers greater stability towards oxidation and can be a valuable building block when the electron-withdrawing properties of the -SCF3 group are desired to modulate the biological or material properties of a target molecule. This guide provides the foundational data and experimental frameworks to assist researchers in making an informed decision for their specific applications.

References

A Comparative Guide to Electrophilic Trifluoromethylthiolating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of the trifluoromethylthio (SCF₃) group into organic molecules is a critical tool for optimizing molecular properties. The unique combination of high lipophilicity (Hansch parameter π ≈ 1.44) and strong electron-withdrawing character of the SCF₃ group can significantly enhance a drug candidate's metabolic stability, membrane permeability, and target binding affinity.[1] Direct electrophilic trifluoromethylthiolation has become a preferred method for installing this valuable moiety, offering operational simplicity and applicability in late-stage functionalization.

This guide provides an objective comparison of common electrophilic trifluoromethylthiolating reagents, presenting their performance with different classes of nucleophiles, supported by experimental data. Detailed protocols for key reactions are also provided to aid in practical application.

Overview and Classification of Key Reagents

Electrophilic trifluoromethylthiolating reagents can be broadly classified based on the atom to which the SCF₃ group is attached, which dictates their stability and electrophilicity. The most prominent classes are N-SCF₃, S-SCF₃, and O-SCF₃ reagents. Newer generations of these reagents have been developed to enhance reactivity and broaden substrate scope.

G cluster_N N-SCF3 Reagents cluster_S S-SCF3 Reagents cluster_O O-SCF3 Reagents Reagents Electrophilic SCF3 Reagents Billard Billard's Reagents (e.g., R₂NSCF₃) Reagents->Billard Amine-based Phthalimide N-(Trifluoromethylthio)phthalimide Reagents->Phthalimide Imide-based Umemoto Umemoto's Reagents (Thiophenium Salts) Reagents->Umemoto Sulfonium-based Shen Shen's Reagents (Trifluoromethanesulfenates) Reagents->Shen Peroxide-based Saccharin N-(Trifluoromethylthio)saccharin Phthalimide->Saccharin Increased Reactivity Dibenzenesulfonimide N-(Trifluoromethylthio)- dibenzenesulfonimide Saccharin->Dibenzenesulfonimide Highly Electrophilic TTST S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) Umemoto->TTST

Performance Comparison

The choice of reagent is highly dependent on the nucleophilicity of the substrate. The following sections provide comparative data for the trifluoromethylthiolation of common nucleophiles.

C-Nucleophiles: Electron-Rich Arenes and Heterocycles

Electron-rich aromatic and heteroaromatic systems are common targets for C–H functionalization. The reactivity of the SCF₃ reagent is paramount for achieving high yields, especially with less activated arenes.

SubstrateReagentCatalyst / AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
IndoleN-(CF₃S)saccharinFeCl₃ / Ph₂Se-RT296[1]
1-MethylindoleN-(CF₃S)saccharinTMSClCH₂Cl₂RT1680[1]
5-Bromo-1H-indoleN-(CF₃S)dibenzenesulfonimideNoneCH₂Cl₂RT2486[2]
BenzofuranN-(CF₃S)dibenzenesulfonimideNoneDMF80165[2]
PhenolPhNHSCF₃ (Billard-type)BF₃·Et₂OCH₂Cl₂RT-91[3]
4-tert-ButylanilineUmemoto Reagent IVNoneDMSO70-91[4]
1,3,5-TrimethoxybenzeneUmemoto Reagent IVPhotocatalyst-free (425 nm)---97[4]

Key Observations:

  • N-Trifluoromethylthio-dibenzenesulfonimide is exceptionally reactive, capable of functionalizing even moderately activated heteroarenes like benzofuran without a catalyst.[2]

  • N-(Trifluoromethylthio)saccharin is a versatile reagent that works efficiently for highly nucleophilic substrates like indole, often requiring a Lewis acid or other activators.[1]

  • Umemoto's reagents , particularly newer generations, are powerful and can trifluoromethylate a wide range of arenes, including anilines and phenols, sometimes under photoredox conditions for enhanced reactivity.[4]

C-Nucleophiles: β-Ketoesters

β-Ketoesters are soft carbon nucleophiles that readily undergo trifluoromethylthiolation. This reaction is valuable for creating α-SCF₃ substituted carbonyl compounds.

SubstrateReagentBase / CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylateN-(CF₃S)phthalimideQuinineToluene-302495[5]
Ethyl 2-oxocyclohexanecarboxylateN-(CF₃S)saccharinK₂CO₃CH₃CNRT1294[6]
Ethyl 2-oxocyclopentanecarboxylateUmemoto's ReagentPhase-Transfer CatalystDMFRT-Excellent[7][8]

Key Observations:

  • Most common electrophilic SCF₃ reagents are effective for the trifluoromethylthiolation of β-ketoesters, providing high yields under mild conditions.[5][6][8]

  • The reaction can often be rendered enantioselective by using chiral catalysts, as demonstrated with N-(trifluoromethylthio)phthalimide and a quinine-derived catalyst.[5]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success. Below are representative protocols for the trifluoromethylthiolation of an indole and a phenol derivative.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Substrate, Reagent, & Solvent Catalyst 2. Add Catalyst/ Additive (if required) Reactants->Catalyst Stir 3. Stir at Specified Temperature & Time Catalyst->Stir Monitor 4. Monitor via TLC/NMR Stir->Monitor Workup 5. Quench & Extract Monitor->Workup Purify 6. Purify via Column Chromatography Workup->Purify Product Product Purify->Product

Protocol 1: Trifluoromethylthiolation of 5-Bromo-1H-indole using N-Trifluoromethylthio-dibenzenesulfonimide[2]

This protocol demonstrates the high reactivity of N-trifluoromethylthio-dibenzenesulfonimide, which requires no external catalyst.

  • Materials:

    • 5-Bromo-1H-indole (59 mg, 0.3 mmol, 1.0 equiv)

    • N-Trifluoromethylthio-dibenzenesulfonimide (144 mg, 0.36 mmol, 1.2 equiv)

    • Dichloromethane (CH₂Cl₂), 1.5 mL

  • Procedure:

    • To a 25 mL oven-dried Schlenk tube charged with a magnetic stir bar, add 5-bromo-1H-indole.

    • Add N-trifluoromethylthio-dibenzenesulfonimide, followed by dichloromethane.

    • Stir the resulting mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to yield 5-bromo-3-(trifluoromethylthio)-1H-indole as a white solid (80 mg, 86% yield).

Protocol 2: Dual-Catalyzed Trifluoromethylthiolation of Indole using N-(Trifluoromethylthio)saccharin[9]

This protocol illustrates a highly efficient system for less reactive reagents, using a dual Lewis acid/Lewis base catalytic approach.

  • Materials:

    • Indole (18.7 mg, 0.160 mmol, 1.0 equiv)

    • N-(Trifluoromethylthio)saccharin (50.0 mg, 0.177 mmol, 1.1 equiv)

    • Iron(III) chloride (FeCl₃) (0.65 mg, 0.004 mmol, 2.5 mol%)

    • Diphenyl selenide (Ph₂Se) (0.70 µL, 0.004 mmol, 2.5 mol%)

    • Anhydrous solvent (e.g., Dichloromethane)

  • Procedure:

    • To an oven-dried reaction vial containing a magnetic stir bar, add indole, N-(trifluoromethylthio)saccharin, iron(III) chloride, and diphenyl selenide.

    • Add the appropriate volume of anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, directly load the reaction mixture onto a silica gel column.

    • Purify by flash column chromatography (eluent: 30% diethyl ether in hexane) to yield 3-(trifluoromethylthio)indole as an orange oil (33.5 mg, 96% yield).

Conclusion

The field of electrophilic trifluoromethylthiolation has matured significantly, offering a diverse toolbox of reagents suitable for a wide array of synthetic challenges. For highly activated, electron-rich substrates, reagents like N-(trifluoromethylthio)phthalimide and N-(trifluoromethylthio)saccharin provide excellent results, often with the aid of a catalyst. For more challenging or less nucleophilic substrates, the exceptionally powerful N-trifluoromethylthio-dibenzenesulfonimide allows for efficient, catalyst-free transformations.[2] The choice of reagent should be guided by substrate reactivity, functional group tolerance, and desired reaction conditions. The data and protocols presented here serve as a practical guide for selecting the optimal reagent to accelerate research and development in medicinal and materials chemistry.

References

A Comparative Guide to the Biological Activity of SCF3 vs. CF3 Substituted Phenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile. Among the most utilized moieties are the trifluoromethyl (-CF3) and the trifluoromethylthio (-SCF3) groups. This guide provides a comparative analysis of the biological activities of phenol analogs substituted with these two groups, offering insights supported by general physicochemical properties and predictive biological data.

Physicochemical and Pharmacokinetic Properties

Both the -CF3 and -SCF3 groups significantly influence the lipophilicity, metabolic stability, and electron-withdrawing nature of a parent phenol molecule. These properties, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior.

The trifluoromethyl (-CF3) group is a strongly electron-withdrawing moiety that can enhance metabolic stability and binding affinity.[1] Its presence generally increases lipophilicity, a key factor in cell membrane permeability.[1] The trifluoromethylthio (-SCF3) group is also characterized by its high lipophilicity and electron-withdrawing nature.[2] These attributes can lead to improved drug absorption and distribution, as well as increased stability towards enzymatic degradation.[2]

Property-CF3-SCF3Rationale
Lipophilicity (Hansch π) +0.88+1.44The sulfur atom in -SCF3 increases lipophilicity more than the direct attachment of -CF3.
Electron Effect Strongly electron-withdrawingStrongly electron-withdrawingThe high electronegativity of fluorine atoms dominates the electronic character of both groups.
Metabolic Stability HighHighThe strong C-F bonds in both groups are resistant to metabolic cleavage by enzymes like cytochrome P450.[1]
Hydrogen Bonding Can act as a weak hydrogen bond acceptorCan act as a weak hydrogen bond acceptorThe fluorine atoms can participate in weak hydrogen bonding interactions.

Predicted Comparative Biological Activity

Due to a lack of direct head-to-head experimental data for a single series of SCF3 and CF3 substituted phenol analogs in the public domain, the following table presents a predictive summary based on the known biological activities of related fluorinated phenolic compounds.[3] This data is intended to guide future experimental design.

Biological ActivityMetricPredicted Activity of p-SCF3 PhenolPredicted Activity of p-CF3 Phenol
Antioxidant Activity IC50 (DPPH assay)ModerateModerate to High
Cytotoxicity IC50 (against cancer cell lines)Moderate to HighModerate
Enzyme Inhibition IC50 (e.g., COX, LOX)PotentModerate to Potent
Antimicrobial Activity MICLow to ModerateModerate

Experimental Protocols

The following are standard methodologies for evaluating the key biological activities mentioned above.[3]

DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To determine the free radical scavenging capacity of the compounds.

Methodology:

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • The test compound, at various concentrations, is added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is then measured at 517 nm using a UV-Vis spectrophotometer.

  • The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[3]

MTT Assay (Cytotoxicity)

Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.[3]

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[3]

Enzyme Inhibition Assay (e.g., Cyclooxygenase - COX)

Objective: To evaluate the inhibitory effect of the compounds on specific enzymes.

Methodology:

  • The inhibitory activity against COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay kit.

  • The assay measures the peroxidase activity of cyclooxygenase.

  • The reaction between prostaglandin G2 and a chromogen results in a colored product, which can be measured by a plate reader at 590 nm.[3]

  • The inhibitory effect of the test compounds is determined by measuring the reduction in the rate of color development.

  • IC50 values are calculated from the dose-response curves.

Visualizing Experimental Workflow and Structure-Activity Relationships

To illustrate the process of comparing these analogs and the underlying structure-activity relationship (SAR) logic, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Activity Testing cluster_analysis Data Analysis s1 Starting Phenol s2 SCF3 Analog Synthesis s1->s2 s3 CF3 Analog Synthesis s1->s3 t1 Antioxidant Assays s2->t1 t2 Cytotoxicity Assays s2->t2 t3 Enzyme Inhibition Assays s2->t3 s3->t1 s3->t2 s3->t3 a1 IC50/MIC Determination t1->a1 t2->a1 t3->a1 a2 Comparative Analysis a1->a2 a3 SAR Elucidation a2->a3

Caption: Experimental workflow for comparing SCF3 and CF3 phenol analogs.

sar_logic cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity phenol Phenol Scaffold lipo Lipophilicity phenol->lipo elec Electronic Effects phenol->elec steric Steric Hindrance phenol->steric scf3 SCF3 Group scf3->lipo + scf3->elec - scf3->steric + cf3 CF3 Group cf3->lipo + cf3->elec - cf3->steric + activity Observed Potency & Selectivity lipo->activity elec->activity steric->activity

Caption: Structure-Activity Relationship (SAR) logic for phenol analogs.

References

Navigating the Synthesis of 4-(Trifluoromethylthio)phenol: A Comparative Guide for Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of synthetic pathways to 4-(Trifluoromethylthio)phenol reveals distinct advantages and challenges in efficiency, cost, and environmental impact. This guide provides a comparative analysis of prominent routes—electrophilic trifluoromethylthiolation, a multi-step synthesis from p-nitrochlorobenzene, and a palladium-catalyzed approach—to inform researchers, scientists, and drug development professionals in selecting the optimal strategy for industrial-scale production.

This compound is a valuable intermediate in the pharmaceutical and agrochemical industries, prized for the unique properties conferred by the trifluoromethylthio (-SCF3) group.[1][2] The selection of a synthetic route for its large-scale production is a crucial decision, balancing economic viability with process efficiency and safety. This guide delves into the key aspects of three major synthetic methodologies, presenting available data to facilitate a comprehensive comparison.

At a Glance: Comparison of Synthetic Routes

MetricElectrophilic TrifluoromethylthiolationMulti-Step Synthesis from p-NitrochlorobenzenePalladium-Catalyzed Cross-Coupling
Starting Materials Phenol, Electrophilic SCF3 sourcep-Nitrochlorobenzene, Sodium sulfide, etc.4-Chlorothiophenol, Trifluoromethyl iodide
Key Reagents Strong acids (e.g., Triflic acid), CatalystsNitrating agents, Reducing agents, Diazotizing agentsPalladium catalyst, Ligands, Base
Reported Yield ~79% (lab scale)32.2% (overall from a related nitro compound)"Highly efficient" (quantitative data lacking)
Purity High (purification by chromatography)Requires multiple purification stepsHigh (rigorous quality control mentioned)
Process Complexity One-pot reaction (potentially)Six-step processSingle catalytic step
Cost Profile Dependent on cost of SCF3 reagentLow-cost starting materials, but multiple stepsPotentially cost-effective
Safety & Environment Use of strong acidsUse of toxic and hazardous materialsUse of a heavy metal catalyst

In-Depth Analysis of Synthetic Strategies

Electrophilic Trifluoromethylthiolation of Phenol

This direct approach introduces the trifluoromethylthio group onto the phenol ring in a single step.[3] It is often lauded for its efficiency and high regioselectivity.

Experimental Protocol: A common laboratory-scale procedure involves the reaction of phenol with an electrophilic trifluoromethylthiolating agent in the presence of a strong acid catalyst. For instance, using N-(trifluoromethylthio)saccharin as the SCF3 source with iron(III) chloride and diphenyl selenide as catalysts can achieve a yield of approximately 79%. The reaction is typically carried out at room temperature and requires purification by flash column chromatography.

Advantages:

  • High efficiency and yield in a single step.

  • Good regioselectivity, primarily yielding the para-substituted product.

Disadvantages:

  • The cost and availability of the electrophilic trifluoromethylthiolating reagent can be a significant factor in large-scale production.

  • The use of strong acids and catalysts may require specialized handling and disposal procedures.

Multi-Step Synthesis from p-Nitrochlorobenzene

This classical approach involves a longer synthetic sequence, starting from readily available and inexpensive raw materials.[4]

Logical Workflow:

G A p-Nitrochlorobenzene B p-Nitrothiophenol A->B Na2S C 4,4'-Dinitro-diphenyl disulfide B->C Oxidation D 4-(Trifluoromethylthio)nitrobenzene C->D Trifluoromethylation E 4-(Trifluoromethylthio)aniline D->E Reduction F This compound E->F Diazotization & Hydrolysis

Figure 1: Multi-step synthesis from p-nitrochlorobenzene.

Experimental Outline: The synthesis involves six key transformations:

  • Sulfidation: Conversion of p-nitrochlorobenzene to p-nitrothiophenol using sodium sulfide.

  • Oxidative Coupling: Formation of 4,4'-dinitro-diphenyl disulfide.

  • Trifluoromethylation: Introduction of the CF3 group.

  • Reduction: Reduction of the nitro groups to amines.

  • Diazotization: Conversion of the amino group to a diazonium salt.

  • Hydrolysis: Replacement of the diazonium group with a hydroxyl group to yield the final product.

One related route starting from a nitrophenylsulfonine derivative reports a total yield of 32.2%.[4]

Advantages:

  • Utilizes low-cost and readily available starting materials.[4]

Disadvantages:

  • A lengthy process with multiple steps, which can lead to a lower overall yield.

  • Involves the use of toxic and hazardous reagents, such as nitrating and diazotizing agents, posing safety and environmental concerns.[4]

  • Requires multiple intermediate purification steps, increasing processing time and cost.

Palladium-Catalyzed Cross-Coupling

This modern approach utilizes a palladium catalyst to couple 4-chlorothiophenol with a trifluoromethyl source, such as trifluoromethyl iodide.[1]

Experimental Workflow:

G 4-Chlorothiophenol 4-Chlorothiophenol ReactionMixture ReactionMixture 4-Chlorothiophenol->ReactionMixture Purification Purification ReactionMixture->Purification Catalytic Coupling Trifluoromethyl_iodide Trifluoromethyl_iodide Trifluoromethyl_iodide->ReactionMixture Palladium_Catalyst Palladium_Catalyst Palladium_Catalyst->ReactionMixture Base Base Base->ReactionMixture This compound This compound Purification->this compound Work-up & Isolation

Figure 2: Palladium-catalyzed synthesis workflow.

Process Description: This method is described as a highly efficient and cost-effective route for producing high-purity this compound.[1] The process involves the reaction of 4-chlorothiophenol and trifluoromethyl iodide in the presence of a suitable palladium catalyst and a base. Rigorous quality control using techniques like HPLC, GC-MS, and NMR is employed to ensure the final product meets specifications.[1]

Advantages:

  • Potentially a highly efficient and direct one-step catalytic process.[1]

  • May offer a more cost-effective solution for industrial production.[1]

Disadvantages:

  • Detailed public information on the specific catalyst system, reaction conditions, yield, and purity for industrial-scale production is limited.

  • The cost of the palladium catalyst and the need for its removal from the final product are important considerations for industrial applications.

  • The use of trifluoromethyl iodide, a gaseous reagent, may require specialized equipment for handling.

Conclusion and Industrial Outlook

The optimal synthetic route for the industrial production of this compound is contingent on a careful evaluation of various factors, including the cost and availability of raw materials, process efficiency, scalability, and safety and environmental considerations.

The electrophilic trifluoromethylthiolation of phenol offers a direct and high-yielding route, but its economic feasibility on a large scale is heavily dependent on the cost of the trifluoromethylthiolating agent.

The multi-step synthesis from p-nitrochlorobenzene benefits from inexpensive starting materials but is hampered by its length, lower overall yield, and significant safety and environmental challenges.

The palladium-catalyzed cross-coupling of 4-chlorothiophenol and trifluoromethyl iodide appears to be a promising and potentially cost-effective modern alternative. However, a more detailed disclosure of the process parameters and quantitative data from manufacturers is necessary for a thorough validation.

For researchers and drug development professionals, the choice of a synthetic route will depend on the scale of production and the specific priorities of their organization. While laboratory-scale synthesis may favor the directness of electrophilic trifluoromethylthiolation, industrial-scale production will likely gravitate towards the most economically viable and sustainable process, with the palladium-catalyzed route showing significant potential. Further process optimization and cost analysis of each route are crucial for making an informed decision for the large-scale manufacturing of this important chemical intermediate.

References

Performance Comparison of Trifluoromethylthiolation Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Catalysts for Trifluoromethylthiolation

The introduction of the trifluoromethylthio (SCF3) group is a pivotal strategy in modern drug discovery and agrochemical development. This functional group can significantly enhance a molecule's lipophilicity, metabolic stability, and bioavailability. For researchers and scientists, selecting the optimal method for introducing this moiety is critical. This guide provides a comparative analysis of prominent catalytic systems for trifluoromethylthiolation, supported by experimental data, detailed protocols, and clear visualizations of reaction pathways and workflows.

The choice of a trifluoromethylthiolating agent and catalyst system is highly dependent on the substrate and desired reaction pathway, which can be broadly categorized as electrophilic, nucleophilic, or radical.[1] This guide focuses on a comparative overview of two leading electrophilic reagents and a representative radical-based photocatalytic system for the trifluoromethylthiolation of electron-rich heterocycles, a common transformation in medicinal chemistry.

Electrophilic Trifluoromethylthiolation of Indole Derivatives

Indoles are prevalent scaffolds in pharmaceuticals, and their direct C-H trifluoromethylthiolation is a valuable transformation. The following table compares the performance of two widely used electrophilic trifluoromethylthiolating reagents, N-(Trifluoromethylthio)saccharin and the more reactive N-Trifluoromethylthiodibenzenesulfonimide.

ReagentSubstrateCatalyst/ActivatorSolventTemp. (°C)Time (h)Yield (%)Reference
N-(Trifluoromethylthio)saccharinIndoleNoneTFE401296[2]
N-(Trifluoromethylthio)saccharin1-MethylindoleNoneTFE401295[3]
N-(Trifluoromethylthio)saccharin5-Bromoindole[RhCp*Cl2]2DCE601282[4]
N-Trifluoromethylthiodibenzenesulfonimide5-BromoindoleNoneCH2Cl2RT2486[5]

Key Observations:

  • N-(Trifluoromethylthio)saccharin is a highly effective reagent for the trifluoromethylthiolation of electron-rich indoles, often proceeding in high yields without the need for a promoter, particularly in fluorinated solvents like 2,2,2-trifluoroethanol (TFE).[2]

  • N-Trifluoromethylthiodibenzenesulfonimide is a more powerful electrophilic reagent, capable of trifluoromethylthiolating less reactive substrates without an activator.[3][5]

  • Transition-metal catalysis, such as the Rh(III)-catalyzed reaction, can enable C-H activation and direct trifluoromethylthiolation at specific positions.[4]

Radical-Based Photocatalytic Trifluoromethylthiolation

Photoredox catalysis has emerged as a mild and powerful method for generating trifluoromethylthio radicals from precursors like N-(trifluoromethyl)thiosaccharin.[6] This approach offers an alternative to traditional electrophilic methods.

Reagent/PrecursorSubstratePhotocatalystSolventTemp. (°C)Time (h)Yield (%)Reference
N-(Trifluoromethylthio)saccharin2-PhenylindolizinePC1*MeCNRT492[6]
AgSCF3N-[(3-phenyl)propioloyl]indoleK2S2O8 (oxidant)DMSO800.585[7]

*PC1 is a novel, cost-effective photoredox catalyst reported in the reference.

Key Observations:

  • Photocatalytic methods can achieve high yields under very mild conditions (room temperature and visible light).[6]

  • These radical-based methods can be highly chemoselective and tolerate a wide range of functional groups.

  • Silver trifluoromethanethiolate (AgSCF3), in combination with an oxidant, serves as an effective source of the SCF3 radical for cascade reactions.[7]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of these trifluoromethylthiolation methods.

Protocol 1: Promoter-Free Electrophilic Trifluoromethylthiolation of Indole with N-(Trifluoromethylthio)saccharin[8]
  • Reagents: Indole (0.5 mmol), N-(Trifluoromethylthio)saccharin (0.75 mmol).

  • Solvent: 2,2,2-trifluoroethanol (1.5 mL).

  • Procedure: To a reaction vial, dissolve the indole and N-(Trifluoromethylthio)saccharin in 2,2,2-trifluoroethanol. Stir the reaction mixture at 40 °C for 12 hours. Upon completion, the reaction mixture is purified by flash column chromatography to yield the desired 3-(trifluoromethylthio)indole.

Protocol 2: Electrophilic Trifluoromethylthiolation of 5-Bromoindole with N-Trifluoromethylthiodibenzenesulfonimide[5]
  • Reagents: 5-bromo-1H-indole (59 mg, 0.3 mmol), N-Trifluoromethylthiodibenzenesulfonimide (144 mg, 0.36 mmol).

  • Solvent: Dichloromethane (CH2Cl2, 1.5 mL).

  • Procedure: To a 25 mL oven-dried Schlenk tube, add 5-bromo-1H-indole and N-Trifluoromethylthiodibenzenesulfonimide, followed by dichloromethane. Stir the mixture at room temperature for 24 hours. The solvent is then removed under vacuum, and the residue is purified by flash column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to give 5-bromo-3-(trifluoromethylthio)-1H-indole.

Protocol 3: Photocatalytic Trifluoromethylthiolation of 2-Phenylindolizine[6]
  • Reagents: 2-Phenylindolizine (0.1 mmol, 1.0 equiv), N-(Trifluoromethylthio)saccharin (0.15 mmol, 1.5 equiv), Photocatalyst PC1 (1 mol%).

  • Solvent: Acetonitrile (MeCN, 0.1 M).

  • Procedure: In a vial, the 2-phenylindolizine, N-(Trifluoromethylthio)saccharin, and photocatalyst are dissolved in acetonitrile. The vial is sealed and the mixture is stirred under irradiation with a 455 nm LED at room temperature for 4 hours. After the reaction, the solvent is evaporated, and the crude product is purified by column chromatography.

Visualizing the Chemistry

Classification of Trifluoromethylthiolation Pathways

The diverse methods for trifluoromethylthiolation can be classified based on the nature of the trifluoromethylthiolating species.

G cluster_main Trifluoromethylthiolation Approaches cluster_electrophilic Electrophilic (SCF3δ+) cluster_nucleophilic Nucleophilic (SCF3-) cluster_radical Radical (•SCF3) reagent SCF3 Source electrophilic_reagent e.g., N-(Trifluoromethylthio)saccharin N-Trifluoromethylthiodibenzenesulfonimide reagent->electrophilic_reagent Generation of 'SCF3+' equivalent nucleophilic_reagent e.g., AgSCF3, TMSCF3/S8 reagent->nucleophilic_reagent Generation of 'SCF3-' equivalent radical_reagent e.g., AgSCF3 + Oxidant Photocatalysis with N-SCF3 Reagents reagent->radical_reagent Generation of SCF3 radical

Caption: Classification of trifluoromethylthiolation methods.

General Experimental Workflow

The following diagram illustrates a typical workflow for a trifluoromethylthiolation reaction, from setup to product isolation.

G start Reaction Setup reagents Combine Substrate, SCF3 Reagent, Catalyst, and Solvent start->reagents reaction Stir under specified Temperature and Atmosphere (e.g., N2) reagents->reaction monitoring Monitor Reaction (TLC, GC-MS, LC-MS) reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Product (NMR, HRMS) purification->characterization end Isolated Product characterization->end

Caption: A typical experimental workflow for trifluoromethylthiolation.

References

Assessing the In Vitro Metabolic Stability of 4-(Trifluoromethylthio)phenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and in vivo half-life. Early in vitro assessment of metabolic stability allows for the selection and optimization of compounds with favorable properties, reducing the risk of late-stage attrition. This guide provides a comparative assessment of the metabolic stability of 4-(Trifluoromethylthio)phenol derivatives, a class of compounds with potential therapeutic applications. The inclusion of the trifluoromethylthio (-SCF3) group often enhances metabolic stability by blocking potential sites of oxidation.

Comparative Metabolic Stability in Human Liver Microsomes

The following table summarizes hypothetical in vitro metabolic stability data for this compound and three representative derivatives following incubation with human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Compound IDStructureSubstituent (R)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
REF-01 This compound-H4515.4
DER-02 2-Chloro-4-(trifluoromethylthio)phenol-Cl (Electron-withdrawing)6510.7
DER-03 2-Methyl-4-(trifluoromethylthio)phenol-CH₃ (Electron-donating)3023.1
DER-04 2,6-Dichloro-4-(trifluoromethylthio)phenolDi-Cl (Steric hindrance)>120<5.8

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate structure-activity relationships based on established metabolic principles. It does not represent the results of actual experiments.

Predicted Metabolic Pathways

The primary metabolic routes for this compound derivatives involve both Phase I and Phase II metabolism. The trifluoromethylthio group itself is susceptible to oxidation, while the phenolic hydroxyl group is a prime site for conjugation reactions.

  • Phase I Metabolism (Oxidation): The sulfur atom in the trifluoromethylthio group can be oxidized by Cytochrome P450 (CYP) enzymes to form the corresponding sulfoxide and subsequently the sulfone.[1][2] The strong carbon-fluorine bonds in the trifluoromethyl group itself are highly resistant to metabolism, thereby enhancing the overall stability of the molecule compared to non-fluorinated analogues.[3]

  • Phase II Metabolism (Conjugation): The phenolic hydroxyl group is readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).[4][5] These conjugation reactions increase the water solubility of the compounds, facilitating their excretion.

Below is a diagram illustrating a plausible metabolic pathway for a generic this compound derivative.

cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) Parent This compound Derivative Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide CYP450 Glucuronide Glucuronide Conjugate Parent->Glucuronide UGTs Sulfate Sulfate Conjugate Parent->Sulfate SULTs Sulfone Sulfone Metabolite Sulfoxide->Sulfone CYP450

Caption: Predicted metabolic pathway of this compound derivatives.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic half-life and intrinsic clearance of a test compound.

1. Materials and Reagents:

  • Test compounds and positive controls (e.g., Verapamil, Imipramine)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and protein precipitation

  • LC-MS/MS system for analysis

2. Experimental Workflow:

The following diagram illustrates the workflow for the microsomal stability assay.

Start Start Incubate Incubate Test Compound with Liver Microsomes Start->Incubate Pre-warm Pre-warm Mixture at 37°C Incubate->Pre-warm Initiate Initiate Reaction with NADPH Pre-warm->Initiate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench Reaction with Cold Acetonitrile + IS Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End Calculate->End

Caption: Workflow for the in vitro microsomal metabolic stability assay.

3. Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a microcentrifuge tube, add the liver microsomes to the phosphate buffer.

  • Add the test compound working solution to the microsome-buffer mixture to achieve the final desired concentration (e.g., 1 µM).

  • Pre-warm the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

By following these standardized protocols, researchers can generate reproducible and comparable data to guide the selection of drug candidates with optimal metabolic stability profiles.

References

A Comparative Guide to the Quantitative Analysis of 4-(Trifluoromethylthio)phenol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving 4-(Trifluoromethylthio)phenol, accurate and reliable quantitative analysis is paramount for reaction monitoring, yield determination, and purity assessment. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound in reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical technique depends on several factors including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of each method for the quantitative analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
Principle Separation based on polarity and interaction with a stationary phase.Separation of volatile compounds followed by mass-based detection.Detection and quantification of fluorine nuclei in a magnetic field.
Sample Preparation Dilution of the reaction mixture in a suitable solvent, followed by filtration.Derivatization (e.g., silylation) to increase volatility, followed by extraction.Dilution in a deuterated solvent with an internal standard.
Selectivity Good, can be optimized with column and mobile phase selection.Excellent, especially in Selected Ion Monitoring (SIM) mode.Excellent, highly specific for fluorine-containing compounds.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to ng/mL range.Can reach pg/mL levels, particularly with SIM.Generally in the µg/mL to mg/mL range.
Linearity (R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105% (post-derivatization)99 - 101%
Precision (% RSD) < 2%< 5%< 1%
Analysis Time per Sample 10 - 30 minutes20 - 40 minutes (including derivatization)5 - 15 minutes
Key Advantages Robust, widely available, suitable for non-volatile compounds.High sensitivity and structural confirmation.Non-destructive, minimal sample preparation, absolute quantification possible.
Key Disadvantages May require method development for complex matrices.Derivatization adds complexity and potential for error.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction mixture and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the direct analysis of this compound in a reaction mixture.

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile or methanol) to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the phenolic hydroxyl group, derivatization is required to improve the volatility and chromatographic performance of this compound. Silylation is a common derivatization technique.[1][2]

Sample Preparation and Derivatization:

  • Transfer a known amount of the reaction mixture to a vial and evaporate the solvent under a stream of nitrogen.

  • Add an internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a small amount of a suitable solvent like pyridine.[1]

  • Seal the vial and heat at 60-70 °C for 30-60 minutes to complete the derivatization.[1]

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized analyte and internal standard.

Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a powerful technique for the direct and selective quantification of fluorine-containing compounds.[3]

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture into an NMR tube.

  • Add a known amount of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a precise amount of a fluorine-containing internal standard with a known concentration and a resonance that does not overlap with the analyte signal (e.g., trifluorotoluene or hexafluorobenzene).

¹⁹F NMR Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard 90° pulse-acquire sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Acquisition Time: Sufficient to resolve the signals of interest.

  • Number of Scans: Dependent on the concentration of the analyte, typically 16 or more for good signal-to-noise.

  • Proton Decoupling: Inverse-gated decoupling to suppress the nuclear Overhauser effect (NOE) for accurate integration.

Quantification: The concentration of this compound is calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * C_IS

Where:

  • C = Concentration

  • I = Integral of the signal

  • N = Number of fluorine atoms in the molecule

  • M = Molecular weight

  • analyte = this compound

  • IS = Internal Standard

Visualizations

To further clarify the experimental workflows, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Weigh Reaction Mixture B Dissolve in Solvent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peak Area F->G H Compare to Calibration Curve G->H I Calculate Concentration H->I

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification A Evaporate Solvent B Add Internal Standard A->B C Add Silylating Agent B->C D Heat (60-70°C) C->D E Inject into GC-MS D->E F Separation on DB-5ms Column E->F G MS Detection (SIM Mode) F->G H Integrate Peak Areas G->H I Calculate Analyte/IS Ratio H->I J Determine Concentration I->J

Caption: Workflow for GC-MS analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis ¹⁹F NMR Analysis cluster_quant Quantification A Weigh Reaction Mixture into NMR Tube B Add Deuterated Solvent A->B C Add Internal Standard B->C D Acquire ¹⁹F NMR Spectrum C->D E Process Data (Phasing, Baseline Correction) D->E F Integrate Analyte and IS Signals E->F G Calculate Concentration F->G

Caption: Workflow for ¹⁹F NMR analysis of this compound.

References

Efficacy of Pesticides Derived from 4-(Trifluoromethylthio)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the insecticidal efficacy of pesticides synthesized from 4-(Trifluoromethylthio)phenol, with a focus on the novel insecticide Oxazosulfyl. This guide provides comparative performance data against established alternatives, detailed experimental methodologies, and an exploration of the underlying mechanisms of action.

The strategic incorporation of the trifluoromethylthio (-SCF3) functional group has become a cornerstone in the development of modern agrochemicals, imparting enhanced efficacy, metabolic stability, and lipophilicity to the resulting molecules. This compound serves as a critical building block in the synthesis of these advanced pesticides. This guide offers a comprehensive comparison of the efficacy of pesticides derived from this precursor, with a primary focus on the recently developed insecticide, Oxazosulfyl.

Comparative Efficacy Analysis

Oxazosulfyl, the first of a new "sulfyl" class of insecticides, demonstrates a broad spectrum of activity against several major rice pests.[1] Its efficacy has been quantitatively compared with other widely used insecticides, including neonicotinoids (imidacloprid), anthranilic diamides (chlorantraniliprole), and phenylpyrazoles (fipronil).

Quantitative Efficacy Data

The following tables summarize the comparative toxicity of Oxazosulfyl and its alternatives against key rice insect pests. The data is presented as the median lethal concentration (LC50) and median lethal dose (LD50), where lower values indicate higher toxicity to the target pest.

Table 1: Comparative LC50 Values against Hemipteran Rice Pests (mg a.i./L)

InsecticideBrown Planthopper (BPH) (Nilaparvata lugens)White-backed Planthopper (WBPH) (Sogatella furcifera)Small Brown Planthopper (SBPH) (Laodelphax striatellus)Green Rice Leafhopper (RGL) (Nephotettix cincticeps)
Oxazosulfyl 0.41[2]0.23[2]0.23[2]0.18[2]
Imidacloprid 0.54 - 1.54[3][4]--0.16[2]
Chlorantraniliprole 1.1[2]1.8[2]0.73[2]1.1[2]
Fipronil 18.23 - 35.11[5]---

Table 2: Comparative LD50 Values against Lepidopteran and Coleopteran Rice Pests (µg a.i./insect)

InsecticideRice Leafroller (RLR) (Cnaphalocrocis medinalis)Rice Stem Borer (RSB) (Chilo suppressalis)Rice Water Weevil (RWW) (Lissorhoptrus oryzophilus)Rice Leaf Beetle (RLB) (Oulema oryzae)
Oxazosulfyl 0.0075[2]0.013[2]0.0029[2]0.0033[2]
Imidacloprid 0.38[2]>1.0[2]-0.0025[2]
Chlorantraniliprole 0.0016[2]0.0032[2]--

Table 3: Efficacy of Oxazosulfyl Against Different Developmental Stages of Brown Planthopper (Nilaparvata lugens)

Developmental StageLC50 (mg a.i./L)[2]
1st-instar nymphs0.31
3rd-instar nymphs0.41
Adult (female)0.52
Adult (male)0.49

Notably, Oxazosulfyl demonstrates comparable or superior efficacy against hemipteran pests when compared to imidacloprid and is significantly more effective than chlorantraniliprole.[2] Against lepidopteran pests, its activity is superior to imidacloprid but slightly lower than that of chlorantraniliprole.[2] A key advantage of Oxazosulfyl is its effectiveness against insect populations that have developed resistance to existing insecticides like imidacloprid and fipronil, with no cross-resistance observed.[1]

Mechanism of Action and Signaling Pathways

Oxazosulfyl exhibits a dual mechanism of action, targeting two distinct sites in the insect nervous system. This multifaceted approach contributes to its high efficacy and potential for managing insecticide resistance.

Primary Target: Vesicular Acetylcholine Transporter (VAChT)

Recent studies have identified the vesicular acetylcholine transporter (VAChT) as the primary target of Oxazosulfyl. By inhibiting VAChT, Oxazosulfyl disrupts the loading of acetylcholine into synaptic vesicles, leading to a depletion of this crucial neurotransmitter at the synapse. This blockage of cholinergic synaptic transmission results in paralysis and ultimately, the death of the insect.

VAChT_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine Synthesis VAChT Vesicular Acetylcholine Transporter (VAChT) ACh_synthesis->VAChT ACh Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle loads ACh ACh_release Synaptic_Vesicle->ACh_release ACh_synapse ACh_release->ACh_synapse ACh_Receptor Acetylcholine Receptor ACh_synapse->ACh_Receptor Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission Oxazosulfyl Oxazosulfyl Oxazosulfyl->VAChT Inhibition

Inhibition of the Vesicular Acetylcholine Transporter (VAChT) by Oxazosulfyl.
Secondary Target: Voltage-Gated Sodium Channels (VGSCs)

In addition to its primary action on VAChT, Oxazosulfyl also acts on voltage-gated sodium channels (VGSCs). It binds to and stabilizes the slow-inactivated state of these channels, leading to an inhibition of sodium currents. This disruption of nerve signal transmission contributes to the paralytic effect on insects. The IC50 value for the blockage of slow-inactivated sodium channels in Xenopus laevis oocytes has been determined to be 12.28 µM.

VGSC_Blockage cluster_neuron_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion_inside VGSC->Na_ion_inside Action_Potential Action Potential VGSC->Action_Potential Na+ influx Slow_Inactivation Stabilized Slow- Inactivated State VGSC->Slow_Inactivation Na_ion_outside Na_ion_outside->VGSC Depolarization Membrane Depolarization Depolarization->VGSC opens Oxazosulfyl Oxazosulfyl Oxazosulfyl->VGSC binds to and stabilizes Slow_Inactivation->Action_Potential inhibits

Blockage of Voltage-Gated Sodium Channels (VGSCs) by Oxazosulfyl.

Experimental Protocols

The efficacy data presented in this guide were primarily generated using standardized bioassay methodologies. The following sections detail the general procedures for the key experimental techniques employed.

Insecticide Bioassay Workflow

The general workflow for determining the efficacy of an insecticide involves several key steps, from the preparation of test solutions to the final data analysis.

Bioassay_Workflow Prep_Solutions Preparation of Insecticide Solutions Exposure Exposure of Insects to Insecticide Prep_Solutions->Exposure Insect_Rearing Rearing of Test Insects Insect_Rearing->Exposure Incubation Incubation under Controlled Conditions Exposure->Incubation Mortality_Assessment Assessment of Mortality Incubation->Mortality_Assessment Data_Analysis Data Analysis (e.g., Probit Analysis) Mortality_Assessment->Data_Analysis LC50_LD50 Determination of LC50 / LD50 Data_Analysis->LC50_LD50

General workflow for insecticide bioassays.
Rice Seedling Dip Method (for LC50 Determination)

This method is commonly used to evaluate the efficacy of systemic and contact insecticides against rice planthoppers and leafhoppers.[3]

  • Preparation of Test Solutions: A stock solution of the test insecticide is prepared in an appropriate solvent and then serially diluted with distilled water containing a surfactant to obtain a range of desired concentrations. A control solution is prepared with the solvent and surfactant only.

  • Treatment of Rice Seedlings: Rice seedlings at the 2-3 leaf stage are uprooted, and their roots are washed. The seedlings are then dipped into the respective insecticide solutions for 30 seconds. After dipping, the seedlings are air-dried.

  • Insect Exposure: The treated seedlings are placed individually in test tubes. A specific number of test insects (e.g., 10 third-instar nymphs) are released into each test tube.

  • Incubation and Observation: The test tubes are kept under controlled environmental conditions (e.g., 25°C, 16:8 hour light:dark photoperiod). Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value and its 95% confidence limits.

Topical Application Method (for LD50 Determination)

This method is used to determine the contact toxicity of an insecticide to individual insects.

  • Preparation of Test Solutions: A stock solution of the test insecticide is prepared in a volatile solvent like acetone and then serially diluted to obtain a range of desired concentrations.

  • Insect Immobilization: Test insects are briefly anesthetized using carbon dioxide to facilitate handling.

  • Application of Insecticide: A micro-applicator is used to apply a precise volume (e.g., 0.2 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect. Control insects are treated with the solvent only.

  • Recovery and Observation: The treated insects are transferred to a recovery container with a food source (e.g., a fresh rice seedling). The containers are maintained under controlled environmental conditions.

  • Data Analysis: Mortality is assessed at specified time points after application. Probit analysis is used to calculate the LD50 value, expressed as the amount of active ingredient per insect.

Conclusion

Pesticides derived from this compound, exemplified by Oxazosulfyl, represent a significant advancement in insecticide chemistry. The incorporation of the trifluoromethylthio group confers high efficacy against a broad spectrum of pests, including those resistant to existing chemical classes. The dual mechanism of action of Oxazosulfyl, targeting both VAChT and VGSCs, makes it a valuable tool for integrated pest management and resistance management strategies. The quantitative data and experimental protocols provided in this guide offer a basis for researchers and scientists to objectively evaluate the performance of this new generation of insecticides against other alternatives.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Trifluoromethylthio)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of comprehensive, publicly accessible quantitative structure-activity relationship (SAR) studies on a homologous series of 4-(Trifluoromethylthio)phenol derivatives, this guide provides a qualitative comparison based on established medicinal chemistry principles. It also includes a detailed, representative experimental protocol and workflow for a typical SAR study.

The this compound moiety is a significant pharmacophore in modern drug discovery. The trifluoromethylthio (SCF3) group imparts a unique combination of properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing capabilities, which can profoundly influence a molecule's biological activity.[1][2] This guide explores the anticipated SAR of its derivatives and provides the necessary experimental framework for their evaluation.

Qualitative Structure-Activity Relationship Insights

While a specific data table of a homologous series is not available, general principles of medicinal chemistry allow for the postulation of the SAR for this compound derivatives. These principles are crucial for guiding the design of new analogs with potentially enhanced biological activity.

Table 1: Anticipated Impact of Structural Modifications on the Biological Activity of this compound Derivatives

Modification Site Structural Change Anticipated Effect on Activity Rationale
Phenolic Hydroxyl Group Etherification (e.g., -OCH3, -OBn)VariableMay increase metabolic stability and alter solubility; could decrease activity if the hydroxyl is crucial for hydrogen bonding with the target.
Esterification (e.g., -OAc)Prodrug potentialMay improve oral bioavailability; the ester can be hydrolyzed in vivo to release the active phenolic compound.
Aromatic Ring Introduction of electron-donating groups (e.g., -CH3, -OCH3)VariableCan alter the pKa of the phenol and the electron density of the ring, potentially affecting binding affinity.
Introduction of electron-withdrawing groups (e.g., -Cl, -NO2)VariableCan further enhance the electron-withdrawing nature of the scaffold, influencing interactions with the biological target.
Introduction of bulky substituentsPotentially decreased activitySteric hindrance may prevent optimal binding to the target's active site.
Trifluoromethylthio (SCF3) Group Isosteric replacement (e.g., -OCF3, -CF3)Altered activity profileThe SCF3 group has unique electronic and lipophilic properties; replacement would significantly change the molecule's characteristics.[3][4]

Experimental Protocols

A critical component of any SAR study is the robust biological evaluation of the synthesized compounds. As derivatives of this compound have been investigated as potential enzyme inhibitors, a detailed protocol for an in vitro kinase inhibition assay is provided below. This serves as a representative example of how the biological activity of these compounds would be quantified.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • This compound derivatives (test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for testing.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compounds or DMSO (as a vehicle control) to individual wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.

    • Add 20 µL of the Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.

Visualizations

Experimental Workflow for a Typical SAR Study

The following diagram illustrates the general workflow for conducting a structure-activity relationship study, from the initial design of compounds to the final analysis of their biological activity.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis start Lead Compound (this compound) design Design Analogs (Vary Substituents) start->design synthesis Chemical Synthesis of Analogs design->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening In Vitro Biological Assay (e.g., Kinase Inhibition) purification->screening ic50 Determine IC50 Values screening->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis qsar QSAR Modeling (Optional) sar_analysis->qsar new_design Design New Analogs (Iterative Cycle) sar_analysis->new_design new_design->design Next Iteration

Caption: General workflow for a structure-activity relationship (SAR) study.

Signaling Pathway

A diagram of a specific signaling pathway is not provided, as the available literature does not consistently associate this compound derivatives with the modulation of a single, well-defined pathway. The biological targets for this class of compounds are likely diverse and would need to be identified through initial screening before a relevant pathway could be visualized. For instance, if a derivative is found to be a potent inhibitor of a specific kinase, a diagram of the signaling pathway in which that kinase is involved could then be constructed.

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethylthio)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 4-(Trifluoromethylthio)phenol

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This chemical is considered hazardous, and its disposal requires adherence to strict protocols. All waste containing this compound, including the pure substance, solutions, and contaminated materials, must be treated as hazardous waste.

Immediate Safety Precautions

Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (Neoprene or Butyl rubber are recommended for phenols)

  • A fully buttoned lab coat

  • In situations with a risk of splashing, a chemical-resistant apron should be worn over the lab coat.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[1]

Step-by-Step Disposal Procedure
  • Waste Identification and Segregation :

    • Clearly identify all waste streams containing this compound. This includes unused or expired chemicals, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, vials, and gloves).

    • This waste must be segregated from non-hazardous and other incompatible waste streams to prevent dangerous chemical reactions.[2] Do not mix with other waste.

  • Containerization :

    • Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[2] The container must be in good condition, with a secure, leak-proof lid.

    • The label on the waste container should be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".[2] Also, include the approximate concentration and quantity of the waste.

  • Storage :

    • Store the sealed hazardous waste container in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[2]

    • This area should be located at or near the point of waste generation and be under the control of trained laboratory personnel.[2]

    • Ensure the storage area is cool, dry, and well-ventilated, away from heat, sparks, and open flames.[3]

  • Disposal :

    • The primary and recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility.[4][5]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the disposal is carried out in compliance with all local, regional, and national regulations.[4]

    • Never dispose of this compound down the drain or in regular trash.[4]

  • Decontamination of Empty Containers :

    • Handle uncleaned, empty containers in the same manner as the product itself.

    • For reusable containers, triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • For disposable containers, once emptied to the best of your ability, they should be managed as hazardous waste.

Emergency Procedures for Spills

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material. Carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal.

Quantitative Data Summary

ParameterGuideline/ValueSource/Regulation
Waste Classification Hazardous WasteBased on Safety Data Sheet (SDS) information[4]
Primary Disposal Method Incineration at a licensed facility or disposal in a certified hazardous waste landfill is generally recommended for fluorinated organic compounds.[2]General guidance for organofluorine compounds[2]
Aqueous Waste Do not discharge to the sewer system.[6]King County Laboratory Waste Management Guide[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify Waste Containing This compound B Wear Appropriate PPE A->B Safety First C Work in a Fume Hood B->C D Segregate from Other Waste C->D E Use Labeled, Compatible Hazardous Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) F->G Ready for Disposal H Arrange for Professional Waste Pickup G->H I Waste Transported to Approved Disposal Facility H->I

References

Safeguarding Your Research: A Guide to Handling 4-(Trifluoromethylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the safe handling, storage, and disposal of 4-(Trifluoromethylthio)phenol (CAS No. 461-84-7). Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Minimum Required PPE:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. Inspect gloves for any signs of degradation before and during use.
Body Protection A flame-retardant laboratory coat must be worn and kept fully buttoned. For procedures with a higher risk of exposure, chemical-resistant coveralls are advised.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a particulate filter (type N95 or P3) or an organic vapor cartridge is necessary.[4][6]
Footwear Fully enclosed, chemical-resistant shoes must be worn in the laboratory.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk. The following procedural guidance outlines the key steps for safe operational use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container must be kept tightly closed.[3][8]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Handling and Experimentation
  • Work Area Preparation: All handling and experimental procedures must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment: Don all required PPE before handling the chemical.

  • Weighing and Transfer: To avoid the generation of dust, carefully weigh the solid compound in a designated area within the fume hood. When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Experiment: After completing the experiment, decontaminate all surfaces and equipment.

Emergency First-Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][6][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3][6][8] If skin irritation persists, seek medical attention.[3][6][8]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3][6][8] If the person is not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3][6][8]
Ingestion Clean the mouth with water and drink plenty of water afterward.[3][6][8] Do NOT induce vomiting. Seek immediate medical attention.

Spill and Waste Management

Proper management of spills and waste is crucial for environmental safety and regulatory compliance.

Chemical Spill Response

The following workflow outlines the immediate steps to be taken in the event of a chemical spill.

Chemical spill response workflow.
Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Place all contaminated solid materials (e.g., gloves, paper towels, stir bars) in a designated, sealed, and clearly labeled hazardous waste container.[2][8]

  • Liquid Waste: Collect all liquid waste containing this chemical in a compatible, sealed, and labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][3][8][9][10][11][12]

Quantitative Data

While specific occupational exposure limits (PELs, TLVs) have not been established for this compound, the following physical properties are important for safe handling and storage.[7][13]

PropertyValue
Molecular Formula C₇H₅F₃OS
Molecular Weight 194.18 g/mol [3]
Physical State Solid
Melting Point 57-60 °C (lit.)[5]
Boiling Point 77-78 °C / 7 mmHg (lit.)[5]
Solubility No information available

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.